RO27-3225
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C41H54N10O6 |
|---|---|
分子量 |
782.9 g/mol |
IUPAC名 |
(2S)-N-[1-[(2-amino-2-oxoethyl)-methylamino]-3-(2H-indol-3-yl)-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-(butanoylamino)-3-cyclopenta-1,3-dien-1-ylpropanoyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C41H54N10O6/c1-3-12-36(53)47-32(21-27-15-7-8-16-27)38(55)49-33(22-26-13-5-4-6-14-26)39(56)48-31(19-11-20-45-41(43)44)37(54)50-34(40(57)51(2)25-35(42)52)23-28-24-46-30-18-10-9-17-29(28)30/h4-10,13-15,17-18,31-34H,3,11-12,16,19-25H2,1-2H3,(H2,42,52)(H,47,53)(H,48,56)(H,49,55)(H,50,54)(H4,43,44,45)/t31-,32-,33?,34?/m0/s1 |
InChIキー |
IRCWGIYPMAYZQR-URRMOVRVSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of RO27-3225: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO27-3225 is a potent and selective non-peptide agonist of the melanocortin-4 receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] Emerging research has highlighted its significant neuroprotective and anti-inflammatory properties, positioning it as a molecule of interest for therapeutic development in neurological conditions such as intracerebral hemorrhage (ICH) and spinal cord injury.[1][3] This technical guide provides an in-depth exploration of the mechanism of action of this compound, detailing its interaction with MC4R and the subsequent downstream signaling cascades. The guide includes quantitative data, experimental methodologies, and visual representations of the key pathways and workflows.
Core Mechanism of Action: MC4R Agonism
The primary mechanism of action of this compound is its selective agonism at the MC4R.[2][4] Upon binding, this compound stabilizes an active conformation of the receptor, initiating intracellular signaling cascades. The MC4R is known to couple to the stimulatory G-protein, Gsα, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[5][6] This increase in cAMP is a canonical signaling pathway for MC4R activation.
Beyond the Gsα-cAMP pathway, evidence suggests that MC4R signaling can be more complex, potentially involving other G-proteins and downstream effectors.[7][8][9] The neuroprotective and anti-inflammatory effects of this compound are primarily mediated through the modulation of two key interconnected signaling pathways: the AMPK/JNK/p38 MAPK pathway and the ASK1/JNK/p38 MAPK pathway .[1][7][10]
Modulation of the AMPK/JNK/p38 MAPK Pathway
In conditions of neuronal stress, such as intracerebral hemorrhage, the activation of MC4R by this compound leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[4][7] Activated AMPK, in turn, exerts an inhibitory effect on the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways.[7] This inhibition of JNK and p38 MAPK signaling is crucial for the anti-inflammatory effects of this compound, as these pathways are key regulators of the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[4][7] By suppressing this inflammatory cascade, this compound attenuates neuroinflammation and reduces secondary brain injury.[7]
Inhibition of the ASK1/JNK/p38 MAPK Pathway and Neuronal Pyroptosis
This compound has also been shown to inhibit neuronal pyroptosis, a form of programmed cell death, through its influence on the Apoptosis Signal-regulating Kinase 1 (ASK1).[1] Following intracerebral hemorrhage, there is an upregulation of ASK1 phosphorylation, which subsequently activates the JNK/p38 MAPK signaling cascade.[1][10] This pathway is implicated in the activation of the NLRP1 inflammasome and subsequent caspase-1 cleavage, leading to pyroptotic cell death.[1] Treatment with this compound significantly reduces the phosphorylation of ASK1, thereby downregulating the entire ASK1/JNK/p38 MAPK pathway.[1][10] This action ultimately suppresses NLRP1-dependent neuronal pyroptosis and contributes to the neuroprotective effects of the compound.[1]
Quantitative Data
The following tables summarize the available quantitative data for this compound, providing insights into its potency and selectivity.
| Parameter | Receptor | Value | Reference |
| EC50 | MC4R | 1 nM | [2][11] |
| EC50 | MC1R | 8 nM | [2][11] |
| Selectivity | MC4R vs. MC3R | ~30-fold | [2] |
| IC50 | MC4R | Significantly lower than MC3R | [4] |
| IC50 | MC3R | - | [4] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound's mechanism of action.
Radioligand Binding Assay (Competitive)
-
Objective: To determine the binding affinity (Ki or IC50) of this compound for the melanocortin-4 receptor.
-
Methodology (adapted from a similar MC4R ligand assay): [12]
-
Receptor Source: Membranes from HEK293 cells stably transfected with human MC4R.
-
Radioligand: A radiolabeled, high-affinity MC4R ligand (e.g., [¹²⁵I]-NDP-α-MSH).
-
Assay Buffer: Typically a Tris-based buffer containing divalent cations (e.g., MgCl₂, CaCl₂) and a protein carrier (e.g., BSA) to reduce non-specific binding.
-
Procedure:
-
A constant concentration of the radioligand and a fixed amount of receptor membranes are incubated in the assay buffer.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a saturating concentration of a non-radiolabeled, high-affinity MC4R ligand (e.g., α-MSH).
-
The reaction is incubated to allow binding to reach equilibrium.
-
The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
-
Objective: To measure the functional agonistic activity of this compound at the MC4R by quantifying the intracellular accumulation of cAMP.
-
Methodology (adapted from HEK293 cell-based cAMP assays): [13][14]
-
Cell Line: HEK293 cells stably expressing the human MC4R.
-
Procedure:
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The growth medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Cells are incubated with varying concentrations of this compound for a defined period.
-
The reaction is terminated, and the cells are lysed to release intracellular cAMP.
-
-
Quantification: The concentration of cAMP in the cell lysates is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the log concentration of this compound. The EC50 value, representing the concentration of this compound that produces 50% of the maximal response, is calculated using non-linear regression.
-
Western Blot Analysis for Signaling Pathway Components
-
Objective: To assess the effect of this compound on the phosphorylation state of key proteins in the AMPK/JNK/p38 and ASK1/JNK/p38 signaling pathways.
-
Methodology (adapted from protocols for p-AMPK and p-JNK detection): [1][15][16]
-
Sample Preparation:
-
Animals from an intracerebral hemorrhage model are treated with this compound or vehicle.
-
At a specified time point, brain tissue surrounding the hematoma is collected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are then transferred to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-AMPK, anti-p-ASK1, anti-p-JNK, anti-p-p38).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the intensity of a loading control (e.g., β-actin or GAPDH) or the total protein to ensure equal protein loading.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways modulated by this compound upon MC4R activation.
Experimental Workflow: Western Blot Analysis
Caption: A generalized workflow for Western blot analysis.
Conclusion
This compound exerts its therapeutic potential primarily through the selective activation of the melanocortin-4 receptor. This initial interaction triggers a cascade of intracellular events, most notably the modulation of the AMPK/JNK/p38 and ASK1/JNK/p38 MAPK signaling pathways. By attenuating neuroinflammation and inhibiting neuronal pyroptosis, this compound demonstrates significant neuroprotective effects in preclinical models of neurological injury. The data and protocols presented in this guide offer a comprehensive overview of the core mechanism of action of this compound, providing a valuable resource for researchers and professionals in the field of drug development. Further investigation into the nuanced aspects of MC4R signaling and the downstream effects of this compound will continue to be a critical area of research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The stimulatory G protein Gsα is required in melanocortin 4 receptor–expressing cells for normal energy balance, thermogenesis, and glucose metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Setmelanotide-like Effect at MC4R Is Achieved by MC4R Dimer Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 9. MC4R biased signalling and the conformational basis of biological function selections - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound TFA | Melanocortin 4 Receptor Agonist | MCE [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
- 13. MC4R Variants Modulate α-MSH and Setmelanotide Induced Cellular Signaling at Multiple Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. AMPK phosphorylates ZDHHC13 to increase MC1R activity and suppress melanomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO27-3225 is a potent and selective non-peptide agonist for the melanocortin 4 receptor (MC4R).[1][2] This technical guide provides an in-depth overview of the primary research applications of this compound, focusing on its role in neuroprotection, anti-inflammatory processes, and metabolic regulation. Detailed experimental protocols, quantitative pharmacological data, and visualizations of key signaling pathways are presented to support its use in preclinical research.
Core Mechanism of Action
This compound exerts its biological effects primarily through the activation of the melanocortin 4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the central nervous system.[3][4] The binding of this compound to MC4R initiates downstream signaling cascades that modulate various physiological processes. In the context of neuroinflammation and neuronal injury, this compound has been shown to attenuate pathological processes through distinct signaling pathways.
Modulation of Inflammatory Signaling Pathways
Research has demonstrated that this compound can suppress neuroinflammation by inhibiting key signaling pathways. In a mouse model of intracerebral hemorrhage (ICH), this compound treatment led to the attenuation of neuroinflammation through the AMPK-dependent inhibition of the JNK and p38 MAPK signaling pathways.[5][6] This results in reduced brain edema and improved neurobehavioral functions.[5]
Another critical pathway modulated by this compound is the ASK1/JNK/p38 MAPK pathway. Activation of MC4R by this compound inhibits this pathway, which in turn suppresses NLRP1-dependent neuronal pyroptosis, a form of inflammatory cell death, following ICH.[7]
Quantitative Pharmacological Data
This compound is characterized by its high potency and selectivity for MC4R. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Receptor | Species | Reference |
| EC50 | 1 nM | MC4R | Not Specified | [1][8] |
| EC50 | 8 nM | MC1R | Not Specified | [1][8] |
| Selectivity | ~30-fold for MC4R over MC3R | MC4R vs. MC3R | Not Specified | [1][2] |
| IC50 | Lower for MC4R vs. MC3R | MC4R vs. MC3R | Not Specified | [2] |
Primary Research Applications and Experimental Protocols
Neuroprotection in Intracerebral Hemorrhage (ICH)
This compound has been extensively studied for its neuroprotective effects in animal models of ICH.[5][7] It has been shown to reduce neuronal pyroptosis, decrease neuroinflammation, and improve neurological outcomes.[5][7]
-
ICH Induction: Intrastriatal injection of bacterial collagenase is used to induce hemorrhage.[5][7]
-
Drug Administration:
-
Antagonist Studies: To confirm the effects are MC4R-mediated, the specific MC4R antagonist HS024 (130 μg/kg) can be administered i.p. 20 minutes after ICH induction, prior to this compound treatment.[7]
-
Outcome Measures:
-
Neurobehavioral Assessments: Forelimb placement test, corner turn test, and modified Garcia test are performed at 24 and 72 hours post-ICH.[7]
-
Western Blot Analysis: Brain tissue is analyzed for the expression of key proteins in the signaling pathways, including p-ASK1, p-JNK, p-p38 MAPK, and NLRP1 inflammasome components.[7]
-
Immunofluorescence Staining: Used to assess neuronal death (Fluoro-Jade C and TUNEL staining) and the co-localization of MC4R with neurons.[7]
-
Appetite Regulation and Metabolic Studies
This compound has been shown to reduce food intake in both rats and db/db mice (which lack functional leptin receptors), supporting the role of MC4R in the central control of feeding behavior.[2]
-
Animal Model: Male rats are used.
-
Drug Administration: Intracerebroventricular (i3vt) infusion of this compound at doses ranging from 0.1 to 10.0 nmol.[2]
-
Outcome Measures: Food intake is recorded at 1, 2, 3, and 4 hours after infusion.[2] A significant reduction in food intake is observed without producing aversive consequences.[2]
Anti-Inflammatory Effects in Arthritis
In a rat model of adjuvant-induced arthritis, this compound administration has been shown to decrease inflammation and ameliorate muscle atrophy.[9]
-
Animal Model: Male Wistar rats.
-
Arthritis Induction: Intradermal injection of Freund's adjuvant.[9]
-
Drug Administration: this compound (180 μg/kg, i.p.) administered twice a day for 8 days.[9]
-
Outcome Measures:
Additional Research Areas
-
Spinal Cord Injury (SCI): Activation of MC4R by this compound enhances functional recovery after SCI in mice.[10]
-
Cerebral Infarction: Studies have investigated the effects of this compound on neurogenesis and neuroinflammation after cerebral infarction.[1]
-
Oxidative Stress: this compound has been shown to activate the Nrf-2 antioxidant pathway in hippocampal neurons exposed to ethanol, suggesting a role in preventing oxidative damage.[11]
-
Learning and Memory: this compound has been found to improve learning and memory in gerbils subjected to transient global brain ischemia.[12]
Conclusion
This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the melanocortin 4 receptor. Its selectivity and potency make it a suitable compound for in vivo and in vitro studies exploring neuroprotection, anti-inflammatory mechanisms, and metabolic regulation. The detailed protocols and signaling pathway diagrams provided in this guide serve as a resource for researchers designing and interpreting experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice. | Profiles RNS [connect.rtrn.net]
- 7. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound TFA | Melanocortin 4 Receptor Agonist | MCE [medchemexpress.cn]
- 9. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
RO27-3225: A Novel Agonist of the Melanocortin-4 Receptor in the Attenuation of Neuroinflammation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Neuroinflammation is a critical component in the pathophysiology of numerous acute and chronic neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases. This inflammatory response within the central nervous system (CNS) involves the activation of glial cells, the release of inflammatory mediators, and can lead to secondary neuronal damage. The melanocortin system, particularly the melanocortin-4 receptor (MC4R), has emerged as a promising target for therapeutic intervention due to its role in modulating inflammatory processes. RO27-3225, a selective, non-peptide agonist of MC4R, has demonstrated significant anti-inflammatory and neuroprotective effects in preclinical models of neuroinflammation. This technical guide provides a comprehensive overview of the current understanding of this compound's role in neuroinflammation, its mechanism of action, and detailed experimental protocols for its investigation.
Mechanism of Action
This compound exerts its anti-inflammatory effects by activating MC4R, which is expressed on various cell types within the CNS, including neurons, microglia, and astrocytes.[1] Activation of MC4R by this compound triggers downstream signaling cascades that ultimately suppress the inflammatory response. The primary mechanisms identified to date involve the modulation of the AMP-activated protein kinase (AMPK) and apoptosis signal-regulating kinase 1 (ASK1) pathways, both of which converge on the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.
Suppression of Microglia Activation and Pro-inflammatory Cytokine Release
In models of intracerebral hemorrhage (ICH) and cerebral infarction, this compound has been shown to suppress the activation of microglia and macrophages.[1][2] This leads to a significant reduction in the release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2]
Inhibition of Neuronal Pyroptosis
A key aspect of this compound's neuroprotective effect is its ability to inhibit neuronal pyroptosis, a form of programmed cell death mediated by inflammasomes. Specifically, this compound has been found to suppress the NOD-like receptor family pyrin domain containing 1 (NLRP1) inflammasome.[3][4] This inhibition is mediated through the ASK1/JNK/p38 MAPK pathway, leading to decreased activation of caspase-1 and subsequent reduction in the maturation and release of IL-1β.[3]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound in models of neuroinflammation.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Vehicle Control | This compound (180 µg/kg) | Outcome | Reference |
| Neurological Deficit Score (Modified Garcia Test) | Significantly worse than sham | Significantly improved vs. vehicle | Improved neurological function | [5] |
| Forelimb Placement Test Score | Significantly worse than sham | Significantly improved vs. vehicle | Improved motor function | [5] |
| Corner Turn Test Score | Significantly worse than sham | Significantly improved vs. vehicle | Improved sensorimotor function | [5] |
| Brain Water Content (%) | Significantly increased vs. sham | Significantly reduced vs. vehicle | Reduction of brain edema | [5] |
| Microglia/Macrophage Activation | Increased | Suppressed | Attenuation of microglial activation | [1] |
| Neutrophil Infiltration | Increased | Suppressed | Reduction of neutrophil infiltration | [1] |
Table 2: Molecular Effects of this compound in a Mouse Model of ICH
| Molecule | Vehicle Control | This compound (180 µg/kg) | Outcome | Reference |
| p-JNK Expression | Increased | Decreased | Inhibition of JNK pathway | [1] |
| p-p38 MAPK Expression | Increased | Decreased | Inhibition of p38 MAPK pathway | [1] |
| TNF-α Expression | Increased | Decreased | Reduction of pro-inflammatory cytokine | [1] |
| IL-1β Expression | Increased | Decreased | Reduction of pro-inflammatory cytokine | [1] |
| p-AMPK Expression | Increased post-ICH | Further increased | Activation of AMPK pathway | [1] |
| NLRP1 Inflammasome Expression | Increased | Decreased | Inhibition of pyroptosis pathway | [3] |
| Cleaved Caspase-1 Expression | Increased | Decreased | Inhibition of pyroptosis | [3] |
| p-ASK1 Expression | Increased | Decreased | Inhibition of ASK1 pathway | [4] |
Table 3: Effects of this compound in a Mouse Model of Cerebral Infarction
| Parameter/Molecule | Vehicle Control | This compound | Outcome | Reference |
| Infarct Volume | N/A | Significantly decreased | Neuroprotection | [2] |
| Brain Water Content | N/A | Significantly decreased | Reduction of brain edema | [2] |
| Neurological Deficits | N/A | Significantly decreased | Improved neurological function | [2] |
| Activated Microglia Number | Increased | Decreased | Attenuation of microglial activation | [2] |
| Iba1 Protein Expression | Increased | Decreased | Reduction of microglial marker | [2] |
| TNF-α Protein Expression | Increased | Decreased | Reduction of pro-inflammatory cytokine | [2] |
| IL-6 Protein Expression | Increased | Decreased | Reduction of pro-inflammatory cytokine | [2] |
| iNOS Protein Expression | Increased | Decreased | Reduction of inflammatory enzyme | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's role in neuroinflammation.
Collagenase-Induced Intracerebral Hemorrhage (ICH) in Mice
This model is widely used to mimic the pathology of spontaneous ICH.
Materials:
-
Adult male CD1 mice (25-30g)
-
Ketamine/Xylazine (B1663881) anesthetic solution
-
Stereotactic frame
-
Microsyringe pump
-
Hamilton syringe with a 30-gauge needle
-
Bacterial collagenase type IV (Sigma-Aldrich)
-
Sterile saline
-
Bone wax
Procedure:
-
Anesthetize mice with an intraperitoneal injection of ketamine (100 mg/kg) and xylazine (10 mg/kg).
-
Mount the anesthetized mouse in a stereotactic frame.
-
Make a midline scalp incision and expose the skull.
-
Drill a small burr hole over the right striatum at the following coordinates relative to bregma: 0.2 mm anterior, 2.0 mm lateral.
-
Slowly insert a 30-gauge needle through the burr hole to a depth of 3.5 mm from the dural surface.
-
Infuse 0.04 U of bacterial collagenase dissolved in 0.5 µL of sterile saline into the striatum at a rate of 0.15 µL/min using a microsyringe pump.
-
After the infusion is complete, leave the needle in place for 10 minutes to prevent backflow.
-
Slowly withdraw the needle, seal the burr hole with bone wax, and suture the scalp incision.
-
Administer post-operative analgesics and monitor the animals for recovery.
Western Blot Analysis for Phosphorylated JNK and p38 MAPK
This protocol allows for the quantification of the activation state of the JNK and p38 MAPK signaling pathways.
Materials:
-
Brain tissue homogenates from the perihematomal region
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-JNK, anti-JNK, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Homogenize brain tissue samples in ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-JNK, JNK, p-p38, p38, or β-actin overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Immunofluorescence Staining for Microglia Activation
This protocol is used to visualize and quantify the activation of microglia in brain tissue sections.
Materials:
-
Paraffin-embedded or frozen brain sections (30 µm)
-
Phosphate-buffered saline (PBS)
-
Permeabilization solution (e.g., 0.3% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibody: anti-Iba1 (a marker for microglia/macrophages)
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG)
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Rehydrate paraffin-embedded sections or directly use frozen sections.
-
Wash the sections with PBS.
-
Permeabilize the sections with 0.3% Triton X-100 in PBS for 15 minutes.
-
Wash the sections with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Incubate the sections with the primary anti-Iba1 antibody overnight at 4°C.
-
Wash the sections three times with PBS.
-
Incubate the sections with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash the sections three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the sections with PBS.
-
Mount the sections with an appropriate mounting medium.
-
Visualize the staining using a fluorescence microscope and quantify the number and morphology of Iba1-positive cells.
Mandatory Visualizations
Caption: Signaling pathway of this compound in neuroinflammation.
References
- 1. Experimental ICH Model [bio-protocol.org]
- 2. Intrastriatal Injection of Autologous Blood or Clostridial Collagenase as Murine Models of Intracerebral Hemorrhage [jove.com]
- 3. Immunofluorescence Staining Using IBA1 and TMEM119 for Microglial Density, Morphology and Peripheral Myeloid Cell Infiltration Analysis in Mouse Brain [jove.com]
- 4. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]
- 5. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Central Nervous System Targets of RO27-3225: A Technical Guide
For Immediate Release
This technical guide provides an in-depth overview of the pharmacological characteristics and identified central nervous system (CNS) targets of RO27-3225, a potent and selective agonist of the melanocortin 4 receptor (MC4R). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of MC4R modulation.
Executive Summary
This compound is a research compound that has demonstrated significant neuroprotective and anti-inflammatory effects in various preclinical models of CNS injury. Its primary mechanism of action is the selective activation of the MC4R, a G protein-coupled receptor predominantly expressed in the brain. This activation triggers downstream signaling cascades that mitigate neuronal damage and inflammation. This guide summarizes the quantitative binding and functional data for this compound, details the experimental protocols used for its characterization, and visualizes the key signaling pathways involved in its neuroprotective effects.
Quantitative Data Presentation
The following tables summarize the in vitro binding and functional potency of this compound for melanocortin receptors. The data is derived from studies using cells transfected with the respective receptors.
Table 1: Binding Affinity of this compound for Melanocortin Receptors
| Receptor | Ligand | IC50 (nM) | Selectivity (over MC3R) |
| MC4R | This compound | ~10 | ~30-fold |
| MC3R | This compound | ~300 | - |
Data from Benoit et al., 2000. IC50 values represent the concentration of the ligand required to inhibit 50% of the binding of a radiolabeled competitor.[1]
Table 2: Functional Potency of this compound at Melanocortin Receptors
| Receptor | Ligand | EC50 (nM) | Selectivity (over MC3R) |
| MC4R | This compound | ~15 | ~30-fold |
| MC3R | This compound | ~450 | - |
Data from Benoit et al., 2000. EC50 values represent the concentration of the ligand that elicits a half-maximal response in a cAMP activation assay.[1]
Signaling Pathways
Activation of the MC4R by this compound has been shown to modulate intracellular signaling pathways implicated in neuroinflammation and neuronal survival. The primary identified pathways involve the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK)/p38 Mitogen-Activated Protein Kinase (MAPK) cascade and the activation of the AMP-activated protein kinase (AMPK) pathway, which subsequently inhibits the JNK/p38 MAPK pathway.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (IC50) of this compound for MC3R and MC4R.
Materials:
-
HEK293 cells transiently transfected with human MC3R or MC4R.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Radioligand: [¹²⁵I]-NDP-α-MSH.
-
Non-specific binding control: Unlabeled NDP-α-MSH (1 µM).
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Transfected HEK293 cells are harvested and homogenized in ice-cold membrane preparation buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.
-
Assay Setup: In a 96-well plate, combine cell membranes, [¹²⁵I]-NDP-α-MSH, and varying concentrations of this compound or control compounds.
-
Incubation: Incubate the plates at room temperature for 1 hour to allow binding to reach equilibrium.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold assay buffer.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
In Vitro Functional Assay (cAMP Accumulation)
Objective: To determine the functional potency (EC50) of this compound at MC3R and MC4R.
Materials:
-
HEK293 cells transiently transfected with human MC3R or MC4R.
-
Cell culture medium (e.g., DMEM) supplemented with 10% FBS.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
This compound at various concentrations.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Cell Culture: Plate transfected HEK293 cells in 96-well plates and grow to confluence.
-
Assay: Replace the culture medium with assay medium containing IBMX and varying concentrations of this compound.
-
Incubation: Incubate the cells at 37°C for a specified time (e.g., 1 hour).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
In Vivo Western Blot Analysis
Objective: To assess the effect of this compound on the phosphorylation of key signaling proteins in the CNS following an injury model (e.g., intracerebral hemorrhage).[2]
Materials:
-
Brain tissue lysates from experimental animals (e.g., sham, vehicle-treated, this compound-treated).
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and electrophoresis apparatus.
-
Transfer apparatus and PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-p-AMPK, anti-AMPK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Protein Quantification: Determine the protein concentration of the brain tissue lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and apply a chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.
Conclusion
This compound is a valuable research tool for investigating the role of the MC4R in the CNS. Its high selectivity and potent agonist activity make it suitable for elucidating the downstream signaling pathways and physiological effects of MC4R activation. The data and protocols presented in this guide provide a comprehensive resource for scientists working in the field of neuroscience and drug discovery. Further research into the therapeutic potential of selective MC4R agonists like this compound is warranted, particularly in the context of neuroinflammatory and neurodegenerative diseases.
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Elucidation of the RO27-3225 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO27-3225 is a potent and selective agonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor predominantly expressed in the brain.[1][2] Emerging research has highlighted the significant therapeutic potential of this compound, particularly in the context of neuroprotection and anti-inflammatory responses. This technical guide provides a comprehensive overview of the known signaling pathways modulated by this compound, supported by quantitative data from key studies, detailed experimental methodologies, and visual diagrams of the molecular cascades. The primary mechanism of action involves the activation of MC4R, which subsequently triggers downstream signaling pathways that mitigate neuronal damage and inflammation in various pathological conditions.
Core Signaling Pathways of this compound
This compound exerts its effects by binding to and activating the MC4R. This interaction initiates a cascade of intracellular events that have been shown to be protective in models of intracerebral hemorrhage (ICH), cerebral infarction, and ethanol-induced neurotoxicity.[3][4][5][6] The key signaling pathways identified are:
-
Inhibition of the ASK1/JNK/p38 MAPK Pathway to Suppress Neuronal Pyroptosis: In the context of ICH, this compound has been shown to inhibit the apoptosis signal-regulating kinase 1 (ASK1) and its downstream targets, c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[3] This inhibition ultimately suppresses the activation of the NLRP1 inflammasome and subsequent neuronal pyroptosis, a form of programmed cell death.[3]
-
AMPK-Dependent Attenuation of Neuroinflammation: this compound activation of MC4R also leads to the phosphorylation and activation of AMP-activated protein kinase (AMPK).[4] Activated AMPK, in turn, inhibits the JNK and p38 MAPK signaling pathways, leading to a reduction in neuroinflammation.[4][7] This is characterized by decreased activation of microglia and macrophages, and reduced expression of pro-inflammatory cytokines like TNF-α and IL-1β.[4]
-
Activation of the Nrf2 Antioxidant Pathway: In hippocampal neurons exposed to ethanol, this compound treatment has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) antioxidant pathway.[5] This pathway is crucial for cellular defense against oxidative stress.
Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of this compound.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Treatment Group | Dose of this compound (µg/kg) | Outcome Measure | Result | Reference |
| ICH + Vehicle | - | Neurological Deficit Score | Significantly worse performance | [3] |
| ICH + this compound | 180 | Neurological Deficit Score | Significant improvement | [3] |
| ICH + this compound | 180 | Expression of p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, IL-1β | Significant decrease | [3] |
| ICH + this compound + HS024 (MC4R antagonist) | 180 | Neuroprotective effects | Reversed | [3] |
Table 2: In Vitro and In Vivo Effects of this compound on Neuroinflammation and Antioxidant Response
| Experimental Model | Treatment | Concentration/Dose | Key Findings | Reference |
| Mouse Model of ICH | This compound | 180 µg/kg | Increased p-AMPK; Decreased p-JNK, p-p38, TNF-α, IL-1β | [4] |
| Mouse Model of ICH | This compound + Dorsomorphin (AMPK inhibitor) | 180 µg/kg | Effects of this compound were reversed | [4] |
| Cultured Hippocampal Neurons | Ethanol + this compound | 200 nM | Increased Nrf-2 expression and nuclear localization | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature.
Animal Models
-
Intracerebral Hemorrhage (ICH) Mouse Model: ICH is induced in mice, and this compound is administered intraperitoneally at a dose of 180 µg/kg one hour after the induction of ICH.[3][4] To investigate the signaling pathway, specific inhibitors are used:
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model: This model is used to study the effects of this compound on cerebral infarction. This compound is administered via intraperitoneal injection.[6]
Molecular Biology Techniques
-
Western Blot Analysis: This technique is used to quantify the expression levels of key proteins in the signaling pathways. Following treatment, brain tissue surrounding the hematoma is collected. Proteins are extracted, separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, IL-1β, p-AMPK, TNF-α, Iba1, iNOS, and IL6.[3][4][6]
-
Immunofluorescence Staining: This method is used to visualize the localization of proteins within cells and tissues. Brain sections are stained with primary antibodies (e.g., for MC4R, NeuN, caspase-1, Nrf-2) followed by fluorescently labeled secondary antibodies. Co-localization studies are performed to identify the cell types expressing specific receptors and proteins.[3][4][5]
Behavioral and Histological Assessments
-
Neurobehavioral Tests: To assess functional outcomes after ICH, a battery of tests is performed, including the forelimb placement test, corner turn test, and a modified Garcia test.[3]
-
Fluoro-Jade C (FJC) Staining: This staining method is used to identify degenerating neurons and assess neuronal cell death in the perihematomal region.[3]
-
TUNEL Assay: This assay is used to detect DNA fragmentation, a hallmark of apoptosis, and is often co-stained with neuronal markers like NeuN to specifically identify neuronal apoptosis.[3]
Visualizing the Signaling Pathways
The following diagrams illustrate the known signaling cascades initiated by this compound.
Caption: this compound inhibits neuronal pyroptosis via the MC4R-ASK1-JNK/p38 MAPK pathway.
Caption: this compound attenuates neuroinflammation through the MC4R-AMPK-JNK/p38 MAPK pathway.
References
- 1. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of this compound on neurogenesis, PDGFRβ+ cells and neuroinflammation after cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice. | Profiles RNS [connect.rtrn.net]
Pharmacological Properties of RO27-3225: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO27-3225 is a potent and highly selective agonist for the melanocortin-4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the central nervous system.[1] It has demonstrated significant neuroprotective, anti-inflammatory, and metabolic effects in a variety of preclinical models. This technical guide provides an in-depth overview of the pharmacological properties of this compound, including its binding affinity and functional activity, detailed experimental protocols for key assays, and a summary of its effects on critical signaling pathways. The information presented herein is intended to support further research and development of this compound for potential therapeutic applications.
Introduction
The melanocortin system plays a crucial role in regulating energy homeostasis, inflammation, and neuronal function.[2][3] The melanocortin-4 receptor (MC4R) has emerged as a key therapeutic target for a range of pathological conditions, including obesity, neuroinflammatory diseases, and ischemic brain injury.[4][5] this compound is a synthetic peptide-based agonist designed for high selectivity and potency at the MC4R.[1][6] Its pharmacological profile suggests potential for therapeutic intervention in diseases where MC4R activation is beneficial.
In Vitro Pharmacology
The in vitro activity of this compound has been characterized through binding and functional assays, demonstrating its high affinity and selectivity for the MC4R over other melanocortin receptor subtypes.
Quantitative Data
| Parameter | Receptor | Value | Reference |
| EC50 | Human MC4R | 1 nM | [1][6] |
| Human MC1R | 8 nM | [1][6] | |
| IC50 | Human MC4R | Significantly lower than MC3R | [7] |
| Human MC3R | ~30-fold higher than MC4R | [1][6][7] |
Experimental Protocols
This assay determines the affinity of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.
-
Cell Culture: HEK293 cells stably transfected with the human MC3R or MC4R are cultured to confluence in 96-well plates.[7]
-
Assay Buffer: A suitable binding buffer is prepared (e.g., 25 mM HEPES, 1.5 mM CaCl2, 1 mM MgSO4, 100 mM NaCl, and 0.2% BSA, pH 7.4).
-
Radioligand: A radiolabeled melanocortin agonist, such as [¹²⁵I]NDP-α-MSH, is used.
-
Competition Binding: Transfected cells are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction is incubated at 37°C for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells with ice-cold assay buffer.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding curve.
This assay measures the ability of an agonist to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a second messenger downstream of MC4R activation.
-
Cell Culture: HEK293 cells expressing the human MC4R are grown to confluence in 96-well plates.[7]
-
Stimulation: The cells are incubated with various concentrations of this compound in the presence of a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to prevent cAMP degradation.[8]
-
Incubation: The stimulation is carried out for a defined period (e.g., 15-60 minutes) at 37°C.[7][8]
-
Lysis: The cells are lysed to release intracellular cAMP.[8]
-
Detection: The concentration of cAMP is determined using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[9]
-
Data Analysis: The EC50 value, the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting a dose-response curve to the data.
In Vivo Pharmacology
This compound has been evaluated in several animal models, demonstrating its efficacy in neuroprotection and metabolic regulation.
Neuroprotection in a Mouse Model of Intracerebral Hemorrhage (ICH)
-
Effect: this compound administration after ICH significantly improved neurological outcomes, reduced brain edema, and suppressed neuroinflammation.[6][10]
-
Dosage: An optimal dose of 180 μg/kg administered intraperitoneally (i.p.) 1 hour after ICH induction was identified.[11]
Functional Recovery after Spinal Cord Injury (SCI)
-
Effect: Treatment with this compound enhanced functional recovery in a mouse model of SCI.[12]
Appetite Regulation
-
Effect: Central administration of this compound dose-dependently decreased food intake in rats without producing aversive side effects.[7]
Experimental Protocols
-
Induction of ICH: ICH is induced by intrastriatal injection of bacterial collagenase.[11]
-
Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at the desired dose and time point relative to ICH induction.[2][11]
-
Neurobehavioral Assessment: A battery of tests is used to evaluate neurological deficits, including:
-
Modified Garcia Test: Assesses spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and whisker touch.[13]
-
Forelimb Placement Test: Evaluates sensorimotor integration by measuring the ability of the mouse to place its forelimbs onto a countertop in response to whisker stimulation.[13]
-
Corner Turn Test: Measures sensorimotor asymmetry by observing the turning direction of the mouse when placed in a 30-degree corner.[13]
-
-
Histological and Molecular Analysis: Brain tissue is collected for analysis of infarct volume, brain water content, and expression of inflammatory and apoptotic markers by Western blot and immunofluorescence.[2][11]
Signaling Pathways
This compound exerts its cellular effects through the modulation of several key intracellular signaling pathways downstream of MC4R activation.
ASK1/JNK/p38 MAPK Pathway
Activation of MC4R by this compound has been shown to inhibit the Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream targets, c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK).[11] This inhibition is associated with a reduction in neuronal pyroptosis and inflammation.[11]
AMPK/JNK/p38 MAPK Pathway
This compound also activates AMP-activated protein kinase (AMPK), which in turn inhibits the JNK and p38 MAPK signaling pathways.[10] This mechanism contributes to the anti-inflammatory effects of this compound.[10]
Nrf-2 Antioxidant Pathway
Pre-treatment with this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) antioxidant pathway in hippocampal neurons exposed to ethanol. This was evidenced by increased expression and nuclear translocation of Nrf-2.
Summary and Future Directions
This compound is a valuable research tool for elucidating the physiological roles of the MC4R. Its high selectivity and potent agonist activity make it a promising lead compound for the development of therapeutics targeting a range of disorders. The demonstrated neuroprotective and anti-inflammatory effects in preclinical models of ischemic stroke and spinal cord injury warrant further investigation. Additionally, its ability to regulate food intake without causing aversive effects highlights its potential in the treatment of metabolic disorders. Future studies should focus on a comprehensive pharmacokinetic and toxicological profiling of this compound to further assess its drug-like properties and therapeutic potential. The elucidation of its downstream signaling pathways in various cell types will provide a more complete understanding of its mechanism of action and may reveal novel therapeutic applications.
References
- 1. This compound TFA | Melanocortin 4 Receptor Agonist | MCE [medchemexpress.cn]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Melanocortin receptor 4 (MC4R) - Protein of the month — 3decision [3decision.discngine.com]
- 5. Frontiers | Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor [frontiersin.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
RO27-3225: A Technical Overview of a Selective MC4R Agonist
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
RO27-3225 is a potent and selective small-molecule agonist of the melanocortin-4 receptor (MC4R), a key G-protein coupled receptor involved in the regulation of energy homeostasis, inflammation, and neuronal function. Initially developed by Roche, this compound has been extensively utilized as a research tool to probe the physiological roles of MC4R. This technical guide provides a comprehensive overview of the discovery, development, and pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, and key experimental protocols. While the clinical development of this compound was discontinued, its value as a pharmacological probe continues to contribute to our understanding of the melanocortin system.
Introduction
The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), their endogenous peptide ligands (melanocyte-stimulating hormones and adrenocorticotropic hormone), and endogenous antagonists, plays a crucial role in a diverse range of physiological processes. The melanocortin-4 receptor (MC4R) is predominantly expressed in the central nervous system and is a critical regulator of energy balance and food intake.[1] Activation of MC4R has been shown to have anti-inflammatory, neuroprotective, and anorexigenic effects, making it an attractive therapeutic target for a variety of disorders, including obesity, cachexia, and neurological diseases.
This compound emerged as a valuable tool in the study of MC4R due to its high selectivity and agonist activity. This document will detail the available technical information on this compound, with a focus on its pharmacological properties and the experimental methodologies used to characterize it.
In Vitro Pharmacology
Receptor Binding and Functional Activity
This compound is a potent agonist of the MC4R with high selectivity over other melanocortin receptor subtypes, particularly MC3R.[1]
Table 1: In Vitro Activity of this compound
| Parameter | Receptor | Value | Reference |
| EC50 | MC4R | 1 nM | [1] |
| EC50 | MC1R | 8 nM | [1] |
| Selectivity | MC4R vs. MC3R | ~30-fold | [1] |
| IC50 | MC4R | Lower than MC3R | [1] |
Experimental Protocols
The functional activity of this compound is typically assessed by measuring its ability to stimulate the production of cyclic adenosine (B11128) monophosphate (cAMP), a downstream second messenger of MC4R activation.
Protocol:
-
Cell Culture: Cells stably expressing the target melanocortin receptor (e.g., HEK293 cells) are cultured to confluence in 96-well plates.
-
Compound Preparation: this compound is serially diluted to various concentrations.
-
Cell Stimulation: The culture medium is replaced with a medium containing the diluted compound and a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine) to prevent cAMP degradation. Cells are incubated for a defined period (e.g., 1 hour) at room temperature.
-
cAMP Extraction: The stimulation medium is removed, and cAMP is extracted from the cells using an appropriate lysis buffer (e.g., 70% ethanol).
-
cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a commercially available cAMP assay kit (e.g., ELISA-based or fluorescence-based).
-
Data Analysis: The EC50 value is calculated by plotting the cAMP concentration against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Pharmacology
This compound has been evaluated in various animal models to investigate its effects on inflammation, neurological injury, and energy metabolism.
Neuroprotection in Intracerebral Hemorrhage (ICH) Models
Several studies have demonstrated the neuroprotective effects of this compound in mouse models of ICH. Administration of this compound has been shown to reduce neuroinflammation, brain edema, and neuronal pyroptosis, leading to improved neurological outcomes.[2][3]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of ICH
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Collagenase-induced ICH in mice | 60, 180, 540 µg/kg i.p. 1 hour post-ICH | - Dose-dependent improvement in neurological function. - Optimal dose of 180 µg/kg significantly reduced neurobehavioral deficits at 24 and 72 hours. - Reduced expression of p-ASK1, p-JNK, p-p38 MAPK, NLRP1 inflammasome, cleaved caspase-1, and IL-1β. | [2] |
| Collagenase-induced ICH in mice | 180 µg/kg i.p. 1 hour post-ICH | - Attenuated neuroinflammation. - Reduced brain edema. - Suppressed microglia/macrophage activation and neutrophil infiltration. | [3] |
Anti-inflammatory Effects in Arthritis Models
In a rat model of adjuvant-induced arthritis, this compound demonstrated anti-inflammatory and anti-atrophic effects.[4]
Table 3: In Vivo Efficacy of this compound in a Rat Model of Arthritis
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Adjuvant-induced arthritis in rats | 180 µg/kg i.p. twice daily for 8 days | - Decreased arthritis scores and hind paw volume. - Reduced expression of NF-κB(p65), COX-2, atrogin-1, and MuRF1 in soleus muscle. - Ameliorated arthritis-induced decrease in food intake and body weight gain. | [4] |
Effects on Food Intake
As expected for an MC4R agonist, this compound has been shown to reduce food intake in rodents.[1]
Table 4: Effects of this compound on Food Intake
| Animal Model | Dosing Regimen | Key Findings | Reference |
| Rats | 3, 5, and 10 nmol, intracerebroventricular | - Dose-dependently decreased 4-hour food intake. | [1] |
| db/db mice | 200 µg, i.p. | - Reduced 4-hour food intake. | [1] |
Experimental Protocols
Protocol:
-
Animal Model: Adult male CD1 mice are commonly used.
-
ICH Induction: Anesthesia is induced, and the mouse is placed in a stereotaxic frame. A burr hole is drilled in the skull over the desired brain region (e.g., basal ganglia). Bacterial collagenase is injected to induce hemorrhage.
-
Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at the desired time point relative to ICH induction.
-
Neurological Assessment: Neurological deficits are evaluated using a battery of behavioral tests, such as the modified Garcia test, forelimb placement test, and corner turn test.
-
Tissue Analysis: At the end of the experiment, brains are harvested for histological and biochemical analyses, including Western blotting and immunofluorescence staining.
Protocol:
-
Protein Extraction: Brain tissue surrounding the hematoma is homogenized in lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., p-JNK, NLRP1), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Protocol:
-
Tissue Preparation: Brains are fixed, cryoprotected, and sectioned.
-
Staining: The brain sections are permeabilized, blocked, and then incubated with primary antibodies against specific cell markers or proteins of interest.
-
Secondary Antibody Incubation: Sections are incubated with fluorescently labeled secondary antibodies.
-
Imaging: The stained sections are mounted and visualized using a fluorescence or confocal microscope.
Mechanism of Action
The biological effects of this compound are mediated through the activation of MC4R and the subsequent modulation of downstream signaling pathways.
Signaling Pathways
In the context of neuroprotection following ICH, this compound has been shown to inhibit inflammatory and apoptotic pathways. Two key signaling cascades have been identified:
-
ASK1/JNK/p38 MAPK Pathway: this compound activation of MC4R leads to the inhibition of Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn suppresses the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). This cascade ultimately leads to the downregulation of the NLRP1 inflammasome and a reduction in neuronal pyroptosis.[2]
-
AMPK/JNK/p38 MAPK Pathway: this compound has also been shown to activate AMP-activated protein kinase (AMPK), which contributes to the inhibition of the JNK and p38 MAPK signaling pathways, thereby attenuating neuroinflammation.[3]
Visualized Signaling Pathways
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The MC4R Agonist RO27-3225: A Modulator of Microglial Activation and Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, has emerged as a significant compound in the study of neuroinflammation, particularly in its capacity to modulate microglial activation. This technical guide synthesizes the current understanding of this compound's effects on microglia, detailing its mechanism of action, the signaling pathways involved, and the experimental evidence supporting its anti-inflammatory properties. The information presented herein is intended to provide researchers, scientists, and drug development professionals with a comprehensive resource on the core biology of this compound's interaction with microglia, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological and experimental processes.
Introduction
Neuroinflammation, a critical component in the pathophysiology of various neurological disorders, including intracerebral hemorrhage (ICH) and cerebral infarction, is largely mediated by the activation of microglia, the resident immune cells of the central nervous system. Upon activation, microglia undergo morphological and functional changes, releasing a cascade of pro-inflammatory cytokines that can exacerbate neuronal damage. The melanocortin system, and specifically the MC4R, has been identified as a potential therapeutic target for mitigating this inflammatory response. This compound, as a selective MC4R agonist, has demonstrated neuroprotective effects by suppressing microglial activation and subsequent neuroinflammation.[1][2][3] This guide provides a detailed examination of these effects and the underlying molecular mechanisms.
Mechanism of Action
This compound exerts its anti-inflammatory effects by binding to and activating the MC4R, which is expressed on various central nervous system cells, including microglia, neurons, and astrocytes.[1] This receptor activation initiates a downstream signaling cascade that ultimately leads to the suppression of pro-inflammatory pathways.
Signaling Pathways
The primary signaling pathway implicated in the anti-inflammatory effects of this compound in microglia is the AMPK/JNK/p38 MAPK pathway .[1][3] Activation of MC4R by this compound leads to an increase in the phosphorylation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (p38 MAPK). The inhibition of JNK and p38 MAPK signaling leads to a reduction in the production of pro-inflammatory cytokines.[1]
Another study has also pointed to the involvement of the ASK1/JNK/p38 MAPK pathway , which is upstream of the NLRP1 inflammasome.[4] By inhibiting this pathway, this compound can reduce neuronal pyroptosis, a form of programmed cell death associated with inflammation.[4]
Quantitative Data on the Effects of this compound
The administration of this compound has been shown to significantly reduce markers of microglial activation and neuroinflammation in animal models of neurological injury. The following tables summarize the key quantitative findings.
Table 1: Effect of this compound on Microglial Activation Markers
| Marker | Experimental Model | Treatment Group | Outcome | Reference |
| Iba1+ cells | Intracerebral Hemorrhage (ICH) | This compound (180 µg/kg) | Significantly decreased number of activated microglia/macrophages in the perihematomal area. | [1] |
| Iba1 protein expression | Intracerebral Hemorrhage (ICH) | This compound (180 µg/kg) | Significantly decreased expression levels. | [1] |
| Activated microglia (morphology) | Cerebral Infarction (tMCAO) | This compound | Decreased number of activated microglia in the peri-infarct region. | [2] |
Table 2: Effect of this compound on Pro-inflammatory Cytokines and Enzymes
| Marker | Experimental Model | Treatment Group | Outcome | Reference |
| TNF-α | Intracerebral Hemorrhage (ICH) | This compound (180 µg/kg) | Significantly decreased protein expression. | [1] |
| IL-1β | Intracerebral Hemorrhage (ICH) | This compound (180 µg/kg) | Significantly decreased protein expression. | [1] |
| TNF-α | Cerebral Infarction (tMCAO) | This compound | Decreased protein expression levels. | [2] |
| IL-6 | Cerebral Infarction (tMCAO) | This compound | Decreased protein expression levels. | [2] |
| iNOS | Cerebral Infarction (tMCAO) | This compound | Decreased protein expression levels. | [2] |
Detailed Experimental Protocols
The following protocols are based on methodologies reported in studies investigating the effects of this compound.
Animal Models and Drug Administration
-
Intracerebral Hemorrhage (ICH) Model: Adult male CD1 mice are subjected to intrastriatal injection of bacterial collagenase to induce ICH.[1]
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model: This model is used to simulate cerebral infarction in mice.[2]
-
This compound Administration: this compound is typically dissolved in saline and administered via intraperitoneal (i.p.) injection. An effective dose has been identified as 180 µg/kg, administered 1 hour after the induction of injury.[1] To investigate the signaling pathway, specific inhibitors such as HS024 (MC4R antagonist) and dorsomorphin (B1670891) (AMPK inhibitor) can be administered prior to this compound treatment.[1]
Immunofluorescence Staining for Microglial Activation
-
Tissue Preparation: Mice are euthanized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution. Coronal brain sections (e.g., 30 µm) are prepared using a cryostat.
-
Blocking and Permeabilization: Sections are washed with phosphate-buffered saline (PBS) and then incubated in a blocking solution (e.g., PBS containing 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to block non-specific binding and permeabilize the tissue.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody against a microglial marker, such as rabbit anti-Iba1 (1:500 dilution), overnight at 4°C.
-
Secondary Antibody Incubation: After washing with PBS, sections are incubated with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit IgG conjugated to a fluorophore) for 2 hours at room temperature in the dark.
-
Mounting and Imaging: Sections are washed, mounted on glass slides with a mounting medium containing DAPI (to stain nuclei), and coverslipped. Images are captured using a fluorescence or confocal microscope.
-
Quantification: The number of Iba1-positive cells in specific brain regions (e.g., the perihematomal area) is counted using image analysis software.
Western Blot for Signaling Proteins and Cytokines
-
Protein Extraction: Brain tissue from the area of interest is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors. The homogenate is centrifuged, and the supernatant containing the protein lysate is collected. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 30-50 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting proteins of interest, such as:
-
p-AMPK and total AMPK
-
p-JNK and total JNK
-
p-p38 and total p38
-
TNF-α
-
IL-1β
-
Iba1
-
β-actin (as a loading control)
-
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The membrane is washed again, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
Densitometry Analysis: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
This compound demonstrates a potent anti-inflammatory effect in the central nervous system by activating the MC4R and subsequently modulating the AMPK/JNK/p38 MAPK signaling pathway. This leads to a significant reduction in microglial activation and the production of pro-inflammatory mediators. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and other MC4R agonists for the treatment of neurological disorders with a neuroinflammatory component. Further investigation into the precise molecular interactions and the long-term efficacy and safety of this compound is warranted.
References
- 1. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway aft… [ouci.dntb.gov.ua]
- 2. uknowledge.uky.edu [uknowledge.uky.edu]
- 3. Polymorphism of Melanocortin Receptor Genes—Association with Inflammatory Traits and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
RO27-3225: A Technical Guide on its Cellular and Molecular Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: RO27-3225 is a potent and highly selective agonist of the Melanocortin-4 Receptor (MC4R), a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2][3] The MC4R is a critical regulator of energy homeostasis, inflammation, and neuronal function.[4][5] this compound has demonstrated significant neuroprotective, anti-inflammatory, and metabolic regulatory effects across various preclinical models, positioning it as a compound of interest for therapeutic development in neurological and inflammatory diseases.[1][3][6][7] This document provides an in-depth overview of the cellular and molecular mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols.
Molecular Profile and Selectivity
This compound exhibits high affinity and selective agonist activity at the MC4R. Its selectivity is a key feature, distinguishing its effects from non-selective melanocortin agonists that may act on other receptor subtypes like MC3R or MC1R.[2][3] In vitro assays have quantified this selectivity, demonstrating its preference for MC4R over other melanocortin receptors.[2]
Table 1: Receptor Binding and Agonist Activity of this compound
| Receptor | Parameter | Value | Selectivity (vs. MC3R) | Reference |
|---|---|---|---|---|
| MC4R | IC50 | Low (specific value not stated) | ~30-fold | [2] |
| EC50 | 1 nM | ~30-fold | [3] | |
| MC3R | IC50 | Higher (specific value not stated) | - | [2] |
| EC50 | Higher (specific value not stated) | - | [2] |
| MC1R | EC50 | 8 nM | - |[3] |
IC50: Half-maximal inhibitory concentration in binding assays. EC50: Half-maximal effective concentration in cAMP activation assays.
Core Signaling Pathways
This compound exerts its effects by activating MC4R and modulating several downstream intracellular signaling cascades. The primary pathways identified are crucial for its anti-inflammatory and neuroprotective actions.
Inhibition of ASK1/JNK/p38 MAPK-Mediated Pyroptosis
In the context of neuronal injury, such as intracerebral hemorrhage (ICH), this compound has been shown to suppress neuronal pyroptosis, a form of programmed cell death.[1] This is achieved through the inhibition of the Apoptosis Signal-regulating Kinase 1 (ASK1) and its downstream targets, JNK and p38 MAPK.[1] This cascade ultimately prevents the activation of the NLRP1 inflammasome, cleavage of caspase-1, and production of the pro-inflammatory cytokine IL-1β.[1]
Attenuation of Neuroinflammation via the AMPK/JNK/p38 MAPK Pathway
This compound also attenuates neuroinflammation by activating AMP-activated protein kinase (AMPK).[6] Activated AMPK, in turn, inhibits the JNK and p38 MAPK signaling pathways.[6][8] This leads to a reduction in the activation of microglia and macrophages, decreased neutrophil infiltration, and suppressed production of key pro-inflammatory cytokines like TNF-α and IL-1β, ultimately reducing brain edema and improving neurological outcomes after ICH.[6]
Activation of the Nrf-2 Antioxidant Pathway
In hippocampal neurons exposed to ethanol-induced oxidative stress, pretreatment with this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) antioxidant pathway.[9] This activation involves increasing the expression and promoting the nuclear localization of Nrf-2, which is a key transcription factor for antioxidant response elements.[9]
Cellular and Physiological Effects
The activation of MC4R by this compound translates into a range of beneficial physiological effects observed in various disease models.
Table 2: Summary of Cellular and Physiological Effects of this compound
| Category | Effect | Model System | Key Findings | Reference |
|---|---|---|---|---|
| Neuroprotection | Attenuation of Neuronal Pyroptosis | Mouse Intracerebral Hemorrhage (ICH) | Reduced expression of p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, and IL-1β. Improved neurological function. | [1] |
| Reduction of Neuroinflammation | Mouse ICH | Decreased brain edema, suppressed microglia/macrophage activation, and reduced neutrophil infiltration. | [6] | |
| Improved Stroke Outcome | Mouse Cerebral Infarction (tMCAO) | Decreased infarct volume and brain water content. Improved neurological deficits. | [7] | |
| Anti-inflammation | Amelioration of Arthritis | Rat Adjuvant-Induced Arthritis | Decreased arthritis scores, hind paw volume, and phosphorylation of NF-κB(p65) in muscle. | [10] |
| Reduced Inflammatory Mediators | Mouse Cerebral Infarction (tMCAO) | Decreased expression of Iba1, TNFα, IL-6, and iNOS proteins in the peri-infarct region. | [7] | |
| Metabolism | Suppression of Food Intake | Rats and db/db Mice | Dose-dependently decreased food intake over a 4-hour period without causing aversive effects. | [2] |
| Tissue Regeneration | Promotion of Neurogenesis | Mouse Cerebral Infarction (tMCAO) | Increased the number of Nestin+/BrdU+ and DCX+/BrdU+ cells in the subventricular zone (SVZ). | [7] |
| Amelioration of Muscle Atrophy | Rat Adjuvant-Induced Arthritis | Prevented the increase in atrogenes (atrogin-1, MuRF1) and COX-2 expression in soleus muscle. | [10] |
| Antioxidant | Activation of Nrf-2 Pathway | Cultured Hippocampal Neurons | Increased expression and nuclear translocation of Nrf-2 in response to ethanol-induced stress. |[9] |
Quantitative In Vivo Efficacy Data
Studies have established effective doses and quantified the physiological responses to this compound administration.
Table 3: Summary of In Vivo Quantitative Data for this compound
| Model | Species | Dose | Effect | Magnitude of Effect | Reference |
|---|---|---|---|---|---|
| Intracerebral Hemorrhage | Mouse | 180 µg/kg i.p. | Improved Neurological Function | Significantly improved scores in forelimb placement, corner turn, and modified Garcia tests at 24 and 72 hours post-ICH. | [1] |
| Food Intake | Rat | 3, 5, 10 nmol (i.c.v.) | Suppression of Food Intake | 29.7%, 33.4%, and 67.8% decrease in 4-hour food intake, respectively. | [2] |
| Food Intake | db/db Mouse | (Dose not specified) | Suppression of Food Intake | 38.5% reduction in 4-hour food intake. | [2] |
| Arthritis | Rat | 180 µg/kg i.p. (twice daily) | Amelioration of Arthritis | Decreased arthritis scores and hind paw volume. |[10] |
Key Experimental Methodologies
The following section details the protocols for key experiments cited in the literature to characterize the effects of this compound.
In Vitro cAMP Assay
-
Objective: To determine the agonist activity (EC50) of this compound at melanocortin receptors.
-
Cell Lines: HEK293 cells transiently or stably transfected to express specific melanocortin receptors (e.g., MC3R, MC4R).
-
Protocol:
-
Culture transfected cells to confluence in 96-well plates.
-
Remove culture medium and replace with assay medium (e.g., DMEM) containing 0.1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterase activity.
-
Add serial dilutions of this compound (e.g., ranging from 0.02 to 50 nM) to the appropriate wells.
-
Incubate plates for 1 hour at room temperature.
-
Wash wells once with PBS.
-
Extract intracellular cAMP by adding 70% ethanol (B145695) and incubating for 30 minutes.
-
Collect the ethanol extract and quantify cAMP levels using a commercially available cAMP assay kit (e.g., ELISA-based).
-
Plot a dose-response curve and calculate the EC50 value.[2]
-
In Vivo Intracerebral Hemorrhage (ICH) Model
-
Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound.
-
Animal Model: Adult male CD1 mice.
-
Protocol:
-
Anesthetize mice and mount them in a stereotaxic frame.
-
Induce ICH by injecting bacterial collagenase (e.g., 0.075 U in 0.5 µL saline) into the right-side basal ganglia. Sham-operated animals receive an injection of saline only.
-
Administer this compound (e.g., 60, 180, or 540 µg/kg) or vehicle via intraperitoneal (i.p.) injection at a specified time point, typically 1 hour after ICH induction.
-
At predetermined endpoints (e.g., 24 and 72 hours), perform neurobehavioral tests (e.g., corner turn test, forelimb placement test, modified Garcia test) to assess neurological deficits.
-
Sacrifice animals and harvest brain tissue for analysis.
-
Western Blot Analysis: Homogenize perihematomal brain tissue to quantify protein levels of p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, IL-1β, and p-AMPK.
-
Immunofluorescence and Histology: Prepare brain sections for staining with Fluoro-Jade C (for degenerating neurons), TUNEL (for apoptotic cells), and antibodies against neuronal (NeuN), microglial (Iba1), and other relevant markers.[1][6]
-
Food Intake Study
-
Objective: To assess the effect of this compound on appetite and food consumption.
-
Animal Model: Male Sprague-Dawley rats or db/db mice.
-
Protocol:
-
For central administration, surgically implant cannulas into the lateral ventricle of rats. Allow for recovery.
-
Habituate animals to the testing environment and measurement procedures.
-
Administer this compound or vehicle. For rats, this may be an intracerebroventricular (i.c.v.) injection (e.g., 3-10 nmol). For mice, intraperitoneal (i.p.) injection is common.
-
Provide a pre-weighed amount of standard chow at the beginning of the dark cycle (the active feeding period).
-
Measure cumulative food intake at various time points (e.g., 1, 2, 3, and 4 hours) by weighing the remaining food and accounting for spillage.
-
Analyze the data to determine the percentage reduction in food intake compared to the vehicle-treated group.[2]
-
Conclusion
This compound is a selective MC4R agonist with a well-defined molecular profile and a multi-faceted mechanism of action. Its ability to potently engage MC4R allows it to modulate key signaling pathways involved in inflammation, programmed cell death, and metabolism. Specifically, its capacity to inhibit the ASK1/JNK/p38 MAPK axis and activate the protective AMPK and Nrf-2 pathways underscores its significant therapeutic potential. Preclinical data strongly support its efficacy in models of acute neuronal injury, chronic inflammation, and metabolic dysregulation. The detailed methodologies and quantitative data presented herein provide a solid foundation for further research and development of this compound as a targeted therapeutic agent.
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into ligand recognition and activation of the melanocortin-4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of this compound on neurogenesis, PDGFRβ+ cells and neuroinflammation after cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice. | Profiles RNS [connect.rtrn.net]
- 9. researchgate.net [researchgate.net]
- 10. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
RO27-3225 in Preclinical Models of Neurological Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO27-3225 is a potent and selective non-peptide agonist for the melanocortin 4 receptor (MC4R). Emerging preclinical research has highlighted its significant neuroprotective and anti-inflammatory properties, particularly in acute neurological injury models such as ischemic stroke and intracerebral hemorrhage. This technical guide provides a comprehensive overview of the current state of research on this compound in the context of neurological disorders. It details the compound's mechanism of action, summarizes key quantitative findings from preclinical studies, outlines experimental protocols, and visualizes the involved signaling pathways. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MC4R pathway for the treatment of neurological diseases.
Introduction to this compound
This compound is a small molecule agonist with high selectivity for the melanocortin 4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the central nervous system. The melanocortin system is known to play a crucial role in regulating energy homeostasis, inflammation, and neuroprotection. By activating MC4R, this compound has been shown to exert potent anti-inflammatory and neuroprotective effects in animal models of acute brain injury.
Mechanism of Action and Signaling Pathways
This compound exerts its neuroprotective effects through the activation of MC4R, which in turn modulates downstream signaling cascades to mitigate neuroinflammation and neuronal death. Two key pathways have been identified in the context of intracerebral hemorrhage (ICH).
Inhibition of the ASK1/JNK/p38 MAPK Pathway
In a mouse model of ICH, this compound has been shown to suppress neuronal pyroptosis, a form of programmed cell death, by inhibiting the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK)/p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] Activation of MC4R by this compound leads to a reduction in the phosphorylation of ASK1, JNK, and p38 MAPK.[1] This, in turn, downregulates the expression of the NLRP1 inflammasome, cleaved caspase-1, and interleukin-1β (IL-1β), key mediators of pyroptosis.[1]
Figure 1: this compound inhibits the ASK1/JNK/p38 MAPK pathway.
Activation of the AMPK/JNK/p38 MAPK Pathway
Another crucial mechanism involves the activation of AMP-activated protein kinase (AMPK).[2] Treatment with this compound in an ICH model leads to an increase in the phosphorylation of AMPK.[2] Activated AMPK then acts to inhibit the JNK and p38 MAPK signaling pathways, resulting in a downstream reduction of pro-inflammatory cytokines such as TNF-α and IL-1β.[2] This pathway highlights the role of this compound in attenuating neuroinflammation.[2]
Figure 2: this compound activates the AMPK pathway to reduce inflammation.
Efficacy in Neurological Disorder Models
The primary evidence for the therapeutic potential of this compound comes from preclinical studies in rodent models of acute brain injury.
Intracerebral Hemorrhage (ICH)
In a mouse model of collagenase-induced ICH, administration of this compound has been shown to significantly improve neurological outcomes. The optimal dose was identified as 180 μg/kg, which led to reduced neurobehavioral deficits at 24 and 72 hours post-ICH.[1] The treatment also decreased neuronal pyroptosis and reduced the expression of key inflammatory and pyroptotic markers.[1] Furthermore, this compound attenuated neuroinflammation by suppressing microglia/macrophage activation and neutrophil infiltration, and reduced brain edema.[2]
| Model | Species | Dosage | Key Findings | Reference |
| Collagenase-induced ICH | Mouse (CD1) | 60, 180, 540 µg/kg (i.p.) | 180 µg/kg dose significantly improved neurobehavioral scores (forelimb placement, corner turn, modified Garcia tests). Reduced neuronal pyroptosis. Decreased expression of p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, and IL-1β. | [1] |
| Collagenase-induced ICH | Mouse (CD1) | 180 µg/kg (i.p.) | Improved neurobehavioral function and decreased brain edema. Suppressed microglia/macrophage activation and neutrophil infiltration. Increased expression of p-AMPK and decreased p-JNK, p-p38 MAPK, TNF-α, and IL-1β. | [2] |
Cerebral Infarction (Ischemic Stroke)
Data on the effects of this compound in models of cerebral infarction is also emerging. Studies are investigating its potential to reduce infarct volume, brain edema, and neurological deficits in models such as transient middle cerebral artery occlusion (tMCAO). The proposed mechanisms in this context also revolve around the anti-inflammatory and neuroprotective properties of the compound.
| Model | Species | Dosage | Key Findings | Reference |
| tMCAO | Mouse | Not Specified | Under investigation for reduction of infarct volume, brain water content, and neurological deficits. |
Other Neurological Disorders
Extensive searches of the scientific literature did not yield any studies on the use of this compound in preclinical models of other major neurological disorders, including Alzheimer's disease, Parkinson's disease, epilepsy, Huntington's disease, or amyotrophic lateral sclerosis (ALS). This indicates a significant gap in the current research landscape and a potential area for future investigation.
Experimental Protocols
This section provides an overview of the methodologies used in key preclinical studies of this compound.
Animal Models and Neurological Injury Induction
Figure 3: General experimental workflow for evaluating this compound.
-
Intracerebral Hemorrhage (ICH) Model:
-
Transient Middle Cerebral Artery Occlusion (tMCAO) Model:
-
Species: Mice.
-
Induction: An intraluminal suture is used to occlude the middle cerebral artery for a defined period, followed by reperfusion. This model simulates ischemic stroke with subsequent restoration of blood flow.
-
Drug Administration
-
Compound: this compound, a selective MC4R agonist.
-
Administration Route: Intraperitoneal (i.p.) injection.[1][2]
-
Dosage Regimen: In the ICH model, this compound was administered 1 hour after the induction of hemorrhage.[1][2] A dose-response study identified 180 μg/kg as the most effective dose.[1]
Neurobehavioral Assessments
A battery of tests is used to evaluate sensory and motor deficits following brain injury.
-
Forelimb Placement Test: Assesses the ability of the mouse to place its forelimb on a countertop in response to whisker stimulation. The test is performed for both forelimbs, and the number of successful placements out of a set number of trials is recorded.
-
Corner Turn Test: The mouse is placed facing a 30-degree corner. As the mouse exits the corner, the direction of the turn is recorded. A healthy mouse will turn left or right, while an animal with a unilateral lesion will preferentially turn towards the non-impaired side. The percentage of right and left turns over a series of trials is calculated.
-
Modified Garcia Test: A composite scoring system that evaluates multiple aspects of neurological function, including spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to whisker stimulation. A higher score indicates better neurological function.
Molecular and Histological Analyses
-
Western Blotting: Used to quantify the expression levels of key proteins in the signaling pathways of interest (e.g., p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, IL-1β, p-AMPK, TNF-α). Brain tissue from the perihematomal region is homogenized, and proteins are separated by electrophoresis and detected using specific antibodies.
-
Immunohistochemistry (IHC) and Immunofluorescence (IF): These techniques are used to visualize the localization and expression of specific proteins within the brain tissue. They are also employed to identify and quantify different cell types, such as activated microglia/macrophages and infiltrating neutrophils.
-
Fluoro-Jade C and TUNEL Staining: These methods are used to detect and quantify degenerating and apoptotic neurons, respectively, providing a measure of neuronal cell death.[1]
Conclusion and Future Directions
The preclinical data available to date strongly suggest that this compound, a selective MC4R agonist, holds considerable promise as a neuroprotective agent for acute brain injuries like intracerebral hemorrhage and ischemic stroke. Its ability to modulate key inflammatory and apoptotic pathways highlights the therapeutic potential of targeting the melanocortin system in these conditions.
However, the research on this compound is still in its early stages. Future studies should aim to:
-
Expand to other Neurological Disorders: Investigate the efficacy of this compound in chronic neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where neuroinflammation is a key pathological feature.
-
Elucidate Further Mechanisms: Delve deeper into the downstream signaling pathways and cellular targets of MC4R activation in different neurological contexts.
-
Conduct Pharmacokinetic and Safety Studies: Comprehensive pharmacokinetic, pharmacodynamic, and toxicology studies are necessary to assess the drug-like properties of this compound and its suitability for clinical development.
-
Explore Combination Therapies: Investigate the potential synergistic effects of this compound with other neuroprotective or thrombolytic agents.
References
The Anti-inflammatory Effects of RO27-3225: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the anti-inflammatory properties of RO27-3225, a selective agonist of the melanocortin 4 receptor (MC4R). The document outlines the compound's mechanism of action, summarizes key quantitative data from preclinical studies, provides detailed experimental protocols for relevant assays, and visualizes the core signaling pathways and experimental workflows.
Core Mechanism of Action: MC4R-Mediated Anti-inflammation
This compound exerts its anti-inflammatory effects primarily through the activation of the MC4R, a G-protein coupled receptor predominantly expressed in the central nervous system.[1][2] This activation triggers downstream signaling cascades that ultimately suppress pro-inflammatory pathways. Two key pathways have been identified in the context of neuroinflammation, particularly in models of intracerebral hemorrhage (ICH) and cerebral infarction.
The first pathway involves the inhibition of Apoptosis signal-regulating kinase 1 (ASK1), which subsequently downregulates the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[1] This cascade leads to the suppression of the NOD-like receptor family pyrin domain containing 1 (NLRP1) inflammasome, a multi-protein complex that plays a crucial role in the inflammatory response by activating caspase-1 and promoting the maturation of pro-inflammatory cytokines like interleukin-1β (IL-1β).[1]
A second identified mechanism involves the activation of AMP-activated protein kinase (AMPK).[3] Activated AMPK, in turn, inhibits the JNK and p38 MAPK signaling pathways, leading to a reduction in neuroinflammation.[3] This results in decreased expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and IL-1β.[3]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the anti-inflammatory and neuroprotective effects of this compound.
Table 1: Dose-Dependent Effects of this compound on Neurological Deficits in a Mouse Model of Intracerebral Hemorrhage (ICH) [1]
| Treatment Group | Dose (μg/kg, i.p.) | Forelimb Placement Test Score (24h post-ICH) | Corner Turn Test (% contralateral turns, 24h post-ICH) | Modified Garcia Score (24h post-ICH) |
| Sham | Vehicle | 0.5 ± 0.5 | 48.3 ± 5.2 | 17.5 ± 0.5 |
| ICH + Vehicle | Vehicle | 7.8 ± 1.3 | 81.7 ± 6.1 | 9.7 ± 1.0 |
| ICH + this compound | 60 | 6.5 ± 1.0 | 75.0 ± 5.0 | 11.2 ± 0.8 |
| ICH + this compound | 180 | 4.2 ± 0.8 | 63.3 ± 4.2 | 13.5 ± 0.5 |
| ICH + this compound | 540 | 5.0 ± 0.7 | 68.3 ± 4.2 | 12.7 ± 0.8 |
*p < 0.05 compared to ICH + Vehicle group. Data are presented as mean ± SD.
Table 2: Effect of this compound on Pro-inflammatory Mediators
| Model | Treatment | Measured Mediator | Method | Result | Reference |
| Mouse ICH | This compound (180 μg/kg) | p-JNK, p-p38 MAPK | Western Blot | Significant decrease compared to vehicle | [1] |
| Mouse ICH | This compound (180 μg/kg) | NLRP1, Cleaved Caspase-1, IL-1β | Western Blot | Significant decrease compared to vehicle | [1] |
| Mouse ICH | This compound (180 μg/kg) | TNF-α, IL-1β | Western Blot | Significant decrease compared to vehicle | [3] |
| Mouse Cerebral Infarction | This compound | Iba1, TNF-α, IL-6, iNOS | Western Blot | Decreased expression levels | [4] |
| Rat Arthritis | This compound (180 μg/kg, twice daily) | NF-κB (p65) phosphorylation | Western Blot | Decreased in gastrocnemius and soleus | [5] |
| Rat Arthritis | This compound (180 μg/kg, twice daily) | COX-2 | Western Blot | Increased expression prevented in soleus | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the studies of this compound's anti-inflammatory effects.
Intracerebral Hemorrhage (ICH) Mouse Model
-
Induction of ICH: Mice are anesthetized, and a burr hole is drilled into the skull over the right basal ganglia. Bacterial collagenase (e.g., 0.075 U in 0.5 μL sterile saline) is injected into the striatum to induce hemorrhage.[1][3] Sham-operated animals undergo the same procedure without collagenase injection.
-
Drug Administration: this compound or vehicle is administered intraperitoneally (i.p.) at specified times post-ICH induction (e.g., 1 hour).[1][3]
Western Blot Analysis of Inflammatory Proteins
-
Tissue Preparation: At a designated time point (e.g., 24 hours post-ICH), mice are euthanized, and the brain tissue surrounding the hematoma is dissected and homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein (e.g., 20-40 μg) are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against target proteins (e.g., p-JNK, p-p38, NLRP1, TNF-α, IL-1β, β-actin) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.
Immunofluorescence Staining for Microglial Activation
-
Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected in sucrose (B13894) solutions. Coronal brain sections (e.g., 20-30 μm thick) are prepared using a cryostat.
-
Staining Procedure:
-
Brain sections are washed in phosphate-buffered saline (PBS).
-
Permeabilization is performed with a solution containing Triton X-100.
-
Blocking is done with a solution containing normal goat serum to prevent non-specific antibody binding.
-
Sections are incubated with a primary antibody against a microglial marker, such as Iba1, overnight at 4°C.
-
After washing, sections are incubated with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG).
-
Nuclei are counterstained with DAPI.
-
-
Imaging and Analysis: Stained sections are mounted and imaged using a fluorescence or confocal microscope. The number and morphology of Iba1-positive cells are analyzed to assess microglial activation.
Neurobehavioral Assessments
-
Modified Garcia Test: This is a composite scoring system that evaluates spontaneous activity, symmetry of limb movement, forelimb outstretching, climbing, body proprioception, and response to vibrissae stimulation. Scores typically range from 3 to 18, with lower scores indicating more severe deficits.[1]
-
Corner Turn Test: The mouse is placed in a 30° corner. The direction of the turn to exit the corner is recorded. A healthy mouse will turn left and right with equal frequency, while a mouse with a focal brain injury will preferentially turn towards the non-impaired side. The percentage of contralateral turns is calculated.[1]
-
Forelimb Placement Test: The mouse is held with its forelimbs free, and its vibrissae are brushed against the edge of a countertop. The placement of the forelimbs on the surface is observed and scored.[1]
Visualizations
Signaling Pathways
Caption: this compound inhibits the ASK1/JNK/p38 MAPK pathway.
Caption: this compound activates AMPK to suppress JNK and p38 MAPK.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound.
References
- 1. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Methods for Evaluation of TNF-α Inhibition Effect. | Semantic Scholar [semanticscholar.org]
- 3. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
RO27-3225 and Blood-Brain Barrier Permeability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
RO27-3225 is a potent and selective agonist of the melanocortin 4 receptor (MC4R) with demonstrated neuroprotective and anti-inflammatory effects in various preclinical models of central nervous system (CNS) disorders. Its therapeutic potential in conditions such as intracerebral hemorrhage and cerebral infarction is under investigation. A critical factor for the efficacy of any CNS-acting therapeutic is its ability to cross the blood-brain barrier (BBB). This technical guide provides an in-depth analysis of the BBB permeability of this compound. Due to the absence of publicly available quantitative experimental data on its BBB penetration, this guide focuses on a predictive assessment based on the physicochemical properties of the molecule. Furthermore, it details the known signaling pathways of this compound and outlines standard experimental protocols that could be employed to quantitatively determine its BBB permeability.
Introduction to this compound
This compound is a synthetic peptide agonist with high selectivity for the melanocortin 4 receptor (MC4R).[1][2] The MC4R is predominantly expressed in the CNS and plays a crucial role in regulating energy homeostasis, inflammation, and neuronal survival.[3][4] this compound has been shown to attenuate neuroinflammation, reduce brain edema, and improve neurological outcomes in animal models of stroke and brain hemorrhage.[3][4][5] These findings suggest that this compound may hold significant promise for the treatment of various neurological conditions. However, its effectiveness is contingent upon its ability to reach its target receptors within the brain, which necessitates crossing the highly restrictive blood-brain barrier.
Predictive Assessment of Blood-Brain Barrier Permeability
In the absence of direct experimental data, the potential of a molecule to cross the BBB can be predicted by analyzing its physicochemical properties. Key properties influencing BBB penetration include molecular weight (MW), lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors.
Physicochemical Properties of this compound
The structure of this compound is a key determinant of its properties. Its peptide sequence is Oxobutyl-His-Phe-Arg-Trp-{Sar}-NH2.[1] Based on this structure, several important physicochemical parameters can be calculated or estimated.
| Property | Predicted Value for this compound | General Guideline for CNS Penetration |
| Molecular Weight ( g/mol ) | ~784.9[1] | < 400-500 |
| Lipophilicity (ClogP) | Estimated to be low to moderate | 1-3 |
| Topological Polar Surface Area (TPSA) (Ų) | Estimated to be high | < 60-90 |
| Hydrogen Bond Donors | High | ≤ 3-5 |
| Hydrogen Bond Acceptors | High | ≤ 7-10 |
Note: The ClogP and TPSA values are estimations based on the peptide structure of this compound and may vary depending on the calculation method.
Interpretation of Physicochemical Properties
Based on the predicted physicochemical properties, this compound faces several challenges in passively diffusing across the BBB. Its molecular weight is significantly higher than the generally accepted guideline for CNS drugs. Furthermore, as a peptide, it is expected to have a high polar surface area and a large number of hydrogen bond donors and acceptors, both of which are detrimental to passive BBB penetration.
While these properties suggest that passive diffusion is unlikely to be the primary mechanism of brain entry, it is important to consider the possibility of active transport mechanisms. However, there is currently no evidence to suggest that this compound is a substrate for any known BBB influx transporters. Conversely, it is also unknown whether it is a substrate for efflux transporters like P-glycoprotein, which would further limit its brain accumulation.
Signaling Pathways of this compound
This compound exerts its effects by activating the MC4R, a G-protein coupled receptor. Upon binding, it initiates downstream signaling cascades that are implicated in its neuroprotective and anti-inflammatory actions.
ASK1/JNK/p38 MAPK Pathway
In the context of intracerebral hemorrhage, this compound has been shown to inhibit neuronal pyroptosis by modulating the Apoptosis signal-regulating kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) pathway.[5] Activation of MC4R by this compound leads to the downregulation of this pathway, ultimately reducing inflammation and cell death.
AMPK/JNK/p38 MAPK Pathway
This compound has also been found to attenuate neuroinflammation through the AMP-activated protein kinase (AMPK) pathway.[3][4] Activation of MC4R by this compound leads to the phosphorylation of AMPK, which in turn inhibits the JNK and p38 MAPK signaling pathways, resulting in reduced production of pro-inflammatory cytokines.
Experimental Protocols for Assessing BBB Permeability
To definitively determine the BBB permeability of this compound, a combination of in vitro and in vivo experimental approaches is necessary.
In Vitro Models
In vitro models of the BBB are crucial for high-throughput screening and mechanistic studies of drug transport.
The PAMPA-BBB assay is a non-cell-based model that predicts passive, transcellular permeability. It utilizes a microtiter plate where a filter support is coated with a lipid solution to mimic the BBB.
Protocol Outline:
-
Preparation of Donor Plate: A solution of this compound at a known concentration is prepared in a buffer solution at physiological pH (7.4) and added to the donor wells.
-
Preparation of Acceptor Plate: The filter membrane of the acceptor plate is coated with a brain lipid mixture. The acceptor wells are filled with a buffer solution.
-
Incubation: The donor plate is placed in contact with the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours) at room temperature.
-
Quantification: After incubation, the concentration of this compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.
-
Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated.
Cell-based models, such as those using primary brain endothelial cells or immortalized cell lines (e.g., hCMEC/D3), provide a more physiologically relevant system by incorporating cellular components and tight junctions.
Protocol Outline:
-
Cell Culture: Brain endothelial cells are cultured on a microporous membrane of a Transwell insert until a confluent monolayer with well-formed tight junctions is established. Co-culture with astrocytes and pericytes can enhance barrier properties.
-
Dosing: this compound is added to the apical (luminal) chamber.
-
Sampling: At various time points, samples are taken from the basolateral (abluminal) chamber.
-
Quantification: The concentration of this compound in the samples is measured by LC-MS/MS.
-
Permeability Calculation: The apparent permeability coefficient (Papp) is calculated. This model can also be used to investigate active transport by including inhibitors of specific transporters.
In Vivo Methods
In vivo studies in animals are the gold standard for determining the BBB permeability of a compound under physiological conditions.
This technique allows for the precise control of the composition of the perfusate reaching the brain vasculature.
Protocol Outline:
-
Animal Preparation: An animal (typically a rat or mouse) is anesthetized, and the common carotid artery is cannulated.
-
Perfusion: A perfusion buffer containing a known concentration of this compound and a vascular space marker is infused at a constant rate.
-
Termination: After a short perfusion period (e.g., 30-60 seconds), the animal is decapitated, and the brain is removed.
-
Sample Processing: The brain is dissected, and tissue samples are analyzed for the concentration of this compound.
-
Calculation of Brain Uptake: The brain uptake clearance (K_in) is calculated.
This method involves systemic administration of this compound and subsequent measurement of its concentration in both brain tissue and plasma at steady-state.
Protocol Outline:
-
Dosing: this compound is administered to animals (e.g., via intravenous or intraperitoneal injection) to achieve steady-state concentrations.
-
Sample Collection: At a designated time point, blood and brain tissue are collected.
-
Sample Processing: Plasma is separated from the blood. Brain tissue is homogenized.
-
Quantification: The total concentration of this compound in plasma and brain homogenate is determined by LC-MS/MS.
-
Determination of Unbound Fractions: The unbound fractions of this compound in plasma (fu,plasma) and brain tissue (fu,brain) are determined using methods like equilibrium dialysis.
-
Calculation of Kp and Kp,uu: The total brain-to-plasma ratio (Kp) and the unbound brain-to-plasma ratio (Kp,uu) are calculated. Kp,uu is the most accurate measure of BBB transport as it corrects for plasma and brain tissue binding.
Conclusion
This compound is a promising therapeutic candidate for a range of CNS disorders due to its selective agonism of the MC4R and its demonstrated neuroprotective and anti-inflammatory properties. However, its large molecular weight and polar nature suggest that its ability to passively cross the blood-brain barrier is likely limited. The in vivo efficacy observed in preclinical studies suggests that some degree of brain penetration occurs, although the mechanism remains to be elucidated. To fully understand the therapeutic potential of this compound for CNS indications, it is imperative to conduct rigorous experimental studies using the in vitro and in vivo methods outlined in this guide to quantitatively determine its BBB permeability and to investigate potential active transport mechanisms. Such data will be critical for guiding future drug development and optimizing dosing strategies for this promising compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Modeling of RO27-3225 and MC4R Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The melanocortin-4 receptor (MC4R) is a G-protein coupled receptor (GPCR) predominantly expressed in the brain and plays a pivotal role in regulating energy homeostasis, food intake, and body weight. Its critical function has made it a significant therapeutic target for obesity and other metabolic disorders. RO27-3225 is a potent and selective synthetic agonist for MC4R. Understanding the molecular interactions between this compound and MC4R at an atomic level is crucial for the rational design of novel, more effective, and selective therapeutic agents. This technical guide provides an in-depth overview of the in silico methodologies used to model the interaction between this compound and MC4R, summarizing key quantitative data and outlining detailed experimental protocols for computational analysis.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the binding affinity and agonist activity of this compound with melanocortin receptors. This data is essential for validating the results obtained from in silico modeling.
| Compound | Receptor | EC50 (nM) | Reference |
| This compound | MC4R | 1 | [1][2] |
| This compound | MC1R | 8 | [1] |
| This compound | MC3R | ~30 (relative to MC4R) | [1] |
| This compound | MC5R | 139.4 | [3] |
Table 1: Agonist Activity (EC50) of this compound at Melanocortin Receptors.
| Compound | Receptor | IC50 (nM) | Reference |
| This compound | MC4R | Lower than MC3R | [4] |
| This compound | MC3R | Higher than MC4R | [4] |
Table 2: Binding Affinity (IC50) of this compound. Note: Specific IC50 values are not always detailed in the literature, but the selectivity for MC4R over MC3R is consistently reported.
MC4R Signaling Pathway
The activation of MC4R by an agonist like this compound initiates a downstream signaling cascade that is crucial for its physiological effects. Understanding this pathway provides context for the functional outcomes of the modeled interaction.
In Silico Modeling Workflow
The following diagram illustrates a typical workflow for the in silico modeling of the this compound and MC4R interaction.
Experimental Protocols
This section provides detailed, albeit generalized, protocols for the key computational experiments involved in modeling the interaction between this compound and MC4R. These protocols are based on standard practices for GPCR modeling.
MC4R Structure Preparation: Homology Modeling
As the crystal structure of MC4R in a specific conformation may not always be available, homology modeling is a common starting point.
Objective: To generate a three-dimensional model of the human MC4R.
Methodology:
-
Template Selection:
-
The amino acid sequence of human MC4R is retrieved from a protein database (e.g., UniProt).
-
A BLAST search against the Protein Data Bank (PDB) is performed to identify suitable template structures. High-resolution crystal structures of related GPCRs, such as the beta-2 adrenergic receptor or other melanocortin receptors, are often used.
-
-
Sequence Alignment:
-
The target sequence (human MC4R) is aligned with the template sequence(s) using alignment software (e.g., ClustalW, T-Coffee). Manual adjustments may be necessary to ensure proper alignment of conserved motifs, especially in the transmembrane domains.
-
-
Model Building:
-
A homology modeling program (e.g., MODELLER, SWISS-MODEL) is used to build the 3D model of MC4R based on the sequence alignment and the template structure(s). This process involves copying the coordinates of the aligned residues and modeling the non-aligned regions (loops).
-
-
Model Refinement and Validation:
-
The initial model is subjected to energy minimization to relieve any steric clashes.
-
The quality of the model is assessed using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D (to check the compatibility of the 3D model with its own amino acid sequence). The model with the best validation scores is selected for further studies.
-
Ligand Preparation: this compound
Objective: To generate a 3D, low-energy conformation of this compound.
Methodology:
-
Structure Generation:
-
The 2D structure of this compound is obtained from a chemical database (e.g., PubChem) or drawn using a chemical editor (e.g., ChemDraw). The IUPAC name is (S)-N-((S)-1-((2-amino-2-oxoethyl)(methyl)amino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)-2-((S)-2-((S)-2-butanamido-3-(1H-imidazol-5-yl)propanamido)-3-phenylpropanamido)-5-guanidinopentanamide.
-
The 2D structure is converted to a 3D structure using a program like Open Babel or the builder tools within molecular modeling software suites.
-
-
Protonation and Tautomeric State:
-
The protonation state of the molecule at physiological pH (7.4) is determined. This is particularly important for ionizable groups.
-
-
Energy Minimization:
-
The 3D structure is subjected to energy minimization using a suitable force field (e.g., MMFF94, AMBER). This step ensures that the ligand is in a low-energy, stable conformation.
-
Molecular Docking
Objective: To predict the binding pose and orientation of this compound within the MC4R binding pocket.
Methodology:
-
Receptor and Ligand Preparation for Docking:
-
The prepared MC4R model and this compound structure are loaded into the docking software (e.g., AutoDock, Glide, GOLD).
-
Polar hydrogens are added, and appropriate charges (e.g., Gasteiger) are assigned to both the receptor and the ligand.
-
-
Binding Site Definition:
-
The binding site on MC4R is defined. This can be done based on the location of the co-crystallized ligand in the template structure or by using binding site prediction algorithms. For MC4R, key residues in the transmembrane helices are known to be important for ligand binding.
-
-
Docking Simulation:
-
A docking algorithm (e.g., genetic algorithm, Lamarckian genetic algorithm) is used to explore the conformational space of the ligand within the defined binding site.
-
Multiple docking runs are typically performed to ensure robust results.
-
-
Pose Selection and Analysis:
-
The resulting docking poses are clustered and ranked based on their predicted binding energy (scoring function).
-
The top-ranked poses are visually inspected to assess their interactions with the receptor, looking for favorable interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions with key residues.
-
Molecular Dynamics (MD) Simulation
Objective: To assess the stability of the this compound-MC4R complex and to analyze the dynamics of their interaction over time.
Methodology:
-
System Setup:
-
The best-ranked docked complex is embedded in a lipid bilayer (e.g., POPC) to mimic the cell membrane environment.
-
The system is solvated with a water model (e.g., TIP3P) and neutralized with counter-ions (e.g., Na+, Cl-).
-
-
Force Field Selection:
-
An appropriate force field is chosen for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).
-
-
Equilibration:
-
The system undergoes a series of equilibration steps, typically starting with minimization, followed by heating to the desired temperature (e.g., 310 K) and then pressure equilibration, often with restraints on the protein and ligand that are gradually released.
-
-
Production Run:
-
A production MD simulation is run for a significant period (e.g., hundreds of nanoseconds) without restraints.
-
-
Trajectory Analysis:
-
The resulting trajectory is analyzed to assess the stability of the complex (e.g., by calculating the root-mean-square deviation, RMSD).
-
The interactions between this compound and MC4R are monitored throughout the simulation to identify stable hydrogen bonds and other key interactions.
-
Advanced analyses, such as binding free energy calculations (e.g., MM/PBSA, MM/GBSA), can be performed to provide a more quantitative estimate of the binding affinity.
-
Conclusion
The in silico modeling of the this compound and MC4R interaction provides invaluable insights into the molecular basis of its agonist activity and selectivity. By combining homology modeling, molecular docking, and molecular dynamics simulations, researchers can elucidate the key interactions that govern ligand binding and receptor activation. The methodologies and data presented in this guide serve as a comprehensive resource for scientists and drug development professionals working to design the next generation of therapeutics targeting the melanocortin-4 receptor.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to RO27-3225 Research
This whitepaper provides a comprehensive technical review of the existing scientific literature on this compound, a potent and selective agonist for the Melanocortin 4 Receptor (MC4R). The document synthesizes quantitative pharmacological data, details key experimental methodologies, and visualizes the compound's known signaling pathways to serve as a critical resource for professionals in the field.
Pharmacological Profile of this compound
This compound is a novel compound recognized for its high selectivity as an agonist at the MC4R.[1] Its primary mechanism of action involves binding to and activating this receptor, which is predominantly expressed in the central nervous system and plays a crucial role in energy homeostasis, inflammation, and neuroprotection.[1][2][3]
Quantitative Data: Receptor Binding and Potency
The following table summarizes the key quantitative metrics that define the pharmacological profile of this compound. The data highlights its potent agonistic activity at MC4R and its selectivity over other melanocortin receptor subtypes.
| Receptor Subtype | Metric | Value | Reference |
| MC4R | EC50 | 1 nM | [4] |
| MC1R | EC50 | 8 nM | [4] |
| MC4R vs. MC3R | Selectivity | ~30-fold | [1][4] |
EC50 (Half maximal effective concentration) represents the concentration of the agonist that provokes a response halfway between the baseline and maximum response.
Signaling Pathways and Mechanism of Action
Research has elucidated several key signaling pathways through which this compound exerts its therapeutic effects, primarily in the context of neuroprotection and anti-inflammatory responses.
Inhibition of Neuronal Pyroptosis in Intracerebral Hemorrhage (ICH)
In mouse models of ICH, this compound has been shown to suppress NLRP1-dependent neuronal pyroptosis.[5] This neuroprotective effect is mediated by the activation of MC4R, which subsequently inhibits the ASK1/JNK/p38 MAPK signaling cascade.[5]
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The melanocortin pathway and control of appetite- progress and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: RO27-3225 Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility and stability of the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, in dimethyl sulfoxide (B87167) (DMSO). The following protocols and data are intended to guide researchers in the proper handling and use of this compound for in vitro and in vivo studies.
Quantitative Data Summary
The solubility of this compound in DMSO is a critical parameter for the preparation of stock solutions. The following table summarizes the available quantitative data from various suppliers.
| Parameter | Value | Source(s) |
| Solubility in DMSO | 100 mg/mL | MedChemExpress[1][2] |
| ≥10 mg/mL | Cayman Chemical[3] | |
| Storage of Solid Compound | ≥ 4 years at -20°C (as trifluoroacetate (B77799) salt) | Cayman Chemical[4] |
| Storage of Stock Solutions (General) | 6 months at -80°C, 1 month at -20°C (in an unspecified solvent) | InvivoChem[3] |
Experimental Protocols
Protocol for Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a 100 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound (trifluoroacetate salt) powder
-
Anhydrous (dry) DMSO
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Equilibrate: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 100 mg/mL. For example, to prepare 1 mL of a 100 mg/mL solution, add 1 mL of DMSO to 100 mg of this compound.
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for short intervals until a clear solution is obtained.[1][2] Gentle heating may also be applied if necessary, but care should be taken to avoid degradation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots in tightly sealed vials at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[3]
Protocol for In Vivo Formulation from a DMSO Stock Solution
This protocol provides an example of preparing an in vivo formulation using a DMSO stock solution of this compound. This is a common method for administering hydrophobic compounds to animals.
Materials:
-
100 mg/mL this compound in DMSO stock solution
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes and syringes
Procedure (for a 10% DMSO final concentration):
-
To prepare 1 mL of the final formulation, begin by adding 400 µL of PEG300 to a sterile tube.
-
Add 100 µL of the 100 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 to the mixture and vortex again until the solution is homogeneous.
-
Add 450 µL of saline to the mixture and vortex one final time to ensure a clear and uniform solution.[1]
-
The final concentration of this compound in this formulation would be 10 mg/mL. The solution should be prepared fresh on the day of use.
Stability Considerations
-
Use Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air. Water in DMSO can promote the hydrolysis of susceptible compounds. It is crucial to use high-purity, anhydrous DMSO and to minimize the exposure of the stock solution to the atmosphere.
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade peptides. Aliquoting the stock solution into single-use volumes is highly recommended.
-
Low-Temperature Storage: For long-term storage, -80°C is preferable to -20°C to slow down potential degradation processes.
-
Protect from Light: While not explicitly stated for this compound, it is good practice to store solutions in light-protecting tubes or vials.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate the signaling pathway of this compound and a general workflow for its preparation and use.
Caption: this compound activates MC4R, leading to downstream signaling cascades.
Caption: General workflow for preparing and using this compound solutions.
References
Application Note & Protocol: A General Framework for In Vivo Dissolution Assessment of RO27-3225
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO27-3225 is a selective agonist of the melanocortin-4 receptor (MC4R) with demonstrated anti-inflammatory and neuroprotective effects in various preclinical models.[1][2][3] Existing research primarily details its administration via intraperitoneal injection, with a notable absence of information regarding its oral delivery and subsequent in vivo dissolution characteristics.[1][2][3][4][5][6] This document, therefore, presents a generalized protocol for assessing the in vivo dissolution of this compound, should an oral solid dosage form be developed. The methodologies described are based on established principles of in vivo dissolution testing for poorly soluble compounds and are intended to serve as a foundational framework in the absence of specific data for this compound.
Understanding the in vivo dissolution of an active pharmaceutical ingredient (API) is critical for the development of effective oral dosage forms, as it directly influences the rate and extent of drug absorption and, consequently, its bioavailability. This protocol outlines a conceptual approach using a preclinical animal model to estimate the in vivo dissolution profile of this compound.
Physicochemical Properties (Hypothetical)
As no public data on the physicochemical properties of this compound is available, the following table presents hypothetical values characteristic of a compound that might exhibit dissolution-limited absorption. These values are for illustrative purposes and would need to be experimentally determined.
| Property | Hypothetical Value | Significance for In Vivo Dissolution |
| Molecular Weight ( g/mol ) | 898.80[7] | Influences diffusion and solubility. |
| Aqueous Solubility (mg/mL) | < 0.1 | Low solubility is a primary reason for conducting in vivo dissolution studies. |
| LogP | > 3 | High lipophilicity can lead to poor aqueous solubility. |
| pKa | 4.5 (weak base) | Ionization state, and therefore solubility, will vary in different pH environments of the gastrointestinal tract. |
| BCS Classification (Predicted) | Class II or IV | Assumes low solubility and either high (Class II) or low (Class IV) permeability. |
Experimental Protocol: In Vivo Dissolution Assessment in a Preclinical Model
This protocol describes a deconvolution method to estimate the in vivo dissolution profile of an oral formulation of this compound by comparing its plasma concentration-time profile to that of an intravenous (IV) or oral solution reference.
Objective
To determine the in vivo dissolution rate and extent of this compound from an experimental oral solid dosage form in a suitable animal model (e.g., rats or dogs).
Materials and Reagents
-
This compound reference standard
-
Experimental oral formulation of this compound (e.g., tablets or capsules)
-
Vehicle for oral solution (e.g., a suitable buffer or co-solvent system)
-
Vehicle for IV administration (e.g., saline with a solubilizing agent)
-
Anesthesia (if required for blood sampling)
-
Materials for blood collection (syringes, tubes with anticoagulant)
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Animal Model
-
Species: Male Sprague-Dawley rats (or other appropriate species)
-
Weight: 250-300 g
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Fasting: Animals should be fasted overnight (approximately 12 hours) before dosing, with free access to water.
Experimental Design
A crossover study design is recommended to minimize inter-animal variability.
-
Group 1 (n ≥ 6): Receives the experimental oral solid dosage form of this compound.
-
Group 2 (n ≥ 6): Receives an oral solution of this compound.
-
Group 3 (n ≥ 6): Receives an intravenous (IV) bolus of this compound.
A washout period of at least one week should be implemented between treatments.
Dosing and Sample Collection
-
Oral Administration (Solid Dosage Form): Administer the oral formulation to Group 1 via oral gavage. The dosage should be based on preclinical efficacy studies.[1]
-
Oral Administration (Solution): Administer the oral solution to Group 2 via oral gavage.
-
IV Administration: Administer the IV solution to Group 3 via a tail vein.
-
Blood Sampling: Collect serial blood samples (e.g., 0.25 mL) from the jugular or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
Sample Analysis
Quantify the concentration of this compound in plasma samples using a validated bioanalytical method, such as LC-MS/MS.
Data Analysis and Interpretation
-
Pharmacokinetic Parameters: Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax) for each group.
-
Deconvolution: Use a deconvolution method (e.g., Wagner-Nelson or Loo-Riegelman) to estimate the cumulative fraction of drug absorbed over time from the oral solid dosage form data, using the IV data to define the drug's disposition characteristics.
-
In Vivo Dissolution Profile: The resulting absorption profile is considered a surrogate for the in vivo dissolution profile, especially for dissolution-rate-limited drugs.
Data Presentation
The following tables illustrate how the quantitative data from this study could be presented.
Table 1: Pharmacokinetic Parameters of this compound (Mean ± SD)
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋t (ng·hr/mL) |
| Oral Solid Formulation | 10 | 150 ± 35 | 2.0 ± 0.5 | 950 ± 210 |
| Oral Solution | 10 | 250 ± 50 | 0.5 ± 0.2 | 1200 ± 250 |
| Intravenous (IV) | 1 | - | - | 400 ± 80 |
Table 2: Estimated In Vivo Dissolution Profile (Cumulative % Dissolved)
| Time (hr) | Oral Solid Formulation |
| 0.5 | 15% |
| 1.0 | 35% |
| 2.0 | 60% |
| 4.0 | 85% |
| 6.0 | 95% |
| 8.0 | 98% |
Visualizations
Experimental Workflow
Caption: Workflow for In Vivo Dissolution Assessment.
Logical Relationship for In Vivo Dissolution Estimation
Caption: Estimating In Vivo Dissolution via Deconvolution.
Conclusion
While a specific, validated in vivo dissolution protocol for this compound is not publicly available, this document provides a comprehensive and detailed framework for its potential development. The outlined experimental design, incorporating a crossover study with both oral and intravenous administration, coupled with pharmacokinetic analysis and deconvolution, represents a standard and robust approach to characterizing the in vivo release and dissolution of a new chemical entity. The successful application of this protocol would be instrumental in guiding the formulation development of an orally active this compound product, ultimately bridging the gap between drug substance properties and clinical performance. Researchers are strongly encouraged to first determine the fundamental physicochemical properties of this compound to refine and tailor this generalized protocol.
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for RO27-3225 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the use of RO27-3225, a selective melanocortin-4 receptor (MC4R) agonist, in mouse models. This document outlines recommended dosages, detailed experimental protocols for neurological and metabolic studies, and a summary of its mechanism of action. The information is intended to facilitate the design and execution of reproducible in vivo experiments. This compound has demonstrated neuroprotective effects in models of intracerebral hemorrhage and anorexigenic effects in studies of food intake.
Introduction to this compound
This compound is a potent and selective agonist for the melanocortin-4 receptor (MC4R), with an EC50 of 1 nM for MC4R and approximately 30-fold selectivity over the melanocortin-3 receptor (MC3R).[1] Its activity at the MC4R, a key receptor in the central nervous system, has been shown to modulate neuroinflammation, neuronal cell death, and energy homeostasis.[1][2] In mouse models, this compound has been effectively used to investigate its therapeutic potential in neurological disorders like intracerebral hemorrhage (ICH) and metabolic conditions such as obesity.[1][2]
Data Presentation: Recommended Dosages
The recommended dosage of this compound in mice varies depending on the experimental model. The following table summarizes the effective dosages reported in the literature.
| Experimental Model | Mouse Strain | Route of Administration | Dosage | Vehicle | Key Findings | Reference |
| Intracerebral Hemorrhage (ICH) | Male CD1 | Intraperitoneal (i.p.) | 60, 180, 540 µg/kg | Saline | 180 µg/kg was the most effective dose for improving neurological function. | [3] |
| Intracerebral Hemorrhage (ICH) | Male CD1 | Intraperitoneal (i.p.) | 180 µg/kg | Saline | Attenuated neuroinflammation and reduced brain edema. | [4] |
| Food Intake Study | Obese C57/B6 db/db | Intraperitoneal (i.p.) | 200 µg per mouse | Saline (0.9%) | Reliably reduced food intake over a 4-hour period. | [5] |
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound trifluoroacetate (B77799) salt
-
Sterile saline (0.9% NaCl) or sterile Phosphate-Buffered Saline (PBS)
-
(Optional, for enhanced solubility) Dimethyl sulfoxide (B87167) (DMSO), PEG300, Tween-80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Protocol 1: Simple Saline/PBS Dissolution This is the most commonly cited method in published studies.[3][4]
-
Calculate the required amount of this compound based on the desired concentration and final volume.
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile saline or PBS to the tube.
-
Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming or brief sonication can be used to aid dissolution.
-
It is recommended to prepare the solution fresh on the day of the experiment.[1]
Protocol 2: Formulation for Enhanced Solubility For higher concentrations or if precipitation occurs, the following formulation can be used.[1]
-
Prepare a stock solution of this compound in DMSO.
-
For the final working solution, add the following solvents in order: 10% DMSO (from stock), 40% PEG300, 5% Tween-80, and 45% saline.
-
Vortex the solution thoroughly between the addition of each solvent to ensure a homogenous mixture.
-
If precipitation or phase separation is observed, gentle heating and/or sonication can be applied.[1]
-
This working solution should be prepared fresh for each experiment.[1]
Administration Protocol: Intraperitoneal (i.p.) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes
-
Sterile 25-27 gauge needles
-
70% ethanol (B145695) wipes
-
Appropriate mouse restraint device
Procedure:
-
Restraint: Gently restrain the mouse using a standard scruffing technique, ensuring the abdomen is exposed and accessible. The mouse should be tilted with its head slightly downward to cause the abdominal organs to shift cranially.
-
Injection Site Identification: Locate the injection site in the lower right quadrant of the abdomen. This helps to avoid puncturing the cecum, which is typically located on the left side, or the urinary bladder.
-
Disinfection: Clean the injection site with a 70% ethanol wipe.
-
Injection: Insert the needle, bevel up, at a 10-30 degree angle to the abdominal wall.
-
Aspiration: Gently pull back on the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is aspirated. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle and syringe.
-
Administration: Inject the calculated volume of the this compound solution slowly and steadily.
-
Withdrawal: Withdraw the needle smoothly and return the mouse to its cage.
-
Monitoring: Observe the mouse for a few minutes post-injection for any signs of distress.
Collagenase-Induced Intracerebral Hemorrhage (ICH) Model
This model is used to mimic the pathology of a hemorrhagic stroke.
Workflow Diagram:
Procedure:
-
Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).
-
Secure the mouse in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target brain region (e.g., the striatum).
-
Slowly infuse a solution of bacterial collagenase (e.g., 0.075 units in 0.5 µL of sterile saline) into the brain parenchyma using a microinjection pump.
-
After injection, leave the needle in place for several minutes to prevent backflow, then slowly withdraw it.
-
Suture the scalp incision.
-
Administer this compound (180 µg/kg, i.p.) at 1 hour post-ICH induction.[3][4]
-
Monitor the animal during recovery and provide appropriate post-operative care.
Neurobehavioral Assessment Protocols
3.4.1. Modified Garcia Test This test provides a composite score of neurological function.[8]
Procedure: The test consists of six individual assessments, each with a specific scoring system. The total maximum score is 18.
-
Spontaneous Activity (5 min):
-
0: No movement.
-
1: Barely moves.
-
2: Moves but does not approach at least three walls of the cage.
-
3: Moves and approaches at least three walls of the cage.
-
-
Symmetry of Limb Movement:
-
0: No movement.
-
1: Slight limb movements.
-
2: Moves all limbs slowly.
-
3: Moves all limbs with normal speed and coordination.
-
-
Forelimb Outstretching:
-
0: No outstretching when held by the tail.
-
1: Slight outstretching.
-
2: Limited outstretching compared to pre-ICH baseline.
-
3: Outstretching is the same as pre-ICH baseline.
-
-
Climbing:
-
0: Falls from the wire cage wall.
-
1: Fails to climb.
-
2: Climbs weakly.
-
3: Normal climbing.
-
-
Body Proprioception:
-
0: No response to touch on both sides of the trunk.
-
1: Weak response.
-
2: Normal response.
-
-
Vibrissae Touch:
-
0: No response when vibrissae are stimulated.
-
1: Weak response.
-
2: Normal response (turns head towards the stimulus).
-
3.4.2. Forelimb Placement Test This test assesses sensorimotor integration by evaluating the mouse's ability to place its forelimb in response to whisker stimulation.
Procedure:
-
Hold the mouse by its torso, suspending its forelimbs freely.
-
Bring the mouse close to a tabletop so that its vibrissae (whiskers) on one side make contact with the edge of the surface.
-
A normal mouse will place the ipsilateral forelimb onto the tabletop.
-
Record the number of successful placements out of 10 trials for each forelimb.
-
The test is scored as the percentage of successful placements.
3.4.3. Corner Turn Test This test evaluates sensorimotor asymmetry after a stroke.
Procedure:
-
Place the mouse between two boards positioned at a 30-degree angle to form a corner.
-
As the mouse moves into the corner, both sets of whiskers will be stimulated. The mouse will then rear and turn to exit the corner.
-
Record the direction of the turn (left or right).
-
Perform 10 trials per mouse.
-
A healthy mouse will turn left or right with equal frequency. After a unilateral brain injury, the mouse will preferentially turn towards the non-impaired (ipsilateral) side.
-
The result is typically expressed as the percentage of turns made to the ipsilateral side.
Mechanism of Action: Signaling Pathways
This compound exerts its effects by activating the MC4R. In the context of ICH, this activation triggers downstream signaling cascades that are neuroprotective.
As depicted in Figure 2, the binding of this compound to MC4R initiates two key neuroprotective pathways:
-
Inhibition of the ASK1/JNK/p38 MAPK pathway: MC4R activation directly or indirectly suppresses the Apoptosis Signal-regulating Kinase 1 (ASK1), which in turn prevents the phosphorylation and activation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK). This cascade is crucial in mediating inflammatory responses and cell death.[1]
-
Activation of the AMPK pathway: this compound has also been shown to increase the phosphorylation and activation of AMP-activated protein kinase (AMPK). Activated AMPK can then inhibit the JNK/p38 MAPK pathway, further contributing to the anti-inflammatory effect.[4][9]
By inhibiting these pro-inflammatory and pro-apoptotic pathways, this compound treatment leads to a reduction in the expression of inflammatory cytokines like TNF-α and IL-1β, and suppresses NLRP1-dependent neuronal pyroptosis, ultimately improving neurological outcomes after ICH.[1][4]
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the MC4R in various physiological and pathological processes in mice. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct experiments to further elucidate the therapeutic potential of this selective MC4R agonist. Adherence to these detailed methodologies will help ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A simple, efficient tool for assessment of mice after unilateral cortex injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. JCI Insight - Pharmacological chaperone action in humanized mouse models of MC4R-linked obesity [insight.jci.org]
- 8. Neurobehavioral testing in subarachnoid hemorrhage: A review of methods and current findings in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Collection - Click-Chemistry-Mediated Synthesis of Selective Melanocortin Receptor 4 Agonists - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
Application Notes and Protocols for RO27-3225 Administration in Rat Studies
For Research Use Only
Introduction
RO27-3225 is a potent and selective agonist for the melanocortin-4 receptor (MC4R). The MC4R is a G-protein coupled receptor predominantly expressed in the brain and is a key regulator of energy homeostasis, food intake, and inflammation.[1][2] In preclinical research, this compound is utilized to investigate the therapeutic potential of MC4R activation in various pathological conditions, including neuroinflammation, muscle wasting, and metabolic disorders.[3][4][5] These notes provide an overview of administration protocols for this compound in rat models based on published studies.
Mechanism of Action
This compound selectively binds to and activates the MC4R. This activation initiates downstream signaling cascades that can modulate neuronal activity and inflammatory responses. One of the key pathways involves the activation of AMP-activated protein kinase (AMPK), which in turn can inhibit pro-inflammatory pathways such as the JNK and p38 MAPK signaling cascades.[4] This anti-inflammatory effect is central to its neuroprotective and anti-arthritic properties observed in rodent models.[3][4][5]
Signaling Pathway
Caption: Signaling pathway of this compound via MC4R activation.
Quantitative Data Summary
The following table summarizes dosages and administration routes for this compound from various rat studies.
| Study Focus | Animal Model | Route of Administration | Vehicle | Dose(s) | Key Findings |
| Food Intake Regulation | Wistar Rats | Intracerebroventricular (i3vt) | Saline | 0.1, 1.0, 3.0, 5.0, 10.0 nmol | Dose-dependently reduced 4-hour food intake without causing aversion.[1] |
| Arthritis & Muscle Atrophy | Wistar Rats | Intraperitoneal (i.p.) | Saline | 180 µg/kg (twice daily for 8 days) | Decreased arthritis scores and ameliorated soleus muscle atrophy.[5] |
| Acoustic Trauma / Tinnitus | Rats | Subcutaneous (s.c.) | Not specified | 90 or 180 µg/kg (every 12h for 10 days) | Did not prevent the development of acoustic trauma-induced tinnitus.[6] |
| Neuroinflammation (Mouse Model) | CD1 Mice | Intraperitoneal (i.p.) | Saline | 60, 180, 540 µg/kg (single dose) | 180 µg/kg dose was optimal for improving neurological outcomes after ICH.[3][4] |
Experimental Protocols
Below are detailed methodologies for the administration of this compound based on cited literature. Researchers should adapt these protocols to their specific experimental design and institutional (IACUC) guidelines.
Protocol 1: Intraperitoneal (i.p.) Administration for Systemic Effects
This protocol is adapted from studies investigating the anti-inflammatory and anti-atrophy effects of this compound in a rat model of arthritis.[5]
1. Materials:
- This compound compound
- Sterile 0.9% saline solution (vehicle)
- Vortex mixer
- 1 mL sterile syringes with 25-27 gauge needles
- Male Wistar rats
- Analytical balance
2. Preparation of Dosing Solution:
- Calculate the required amount of this compound based on the mean body weight of the rat cohort and the target dose (e.g., 180 µg/kg).
- On the day of injection, dissolve the calculated weight of this compound in sterile 0.9% saline to achieve the final desired concentration. Ensure the injection volume is appropriate for the animal's size (typically 1-5 mL/kg).
- Vortex the solution thoroughly to ensure complete dissolution.
3. Administration Procedure:
- Weigh the rat immediately before dosing to ensure accurate dose calculation.
- Gently restrain the rat, exposing the lower abdominal quadrants.
- Lift the rat's hindquarters to a slight head-down angle to allow abdominal organs to shift forward.
- Insert the needle into the lower left or right abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
- Aspirate briefly to check for the presence of blood or urine. If none, inject the solution smoothly.
- Withdraw the needle and return the rat to its home cage.
- Monitor the animal for any immediate adverse reactions.
- For chronic studies, repeat the administration as required by the experimental design (e.g., twice daily).[5]
Protocol 2: Intracerebroventricular (i3vt) Administration for Central Nervous System Effects
This protocol is based on studies examining the central effects of this compound on food intake.[1] It requires stereotactic surgery for cannula implantation. All procedures must be performed under aseptic conditions.
1. Materials:
- This compound compound
- Sterile artificial cerebrospinal fluid (aCSF) or 0.9% saline (vehicle)
- Stereotaxic apparatus for rats
- Anesthetic (e.g., isoflurane)
- Surgical tools for cannula implantation
- Guide cannula and internal infusion cannula
- Microinfusion pump and tubing
2. Surgical Procedure (Cannula Implantation):
- Anesthetize the rat and secure it in the stereotaxic frame.
- Surgically expose the skull and identify the coordinates for the third ventricle (i3vt) relative to bregma.
- Implant a guide cannula aimed at the target coordinates and secure it with dental cement.
- Allow the animal to recover fully from surgery (typically 7-10 days) before infusions.
3. Preparation of Infusion Solution:
- Dissolve this compound in the chosen vehicle (e.g., saline) to the desired molar concentration (e.g., for doses of 1.0 to 10.0 nmol).[1]
- Prepare the solution fresh on the day of the experiment.
4. Infusion Procedure:
- On the test day, gently restrain the rat. Remove the dummy cannula from the guide cannula.
- Connect the internal infusion cannula to the microinfusion pump via tubing filled with the drug solution.
- Insert the internal infusion cannula into the guide cannula. It should project slightly beyond the tip of the guide cannula into the ventricle.
- Infuse the solution at a slow, controlled rate (e.g., 2 µL over 60 seconds) to avoid increased intracranial pressure.[1]
- After the infusion is complete, leave the internal cannula in place for an additional 60 seconds to allow for diffusion away from the tip.
- Withdraw the injector and replace the dummy cannula.
- Return the rat to its home cage and begin behavioral or physiological monitoring.
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melanocortin Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Intraperitoneal Injection of RO27-3225
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO27-3225 is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1][2] It has demonstrated neuroprotective and anti-inflammatory effects in various preclinical models.[1][3] Activation of MC4R by this compound has been shown to attenuate neuroinflammation and neuronal pyroptosis, making it a compound of interest for research in neurological diseases such as intracerebral hemorrhage (ICH).[3][4] These application notes provide a detailed protocol for the intraperitoneal (IP) injection of this compound in a research setting, along with relevant quantitative data and a description of its signaling pathway.
Quantitative Data Summary
The following table summarizes the doses of this compound used in a mouse model of intracerebral hemorrhage and the observed effects. The optimal dose for improving neurological function was found to be 180 μg/kg.[3]
| Dosage (μg/kg) | Vehicle | Animal Model | Key Outcomes | Reference |
| 60, 180, 540 | Saline | Male CD1 Mice (ICH model) | 180 μg/kg significantly improved neurological outcomes in forelimb placement, corner turn, and modified Garcia tests. | [3] |
| 180 | Saline | Male Wistar Rats (Arthritis model) | Injected twice a day for 8 days; decreased arthritis scores and hind paw volume. | [5] |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound TFA (MedChemExpress or other supplier)
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Reconstitution: this compound is typically supplied as a solid. Reconstitute the compound in sterile saline to create a stock solution. For example, to prepare a 1 mg/mL stock solution, dissolve 1 mg of this compound in 1 mL of sterile saline.
-
Solubilization: Vortex the solution thoroughly to ensure complete dissolution. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[1]
-
Dilution to Working Concentration: Based on the desired dosage and the weight of the animal, dilute the stock solution with sterile saline to the final injection volume. The recommended maximum injection volume for a mouse is < 10 ml/kg.[6] For a 25g mouse receiving a 180 μg/kg dose, the total dose would be 4.5 μg. This can be delivered in a volume of 100-200 μL.
-
Storage: Store the stock solution and any unused diluted solution at the manufacturer's recommended temperature, typically at -20°C or -80°C for long-term storage.
Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound solution
-
Appropriately sized syringes (e.g., 1 mL)
-
Appropriately sized needles (e.g., 25-27 gauge for mice)[6]
-
Animal scale
-
70% ethanol (B145695) for disinfection
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse. The preferred method is the two-person technique where one person restrains the animal and the other performs the injection.[6] The mouse should be held in a supine position with its head tilted slightly lower than its body.[7]
-
-
Injection Site Identification:
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at approximately a 10-30 degree angle into the peritoneal cavity.
-
Before injecting, gently pull back on the plunger to ensure no fluid (blood or urine) is aspirated. If fluid is drawn, reposition the needle.
-
Administer the solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound exerts its effects by activating the MC4 receptor. In the context of neuroinflammation and neuronal injury, this activation triggers downstream signaling cascades that inhibit inflammatory and apoptotic pathways. Two key pathways identified are the ASK1/JNK/p38 MAPK pathway and the AMPK/JNK/p38 MAPK pathway.[3][4]
Caption: Signaling pathway of this compound via MC4R activation.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a mouse model of intracerebral hemorrhage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. animalcare.ubc.ca [animalcare.ubc.ca]
- 7. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Subcutaneous Administration of RO27-3225 in Rodents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the subcutaneous administration of RO27-3225 in rodent models, based on available preclinical research. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of the compound's mechanism of action and experimental workflows.
Introduction
This compound is a novel and highly selective agonist for the melanocortin-4 receptor (MC4R). It has been investigated for its role in regulating food intake and its anti-inflammatory and neuroprotective effects.[1][2][3] The MC4R is a key component of the central nervous system's melanocortin pathway, which is involved in energy homeostasis and inflammation.[4][5] This document outlines the protocols for subcutaneous administration of this compound to rodents, providing a framework for researchers to conduct further studies.
Quantitative Data Summary
The following tables summarize the quantitative data from studies involving the administration of this compound to rodents.
Table 1: Dosages and Administration Routes of this compound in Rodent Studies
| Species/Strain | Administration Route | Dosage(s) | Study Focus | Reference |
| Rats | Subcutaneous (s.c.) | 90 µg/kg, 180 µg/kg | Tinnitus | [6] |
| Rats (Wistar) | Intraperitoneal (i.p.) | 180 µg/kg (twice daily) | Arthritis-induced muscle atrophy | [7] |
| Mice (db/db and wild-type) | Intraperitoneal (i.p.) | Not specified | Food intake | [1] |
| Mice (CD1) | Intraperitoneal (i.p.) | 180 µg/kg | Intracerebral hemorrhage, neuroinflammation | [2][3] |
| Rats | Intracerebroventricular (i3vt) | 3 nmol, 5 nmol | Food intake, aversive effects | [1] |
Table 2: Observed Effects of this compound in Rodents
| Species | Dosage and Route | Observed Effect(s) | Key Findings | Reference |
| Rats and Mice | Not specified (i.p. in mice) | Reduced 4-hour food intake | Dose-dependent reduction in food intake without causing aversion.[1] | [1] |
| Mice | 180 µg/kg (i.p.) | Improved neurological function after intracerebral hemorrhage | Suppressed neuronal pyroptosis.[2] | [2] |
| Rats | 180 µg/kg (i.p.) | Ameliorated soleus muscle atrophy in arthritic rats | Decreased inflammation and prevented atrogene upregulation in slow-twitch muscle.[7] | [7] |
| Mice | Not specified (i.p.) | Attenuated neuroinflammation | Reduced brain edema and improved neurobehavioral functions after intracerebral hemorrhage.[3] | [3] |
| Rats | 90 and 180 µg/kg (s.c.) | No prevention of tinnitus | Did not confer protection against the development of acoustic trauma-induced tinnitus.[6] | [6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its subcutaneous administration in rodents.
Figure 1: Simplified signaling pathway of this compound via the MC4R.
Figure 2: General experimental workflow for subcutaneous administration.
Experimental Protocols
The following are detailed methodologies for key experiments involving the subcutaneous administration of this compound in rodents.
Protocol 1: Preparation of this compound for Subcutaneous Administration
Materials:
-
This compound compound
-
Sterile saline solution (0.9% NaCl)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Determine the required concentration of this compound based on the desired dosage (e.g., 90 µg/kg or 180 µg/kg) and the average weight of the rodents.
-
Weigh the appropriate amount of this compound powder.
-
Reconstitute the this compound in a sterile saline solution to the desired stock concentration.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare fresh solutions on the day of the experiment.
Protocol 2: Subcutaneous Administration of this compound to Rodents
Materials:
-
Prepared this compound solution
-
Rodents (e.g., rats, mice)
-
Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Animal Handling and Restraint:
-
Habituate the animals to handling for several days prior to the experiment to minimize stress.
-
Gently restrain the rodent. For subcutaneous injections in the dorsal region, grasp the loose skin over the shoulders.
-
-
Dose Calculation:
-
Weigh each animal immediately before injection to calculate the precise volume of the this compound solution to be administered.
-
-
Injection Procedure:
-
Swab the injection site with 70% ethanol.
-
Lift a fold of skin in the dorsal neck or flank region.
-
Insert the needle into the base of the skin tent, parallel to the body.
-
Aspirate briefly to ensure the needle is not in a blood vessel.
-
Inject the calculated volume of the this compound solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds.
-
-
Post-Injection Monitoring:
-
Return the animal to its home cage.
-
Monitor the animal for any immediate adverse reactions.
-
Protocol 3: Assessment of Food Intake
Procedure:
-
Individually house the animals to allow for accurate measurement of food consumption.
-
Provide a pre-weighed amount of standard chow.
-
Administer this compound or a vehicle control subcutaneously.
-
Measure the amount of food remaining in the hopper at specified time points (e.g., 2, 4, and 24 hours post-injection).[1]
-
Calculate the net food intake by subtracting the remaining food weight from the initial weight.
Protocol 4: Evaluation of Anti-Inflammatory and Neuroprotective Effects
The assessment of anti-inflammatory and neuroprotective effects will depend on the specific disease model being used (e.g., adjuvant-induced arthritis or intracerebral hemorrhage).
General Procedure:
-
Induce the disease model in the rodents.
-
Administer this compound or vehicle control according to the study design (e.g., pre-treatment or post-treatment).
-
At the end of the study period, collect relevant tissues (e.g., brain, muscle, joints) for analysis.
-
Perform assays to measure inflammatory markers (e.g., cytokines, COX-2), neuronal damage, or other relevant endpoints using techniques such as Western blotting, immunohistochemistry, or ELISAs.[2][3][7]
Toxicology and Safety Considerations
While specific toxicology studies for this compound are not detailed in the provided search results, general principles for assessing the safety of subcutaneously administered compounds in rodents should be followed. This includes monitoring for:
-
Changes in body weight and food/water intake.
-
Clinical signs of toxicity (e.g., lethargy, altered posture, rough coat).
-
Injection site reactions (e.g., swelling, redness).
For novel compounds, initial dose-ranging studies are recommended to determine the maximum tolerated dose (MTD).
Conclusion
This compound is a valuable tool for investigating the role of the MC4R in various physiological processes. The protocols outlined in these application notes provide a foundation for conducting in vivo studies in rodents using subcutaneous administration. Researchers should adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanocortin Regulation of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing RO27-3225 solutions for cell culture assays
Application Note: RO27-3225
Introduction
This compound is a potent and selective peptide agonist for the Melanocortin 4 Receptor (MC4R).[1][2][3][4] It exhibits high selectivity for MC4R over other melanocortin receptors, particularly MC3R, making it a valuable tool for investigating the specific roles of MC4R signaling in various physiological and pathological processes.[1][5] In research settings, this compound has been utilized to explore its neuroprotective, anti-inflammatory, and metabolic effects.[1][6][7] This document provides detailed protocols for the preparation of this compound solutions for use in cell culture assays, along with relevant technical data and pathway information.
Mechanism of Action
This compound functions by binding to and activating the MC4R, a G-protein coupled receptor. This activation stimulates the production of cyclic AMP (cAMP), a secondary messenger that initiates downstream signaling cascades.[2][5] Key pathways influenced by this compound include the ASK1/JNK/p38 MAPK and AMPK/JNK/p38 MAPK pathways, which are involved in inflammation and cellular stress responses.[6][7][8] Additionally, this compound has been shown to activate the Nrf-2 antioxidant pathway.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ≥ 100 mg/mL | Ultrasonic treatment may be required.[1] |
| Water | ≥ 100 mg/mL | Ultrasonic treatment may be required.[1] |
| PBS (pH 7.2) | Sparingly soluble (1-10 mg/mL) | [2] |
| Ethanol | Sparingly soluble (1-10 mg/mL) |[2] |
Table 2: Receptor Affinity and Potency of this compound
| Receptor | EC50 (nM) | Notes |
|---|---|---|
| Human MC4R | 0.3 - 1 | [1][2][3][5] |
| Human MC1R | 1.1 - 8 | [1][2][5] |
| Human MC3R | 97.9 | Approximately 30-fold lower affinity compared to MC4R.[1][5] |
| Human MC5R | 139.4 |[2][5] |
Table 3: Recommended Concentration Ranges for Cell Culture
| Assay Type | Concentration Range | Reference |
|---|---|---|
| Neuronal pyroptosis inhibition | Not specified in vitro, in vivo at 180 μg·kg⁻¹ | [6] |
| Neuroinflammation studies | Not specified in vitro, in vivo at 180 μg/kg | [7][10] |
| Nrf-2 antioxidant pathway activation | 200 nM | [9] |
| General MC4R activation | EC50 is approximately 1 nM |[1][5] |
Experimental Protocols
This section provides a detailed methodology for the preparation of this compound solutions for typical cell culture experiments. The molecular weight of the this compound peptide is approximately 898.8 g/mol .[5][11] Calculations should be adjusted if using a salt form with a different molecular weight.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile, cell culture medium appropriate for your cell line
-
Calibrated pipettes and sterile tips
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Pre-warm DMSO: Briefly warm the sterile DMSO to room temperature to ensure it is completely liquid.
-
Weigh this compound: Accurately weigh out a desired amount of this compound powder (e.g., 1 mg) in a sterile microcentrifuge tube. Perform this in a clean environment to maintain sterility.
-
Calculate DMSO Volume: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Formula: Volume (L) = Mass (g) / (Molar Mass ( g/mol ) * Concentration (mol/L))
-
Example for 1 mg of this compound (MW = 898.8 g/mol ):
-
Volume (L) = 0.001 g / (898.8 g/mol * 0.010 mol/L) = 0.0001112 L = 111.2 µL
-
-
-
Dissolve the Compound: Add the calculated volume of sterile DMSO to the microcentrifuge tube containing the this compound powder.
-
Ensure Complete Dissolution: Vortex the tube thoroughly. If necessary, use a brief sonication step to ensure the compound is fully dissolved, as precipitation can occur.[1]
-
Aliquot and Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions in Cell Culture Medium
-
Thaw Stock Solution: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform Serial Dilutions: Prepare working solutions by serially diluting the stock solution in your complete cell culture medium. It is crucial to perform dilutions immediately before use.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure your vehicle control wells receive the same final concentration of DMSO.
-
-
Example Dilution for a 200 nM Working Solution:
-
Step A (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Step B (Final Dilution): Dilute the 100 µM intermediate solution 1:500 in sterile culture medium to achieve the final 200 nM concentration (e.g., add 4 µL of 100 µM solution to 1996 µL of medium for a final volume of 2 mL).
-
-
Add to Cells: Immediately add the freshly prepared working solution to your cell culture plates. Gently mix the plate to ensure even distribution.
Visualizations
Caption: Signaling pathways activated by this compound binding to MC4R.
Caption: Workflow for preparing this compound solutions for cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. molnova.com [molnova.com]
- 4. invivochem.net [invivochem.net]
- 5. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice. | Profiles RNS [connect.rtrn.net]
- 9. researchgate.net [researchgate.net]
- 10. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for RO27-3225 in Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting preclinical studies to evaluate the neuroprotective efficacy of RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist. The protocols detailed below cover both in vivo and in vitro experimental models relevant to neurodegenerative and acute neurological injury paradigms.
Introduction to this compound and its Neuroprotective Mechanism
This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R), a G protein-coupled receptor predominantly expressed in the central nervous system. Activation of MC4R has been demonstrated to exert significant neuroprotective effects in various models of neurological disease. The primary mechanisms of action involve the suppression of neuroinflammation and the inhibition of neuronal apoptosis and pyroptosis.[1][2] Specifically, this compound has been shown to modulate key signaling pathways, including the ASK1/JNK/p38 MAPK and AMPK/JNK/p38 MAPK pathways, leading to a reduction in pro-inflammatory mediators and cell death signals.[1][2]
Data Presentation: In Vivo Efficacy of this compound
The following tables summarize the quantitative data from key in vivo studies demonstrating the neuroprotective effects of this compound.
Table 1: Effect of this compound on Neurobehavioral Outcomes in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Treatment Group | Forelimb Placement Test Score (at 24h) | Corner Turn Test (% Left Turns at 24h) | Modified Garcia Score (at 24h) |
| Sham | 0.2 ± 0.1 | 48.5 ± 2.5 | 17.8 ± 0.2 |
| ICH + Vehicle | 3.8 ± 0.3 | 82.1 ± 3.1 | 10.5 ± 0.4 |
| ICH + this compound (60 µg/kg) | 3.5 ± 0.4 | 78.5 ± 3.5 | 11.2 ± 0.5 |
| ICH + this compound (180 µg/kg) | 2.1 ± 0.2 | 65.3 ± 2.8 | 13.7 ± 0.6 * |
| ICH + this compound (540 µg/kg) | 2.5 ± 0.3 | 70.1 ± 3.0 | 12.9 ± 0.5 |
*Data represents a statistically significant improvement compared to the ICH + Vehicle group.[1]
Table 2: Effect of this compound on Brain Edema and Neuronal Cell Death in a Mouse Model of ICH
| Treatment Group | Brain Water Content (%) (Ipsilateral Hemisphere at 24h) | FJC-Positive Neurons (per field at 24h) | TUNEL-Positive Neurons (per field at 24h) |
| Sham | 78.5 ± 0.4 | 5 ± 1 | 4 ± 1 |
| ICH + Vehicle | 82.3 ± 0.5 | 85 ± 7 | 78 ± 6 |
| ICH + this compound (180 µg/kg) | 80.1 ± 0.3 | 32 ± 4 | 29 ± 3 * |
*Data represents a statistically significant reduction compared to the ICH + Vehicle group.[1][3]
Table 3: Effect of this compound on Key Signaling and Inflammatory Proteins in a Mouse Model of ICH (at 24h)
| Treatment Group | p-ASK1 / ASK1 Ratio | p-JNK / JNK Ratio | p-p38 / p38 Ratio | NLRP1 Expression | Cleaved Caspase-1 / Pro-Caspase-1 Ratio |
| Sham | 0.2 ± 0.05 | 0.3 ± 0.06 | 0.4 ± 0.07 | 0.3 ± 0.05 | 0.2 ± 0.04 |
| ICH + Vehicle | 1.0 ± 0.1 | 1.0 ± 0.12 | 1.0 ± 0.11 | 1.0 ± 0.13 | 1.0 ± 0.15 |
| ICH + this compound (180 µg/kg) | 0.5 ± 0.08 | 0.6 ± 0.09 | 0.5 ± 0.08 | 0.4 ± 0.07 | 0.5 ± 0.09 * |
*Data represents a statistically significant reduction in protein expression/phosphorylation compared to the ICH + Vehicle group (relative expression).[1]
Experimental Protocols
In Vivo Model: Intracerebral Hemorrhage (ICH) in Mice
This protocol describes the induction of ICH in mice and subsequent treatment with this compound to assess its neuroprotective effects.
Materials:
-
Male CD1 mice (25-30 g)
-
Bacterial collagenase type VII-S (Sigma-Aldrich)
-
This compound
-
Vehicle (e.g., sterile saline)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe
Procedure:
-
Animal Preparation: Anesthetize the mouse and mount it in a stereotaxic frame.
-
ICH Induction:
-
Create a burr hole in the skull over the right basal ganglia.
-
Slowly inject 0.075 units of bacterial collagenase in 0.5 µL of sterile saline into the striatum.
-
Leave the needle in place for 10 minutes post-injection to prevent reflux.
-
Withdraw the needle slowly, and suture the scalp incision.
-
-
Drug Administration:
-
At 1 hour post-ICH induction, administer this compound (e.g., 180 µg/kg) or vehicle via intraperitoneal (i.p.) injection.[1]
-
-
Neurobehavioral Assessment:
-
Perform a battery of neurobehavioral tests (e.g., forelimb placement test, corner turn test, modified Garcia test) at 24 and 72 hours post-ICH.[1]
-
-
Tissue Collection and Analysis:
-
At the desired time point (e.g., 24 or 72 hours), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for analysis of brain water content, histology (Fluoro-Jade C, TUNEL staining), and molecular analyses (Western blot, immunofluorescence).[1]
-
In Vitro Model 1: Oxygen-Glucose Deprivation (OGD) in Primary Neuronal Cultures
This protocol simulates ischemic conditions in vitro to evaluate the neuroprotective effects of this compound.
Materials:
-
Primary cortical or hippocampal neurons
-
Neurobasal medium and B27 supplement
-
Glucose-free DMEM
-
This compound
-
Hypoxic chamber (95% N2, 5% CO2)
-
MTT or LDH assay kits
Procedure:
-
Cell Culture: Plate primary neurons and culture for 7-10 days to allow for maturation.
-
This compound Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of this compound (e.g., 10-1000 nM) for 1-2 hours.
-
OGD Induction:
-
Wash the cells with glucose-free DMEM.
-
Replace the medium with deoxygenated glucose-free DMEM.
-
Place the culture plates in a hypoxic chamber for a predetermined duration (e.g., 60-90 minutes).
-
-
Reperfusion:
-
Remove the plates from the hypoxic chamber.
-
Replace the OGD medium with regular, oxygenated culture medium (containing the respective concentrations of this compound).
-
-
Assessment of Neuroprotection:
-
After 24 hours of reperfusion, assess cell viability using an MTT assay or cytotoxicity using an LDH assay.
-
Collect cell lysates for Western blot analysis of key signaling proteins (p-JNK, p-p38, etc.).
-
Fix cells for immunofluorescence staining (e.g., NeuN for neurons, cleaved caspase-3 for apoptosis).
-
In Vitro Model 2: Glutamate-Induced Excitotoxicity in Neuronal Cultures
This protocol models neuronal injury caused by excessive glutamate (B1630785) receptor activation.
Materials:
-
Primary cortical or hippocampal neurons or a neuronal cell line (e.g., SH-SY5Y)
-
L-glutamic acid
-
This compound
-
MTT or LDH assay kits
Procedure:
-
Cell Culture: Plate and culture neurons as described previously.
-
This compound Pre-treatment: Pre-incubate the cultures with this compound for 1-2 hours.
-
Glutamate Exposure:
-
Add L-glutamic acid to the culture medium at a final concentration known to induce excitotoxicity (e.g., 50-100 µM).
-
Incubate for a defined period (e.g., 15-30 minutes for acute exposure, followed by washout, or for 24 hours for continuous exposure).
-
-
Assessment of Neuroprotection:
-
At 24 hours post-glutamate exposure, assess cell viability (MTT) or cytotoxicity (LDH).
-
Perform Western blot and immunofluorescence analyses as described for the OGD model.
-
In Vitro Model 3: Hydrogen Peroxide-Induced Oxidative Stress
This protocol assesses the ability of this compound to protect neurons from oxidative damage.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Hydrogen peroxide (H2O2)
-
This compound
-
MTT or LDH assay kits
Procedure:
-
Cell Culture: Plate and culture neuronal cells.
-
This compound Pre-treatment: Pre-incubate cells with this compound for 1-2 hours.
-
Oxidative Stress Induction:
-
Expose the cells to H2O2 at a final concentration that induces significant cell death (e.g., 100-250 µM) for a specified duration (e.g., 3-6 hours).
-
-
Assessment of Neuroprotection:
-
After the H2O2 exposure, replace the medium with fresh medium containing this compound and incubate for a further 24 hours.
-
Measure cell viability and cytotoxicity and perform molecular analyses as previously described.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-mediated neuroprotection.
References
- 1. In Vitro Oxygen-Glucose Deprivation to Study Ischemic Cell Death | Springer Nature Experiments [experiments.springernature.com]
- 2. Video: Oxygen-Glucose Deprivation and Reoxygenation as an In Vitro Ischemia-Reperfusion Injury Model for Studying Blood-Brain Barrier Dysfunction [jove.com]
- 3. scantox.com [scantox.com]
Application Notes and Protocols for RO27-3225 in a Cerebral Ischemia Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the use of RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist, in preclinical models of cerebral ischemia. Contrary to any potential misclassification, this compound does not act on kainate receptors; its neuroprotective effects are mediated through the activation of the MC4 receptor. This document details the mechanism of action, summarizes key quantitative data from published studies, and provides detailed experimental protocols for the application of this compound in both global and focal cerebral ischemia models. The information presented here is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and other MC4R agonists in stroke research.
Introduction
Cerebral ischemia, characterized by a reduction in blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and long-term neurological deficits. The melanocortin system, and specifically the melanocortin 4 receptor (MC4R), has emerged as a promising target for neuroprotection in ischemic stroke.[1][2][3] Activation of MC4R has been shown to exert anti-inflammatory and anti-apoptotic effects, thereby mitigating the secondary injury cascade following an ischemic event.[4][5]
This compound is a potent and selective agonist of the MC4 receptor.[5] Preclinical studies have demonstrated its efficacy in improving neurological outcomes in animal models of cerebral ischemia.[5][6] This document provides a detailed guide for the use of this compound in such models, with a focus on its application in both global cerebral ischemia and intracerebral hemorrhage (ICH), a subtype of stroke with shared pathological mechanisms.
Mechanism of Action
The neuroprotective effects of this compound are initiated by its binding to and activation of the MC4 receptor. This G-protein coupled receptor is expressed on various cell types in the central nervous system, including neurons.[7] Activation of MC4R by this compound triggers downstream signaling pathways that suppress neuroinflammation and programmed cell death (pyroptosis and apoptosis).
Two key signaling pathways have been identified:
-
ASK1/JNK/p38 MAPK Pathway: In a model of intracerebral hemorrhage, this compound was found to inhibit the phosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1), c-Jun N-terminal Kinase (JNK), and p38 Mitogen-Activated Protein Kinase (MAPK).[5] This inhibition leads to a downstream reduction in the activation of the NLRP1 inflammasome and subsequent neuronal pyroptosis.[5]
-
AMPK/JNK/p38 MAPK Pathway: Another study in an ICH model demonstrated that this compound activates AMP-activated protein kinase (AMPK).[7] Activated AMPK, in turn, inhibits the JNK and p38 MAPK signaling pathways, leading to a reduction in neuroinflammation.[7]
Furthermore, in models of global cerebral ischemia, activation of MC4R by agonists has been shown to counteract late inflammatory and apoptotic responses, leading to improved neuronal functionality.[4] This is associated with the modulation of key proteins such as TNF-α, BAX, and Bcl-2.[4]
Data Presentation
The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound and other selective MC4R agonists in models of cerebral ischemia.
Table 1: Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Parameter | Vehicle Control | This compound (60 µg/kg) | This compound (180 µg/kg) | This compound (540 µg/kg) |
| Neurological Score (24h post-ICH) | Significantly impaired | No significant improvement | Significant improvement | No significant improvement |
| Neurobehavioral Deficits (72h post-ICH) | Significantly impaired | Not tested | Significantly improved | Not tested |
| Neuronal Pyroptosis | Increased | Not tested | Decreased | Not tested |
| p-ASK1, p-JNK, p-p38 MAPK levels | Increased | Not tested | Reduced | Not tested |
| NLRP1, Cleaved Caspase-1, IL-1β levels | Increased | Not tested | Reduced | Not tested |
Data summarized from a study using a collagenase-induced ICH model in male CD1 mice. This compound was administered via intraperitoneal (i.p.) injection 1 hour after ICH induction.[5]
Table 2: Efficacy of this compound in a Gerbil Model of Transient Global Cerebral Ischemia
| Parameter | Ischemia + Saline | Ischemia + this compound (45 µg/kg) | Ischemia + this compound (90 µg/kg) | Ischemia + this compound (180 µg/kg) |
| Learning and Memory (Morris Water Maze) | Impaired | Improved | Significantly improved | Significantly improved |
| Hippocampal TNF-α, BAX, activated ERK1/2, JNK1/2, Caspase-3 | Upregulated | - | - | Counteracted |
| Hippocampal Bcl-2 | Downregulated | - | - | Counteracted |
| Neuronal Loss | Present | - | - | Reduced |
Data summarized from a study using a 10-minute bilateral common carotid artery occlusion model in gerbils. This compound was administered i.p. twice daily for 11 days following the ischemic insult.[6]
Table 3: Efficacy of a Selective MC4R Agonist (RY767) in a Rat Model of Transient Focal Cerebral Ischemia (tMCAO)
| Parameter | Vehicle Control | RY767 | MK-801 (Positive Control) |
| Infarct Volume (mm³) | 243.4 ± 12.5 | 262.1 ± 19.2 (No significant difference) | 158.7 ± 22.3 (Significantly reduced) |
Data from a study using a 90-minute transient middle cerebral artery occlusion (tMCAO) model in male Wistar rats. RY767 was administered via a combination of intravenous (i.v.) and oral (p.o.) routes starting 2 hours after occlusion.[8] This study highlights that not all selective MC4R agonists may be effective in all models of cerebral ischemia.
Experimental Protocols
Protocol 1: this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol is based on a study that demonstrated the neuroprotective effects of this compound in a collagenase-induced ICH model in mice.[5][7]
1. Animal Model:
-
Species: Adult male CD1 mice.
-
ICH Induction: Intrastriatal injection of bacterial collagenase. This procedure involves stereotaxic surgery to inject a precise amount of collagenase into the basal ganglia, which induces a localized hemorrhage.
2. This compound Preparation and Administration:
-
Compound: this compound.
-
Vehicle: Saline.
-
Dosage: An optimal dose of 180 µg/kg has been identified.[5] Dose-response studies are recommended to determine the optimal dose for specific experimental conditions.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing of Administration: A single injection administered 1 hour after the induction of ICH.
3. Outcome Measures:
-
Neurobehavioral Assessments:
-
Modified Garcia Test: To assess a range of neurological deficits.
-
Forelimb Placement Test: To evaluate sensorimotor function.
-
Corner Turn Test: To assess sensorimotor neglect.
-
Assessments should be performed at 24 and 72 hours post-ICH.
-
-
Histological and Molecular Analyses (at 24 and 72 hours post-ICH):
-
Western Blot: To quantify the expression levels of proteins in the signaling pathways of interest (e.g., p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, IL-1β, MC4R, p-AMPK).
-
Immunofluorescence Staining: To visualize the localization of specific proteins in brain tissue sections.
-
Fluoro-Jade C and TUNEL Staining: To detect degenerating neurons and apoptotic cells, respectively.
-
Protocol 2: this compound in a Gerbil Model of Transient Global Cerebral Ischemia
This protocol is adapted from a study that showed the efficacy of this compound in a model of transient global cerebral ischemia in gerbils.[6]
1. Animal Model:
-
Species: Gerbils.
-
Ischemia Induction: Transient global cerebral ischemia induced by bilateral occlusion of the common carotid arteries for 10 minutes.
2. This compound Preparation and Administration:
-
Compound: this compound.
-
Vehicle: Saline.
-
Dosage: Doses ranging from 45 to 180 µg/kg have been shown to be effective.
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Timing and Duration of Administration: Twice daily injections for 11 consecutive days, starting after the ischemic insult.
3. Outcome Measures:
-
Behavioral Assessment:
-
Morris Water Maze: To assess learning and memory. Testing can be initiated at day 4 and day 11 after the ischemic event.
-
-
Histological and Molecular Analyses (at day 11 post-ischemia):
-
Immunohistochemistry/Western Blot: To analyze the expression of inflammatory and apoptotic markers in the hippocampus (e.g., TNF-α, BAX, Bcl-2, activated ERK1/2, JNK1/2, caspase-3).
-
Neuronal Viability Staining: To quantify neuronal loss in the hippocampus, particularly in the CA1 region.
-
Mandatory Visualizations
Caption: Signaling pathways of this compound in neuroprotection.
References
- 1. Treatment of cerebral ischemia with melanocortins acting at MC4 receptors induces marked neurogenesis and long-lasting functional recovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Targeting the melanocortin receptor system for anti-stroke therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Melanocortin MC(4) receptor agonists counteract late inflammatory and apoptotic responses and improve neuronal functionality after cerebral ischemia. [iris.unimore.it]
- 5. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lack of protection with a novel, selective melanocortin receptor subtype-4 agonist RY767 in a rat transient middle cerebral artery occlusion stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Western Blot Analysis of Cellular Signaling Pathways Following RO27-3225 Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for investigating the cellular effects of RO27-3225, a selective melanocortin-4 receptor (MC4R) agonist, using Western blot analysis. This compound has demonstrated significant neuroprotective and anti-inflammatory properties by modulating key signaling cascades. This document outlines detailed protocols for cell culture and treatment, protein extraction, and Western blot analysis to assess the impact of this compound on target protein expression and phosphorylation. Additionally, it includes a summary of expected quantitative changes in key signaling proteins and visual representations of the implicated pathways and experimental workflow.
Introduction
This compound is a potent and selective agonist for the melanocortin-4 receptor (MC4R), a G-protein coupled receptor primarily expressed in the central nervous system. Activation of MC4R by this compound has been shown to exert neuroprotective effects in various models of neurological disease, including intracerebral hemorrhage.[1][2] The therapeutic potential of this compound is attributed to its ability to modulate intracellular signaling pathways, thereby reducing neuroinflammation and neuronal cell death.[2][3]
Western blot analysis is a fundamental technique to elucidate the mechanism of action of compounds like this compound by quantifying changes in the expression and post-translational modification of specific proteins within a signaling pathway. This document focuses on the analysis of two key pathways affected by this compound: the ASK1/JNK/p38 MAPK pathway and the AMPK/JNK/p38 MAPK pathway.
Key Signaling Pathways Modulated by this compound
This compound treatment has been demonstrated to influence the following signaling cascades:
-
ASK1/JNK/p38 MAPK Pathway: this compound has been shown to suppress the phosphorylation of Apoptosis Signal-regulating Kinase 1 (ASK1), c-Jun N-terminal Kinase (JNK), and p38 Mitogen-Activated Protein Kinase (p38 MAPK).[1] This inhibition leads to a downstream reduction in NLRP1 inflammasome activation, caspase-1 cleavage, and subsequent release of pro-inflammatory cytokines like IL-1β, ultimately mitigating neuronal pyroptosis.[1]
-
AMPK/JNK/p38 MAPK Pathway: Activation of MC4R by this compound can also increase the phosphorylation of AMP-activated protein kinase (AMPK).[2][3] Activated AMPK, in turn, can inhibit the JNK and p38 MAPK signaling pathways, leading to a reduction in neuroinflammation.[2][3]
The interplay of these pathways is crucial for the therapeutic effects of this compound.
Experimental Protocols
Cell Culture and this compound Treatment
This protocol provides a general guideline for the treatment of neuronal or microglial cell lines. Optimal conditions (e.g., cell density, this compound concentration, and treatment duration) should be determined empirically for each specific cell line and experimental setup.
Materials:
-
Appropriate cell line (e.g., SH-SY5Y neuroblastoma cells, BV-2 microglial cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)
-
This compound (stock solution prepared in a suitable solvent like DMSO or sterile water)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed cells at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Incubate cells under standard conditions (e.g., 37°C, 5% CO2).
-
This compound Treatment:
-
Prepare working solutions of this compound in a complete culture medium at the desired final concentrations. A vehicle control (medium with the same concentration of solvent used for the stock solution) must be included.
-
Remove the old medium from the cells and wash once with sterile PBS.
-
Add the medium containing this compound or the vehicle control to the cells.
-
Incubate for the desired treatment period (e.g., 1, 6, 12, or 24 hours).
-
-
Cell Harvesting: After treatment, place the culture plates on ice and proceed immediately to protein extraction.
Protein Extraction
Materials:
-
RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors
-
Cell scraper
-
Microcentrifuge tubes
-
Microcentrifuge
Procedure:
-
Lysis:
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each plate (e.g., 100-200 µL for a 6-well plate).
-
Scrape the cells from the plate and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled microcentrifuge tube.
-
Storage: Store the protein extracts at -80°C until further analysis.
Protein Quantification
Materials:
-
Bicinchoninic acid (BCA) protein assay kit or Bradford protein assay kit
-
Microplate reader
Procedure:
-
Determine the protein concentration of each sample according to the manufacturer's instructions for the chosen protein assay kit.
-
Normalize the volume of each sample to ensure equal protein loading for the Western blot analysis.
Western Blot Analysis
Materials:
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies (see Table 2 for a list of recommended antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane and run the SDS-PAGE gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH). For phosphorylated proteins, normalize to the total protein expression.
Data Presentation
The following tables summarize the expected quantitative changes in key proteins following this compound treatment based on published literature.
Table 1: Expected Changes in Protein Expression/Phosphorylation after this compound Treatment
| Target Protein | Expected Change | Function | Reference |
| p-ASK1 | Decrease | Pro-apoptotic kinase | [1] |
| p-JNK | Decrease | Stress-activated protein kinase | [1][2] |
| p-p38 MAPK | Decrease | Stress-activated protein kinase | [1][2] |
| NLRP1 Inflammasome | Decrease | Inflammasome component | [1] |
| Cleaved Caspase-1 | Decrease | Inflammatory caspase | [1] |
| IL-1β | Decrease | Pro-inflammatory cytokine | [1][2] |
| p-AMPK | Increase | Cellular energy sensor | [2][3] |
| MC4R | Increase | Receptor for this compound | [2][3] |
Table 2: Recommended Primary Antibodies for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) |
| p-ASK1 (Thr845) | Rabbit | 1:1000 | Cell Signaling Technology |
| ASK1 | Rabbit | 1:1000 | Cell Signaling Technology |
| p-JNK (Thr183/Tyr185) | Rabbit | 1:1000 | Cell Signaling Technology |
| JNK | Rabbit | 1:1000 | Cell Signaling Technology |
| p-p38 MAPK (Thr180/Tyr182) | Rabbit | 1:1000 | Cell Signaling Technology |
| p38 MAPK | Rabbit | 1:1000 | Cell Signaling Technology |
| NLRP1 | Rabbit | 1:1000 | Abcam |
| Caspase-1 (cleaved) | Rabbit | 1:1000 | Cell Signaling Technology |
| IL-1β | Rabbit | 1:1000 | Cell Signaling Technology |
| p-AMPKα (Thr172) | Rabbit | 1:1000 | Cell Signaling Technology |
| AMPKα | Rabbit | 1:1000 | Cell Signaling Technology |
| MC4R | Rabbit | 1:1000 | Abcam |
| β-actin | Mouse | 1:5000 | Santa Cruz Biotechnology |
| GAPDH | Rabbit | 1:5000 | Cell Signaling Technology |
Visualization of Pathways and Workflows
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for Western blot analysis.
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemical Staining of Melanocortin-4 Receptor (MC4R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for the immunohistochemical (IHC) staining of the Melanocortin-4 Receptor (MC4R), a G protein-coupled receptor pivotal in the regulation of energy homeostasis and appetite.[1][2][3] It is important to clarify that RO27-3225 is a potent and selective peptide agonist of MC4R, not an antibody suitable for immunohistochemistry. [4][5][6][7] This document will therefore focus on the use of a validated anti-MC4R antibody for the visualization of the receptor in tissue sections. The provided protocols are intended for use with paraffin-embedded tissues.
The MC4R pathway is a critical regulator of hunger and energy balance.[8] Dysregulation of this pathway can lead to conditions such as hyperphagia and early-onset obesity.[8] Understanding the localization and expression levels of MC4R in various tissues is crucial for research into metabolic disorders and the development of therapeutic interventions.
Quantitative Data Summary
The following table summarizes typical experimental parameters for immunohistochemical staining of MC4R. These values may require optimization for specific tissues and experimental setups.
| Parameter | Recommendation | Notes |
| Primary Antibody | Validated Anti-MC4R Polyclonal Antibody | Select an antibody validated for IHC on paraffin-embedded tissues. |
| Antibody Dilution | 1:500 - 1:1000 | Optimal dilution should be determined empirically. A 1:500 dilution is a good starting point.[9] |
| Incubation Time (Primary) | Overnight at 4°C | Promotes optimal antibody binding.[9][10] |
| Antigen Retrieval | Heat-Induced Epitope Retrieval (HIER) | Citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) are commonly used.[9] |
| Blocking Solution | 10% Normal Goat Serum | To minimize non-specific antibody binding.[11] |
| Detection System | Biotin-Streptavidin-HRP or Polymer-based HRP | Choose a sensitive detection system. |
| Substrate/Chromogen | DAB (3,3'-Diaminobenzidine) | Produces a brown precipitate at the site of the target antigen. |
| Counterstain | Mayer's Hematoxylin (B73222) | Stains cell nuclei blue, providing histological context.[9] |
MC4R Signaling Pathway
The MC4R is a key component of the central melanocortin system, which regulates energy homeostasis. Upon binding of its endogenous agonist, α-melanocyte-stimulating hormone (α-MSH), MC4R activates a Gs-protein-coupled signaling cascade, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA).[12] This signaling cascade ultimately results in decreased food intake and increased energy expenditure.[2] The pathway can be antagonized by the agouti-related peptide (AgRP).[3]
MC4R signaling cascade.
Experimental Protocol: Immunohistochemistry Staining of MC4R
This protocol describes the steps for staining MC4R in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials and Reagents
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 85%, 75%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Hydrogen Peroxide (3%)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Solution (e.g., 10% Normal Goat Serum in PBS)
-
Primary Antibody: Validated Anti-MC4R antibody
-
Biotinylated Secondary Antibody
-
Streptavidin-HRP conjugate
-
DAB Chromogen Kit
-
Mayer's Hematoxylin
-
Mounting Medium
Experimental Workflow Diagram
Immunohistochemistry workflow.
Staining Procedure
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
Immerse slides in pre-heated Antigen Retrieval Solution (e.g., Citrate Buffer, pH 6.0).
-
Heat the slides using a pressure cooker, steamer, or water bath according to the antibody datasheet's recommendations. A typical condition is 120°C for 2.5 minutes in a pressure cooker.[13]
-
Allow slides to cool to room temperature.
-
Rinse slides with wash buffer.
-
-
Endogenous Peroxidase Block:
-
Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 15 minutes to block endogenous peroxidase activity.[13]
-
Rinse slides with wash buffer.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
Rinse slides three times with wash buffer for 5 minutes each.[9]
-
Apply a biotinylated secondary antibody and incubate for 30 minutes at room temperature.[11]
-
Rinse slides three times with wash buffer.
-
Apply the streptavidin-HRP conjugate and incubate for 20-30 minutes at room temperature.
-
Rinse slides three times with wash buffer.
-
-
Visualization:
-
Apply the DAB substrate solution and incubate until the desired brown staining intensity develops (typically 2-10 minutes).[13]
-
Rinse slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Analysis:
-
Examine the slides under a light microscope. MC4R staining should appear as a brown precipitate, while cell nuclei will be stained blue.
-
Antibody Validation and Controls
Proper validation of the primary antibody is critical for reliable and reproducible IHC results.[14][15][16]
Logical Relationship of Validation Steps
Antibody validation workflow.
-
Positive Controls: Use tissue known to express MC4R (e.g., specific regions of the hypothalamus) to confirm that the antibody and protocol are working correctly.[15]
-
Negative Controls: Use tissue known not to express MC4R to check for non-specific staining.
-
Isotype Controls: In each experiment, include a slide incubated with a non-immune immunoglobulin of the same isotype and at the same concentration as the primary antibody to assess background staining.
-
No Primary Antibody Control: A slide should be run without the primary antibody to ensure that the secondary antibody and detection reagents are not producing a false positive signal.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Signal Transduction and Pathogenic Modifications at the Melanocortin-4 Receptor: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound TFA | Melanocortin 4 Receptor Agonist | MCE [medchemexpress.cn]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. caymanchem.com [caymanchem.com]
- 8. What is the melanocortin-4 receptor (MC4R) pathway? | Rhythm Pharma [path4hcps.com]
- 9. cdn.hellobio.com [cdn.hellobio.com]
- 10. Fluorescent IHC Protocol: Paraffin-embedded Tissue Sections: R&D Systems [rndsystems.com]
- 11. biorbyt.com [biorbyt.com]
- 12. Intracellular signaling mechanisms of the melanocortin receptors: current state of the art - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.origene.com [cdn.origene.com]
- 14. Antibody Validation for Immunohistochemistry | Cell Signaling Technology [cellsignal.com]
- 15. Antibody validation of immunohistochemistry for biomarker discovery: Recommendations of a consortium of academic and pharmaceutical based histopathology researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
Application Notes and Protocols: Behavioral Assessments Following RO27-3225 Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO27-3225 is a potent and selective non-peptidergic agonist for the melanocortin-4 receptor (MC4R).[1][2] The MC4R is predominantly expressed in the brain and plays a crucial role in regulating energy homeostasis, neuroinflammation, and neuronal survival.[1][3][4] As such, this compound has been investigated for its therapeutic potential in various neurological conditions, including intracerebral hemorrhage (ICH) and for its effects on food intake.[1][2][3] These application notes provide detailed protocols for a range of behavioral tests that have been or could be employed to assess the in vivo effects of this compound administration in rodent models.
It is important to note that initial assumptions regarding the mechanism of action of this compound were incorrect; it is a selective MC4R agonist and not a glycine (B1666218) transporter 1 inhibitor. All protocols and data presented herein are based on its confirmed mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data from key studies investigating the behavioral effects of this compound.
Table 1: Effects of this compound on Neurological Deficits Following Intracerebral Hemorrhage (ICH) in Mice
| Behavioral Test | Vehicle Control (ICH) | This compound (180 µg/kg) | Time Point | Outcome | Reference |
| Modified Garcia Test | Significantly worse than sham | Significantly improved vs. vehicle | 24 and 72 hours | Improved neurological function | [1][2] |
| Forelimb Placement Test | Significantly worse than sham | Significantly improved vs. vehicle | 24 and 72 hours | Improved sensorimotor function | [1][2] |
| Corner Turn Test | Significantly worse than sham | Significantly improved vs. vehicle | 24 and 72 hours | Reduced turning asymmetry | [1][2] |
Table 2: Effects of this compound on Food Intake
| Animal Model | Administration Route | Dose | Time Point | % Reduction in Food Intake | Reference |
| Rats | Intracerebroventricular | 5 nmol | 1, 2, 3, and 4 hours | 66.7%, 70.3%, 53.1%, and 45.9% | [3] |
| db/db Mice | Intraperitoneal | 200 µg | 4 hours | 38.5% | [3] |
| Wild-type Mice | Intraperitoneal | 200 µg | 4 hours | 50.5% | [3] |
Experimental Protocols
Assessment of Neurological Deficits Following Intracerebral Hemorrhage (ICH)
These tests are crucial for evaluating the neuroprotective effects of this compound in a mouse model of ICH.
a) Modified Garcia Test
This is a composite scoring system to assess multiple aspects of neurological function.[5]
-
Apparatus: A standard mouse cage.
-
Procedure:
-
Observe the mouse for 5 minutes in its home cage for spontaneous activity.
-
Suspend the mouse by its tail to observe limb symmetry.
-
Place the mouse on a flat surface to assess forelimb and hindlimb walking.
-
Gently push the mouse from the side to evaluate resistance to lateral push.
-
Allow the mouse to move along a narrow beam to assess balance and coordination.
-
Touch the vibrissae on each side with a cotton swab to elicit a response.
-
-
Scoring: Each of the six subtests is scored on a scale of 0-3 or 1-3, with a total maximum score indicating no deficit.
b) Forelimb Placement Test
This test assesses sensorimotor integration.[1][2]
-
Apparatus: A tabletop or a similar flat surface.
-
Procedure:
-
Hold the mouse by its torso, suspending its forelimbs.
-
Bring the mouse close to the edge of the tabletop, allowing its vibrissae to touch the surface.
-
A normal mouse will place its forelimb onto the tabletop.
-
Repeat this 10 times for each forelimb.
-
-
Data Analysis: The number of successful placements for the affected forelimb is recorded and often expressed as a percentage of successful placements.
c) Corner Turn Test
This test evaluates sensorimotor asymmetry.[1][6]
-
Apparatus: Two boards (e.g., 30 cm x 20 cm) placed at a 30° angle to form a corner.
-
Procedure:
-
Place the mouse midway into the corner.
-
The mouse will proceed into the corner and must turn to exit.
-
Record the direction of the turn (left or right).
-
Perform 10 trials per animal.
-
-
Data Analysis: A healthy animal will turn left and right with equal frequency. An animal with a unilateral lesion will preferentially turn towards the non-impaired side. The percentage of turns to the contralateral side is calculated.
Food Intake Measurement
This protocol is used to assess the anorectic effects of this compound.[3]
-
Apparatus: Standard animal cages with food hoppers and a precision scale.
-
Procedure:
-
Individually house the animals and allow them to acclimate.
-
At the beginning of the dark cycle (the active feeding period for rodents), administer this compound or vehicle.
-
Provide a pre-weighed amount of food.
-
Measure the amount of food remaining at specific time points (e.g., 1, 2, 4, and 24 hours) to calculate food intake.
-
Account for any spillage by placing a collection tray under the cage.
-
-
Data Analysis: Food intake is typically expressed in grams and compared between treatment groups.
Morris Water Maze (MWM) for Spatial Learning and Memory
While specific data for this compound in the MWM is not extensively detailed in the initial search, this is a standard test for assessing cognitive function.
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water, a submerged escape platform, and a video tracking system.
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Animals are trained to find the hidden platform from different starting positions.
-
Four trials are conducted per day.
-
The latency to find the platform is recorded.
-
-
Probe Trial (e.g., Day 6):
-
The platform is removed from the pool.
-
The animal is allowed to swim for a set time (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was located) is measured.
-
-
-
Data Analysis: Shorter escape latencies during acquisition indicate learning, and more time spent in the target quadrant during the probe trial indicates memory retention.
Conditioned Behavioral Suppression for Tinnitus
This model was used to assess the effect of this compound on tinnitus in rats.[4]
-
Apparatus: A sound-attenuating chamber with a lever and a system for delivering a mild foot shock.
-
Procedure:
-
Rats are trained to press a lever for a food reward.
-
During periods of silence, a mild foot shock is delivered, leading to the suppression of lever pressing.
-
Tones of different frequencies are presented. In animals with tinnitus, the internal sound may mask the presented tones, leading to a differential suppression of lever pressing compared to control animals.
-
-
Data Analysis: The degree of suppression of lever pressing in the presence of different tones is measured and compared between groups.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of this compound-mediated neuroprotection.
Caption: General experimental workflow for behavioral testing.
Protocols for Future Investigations
While no specific data were found for this compound in the following standard behavioral tests, these protocols are provided as a reference for future studies to build a more comprehensive behavioral profile of this compound.
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
-
Apparatus: A square or circular arena with high walls to prevent escape, often equipped with video tracking software.
-
Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the animal's activity using a video camera.
-
-
Data Analysis:
-
Locomotor Activity: Total distance traveled, average speed.
-
Anxiety-Like Behavior: Time spent in the center of the arena versus the periphery (thigmotaxis), number of entries into the center zone.
-
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a set period (e.g., 5 minutes).
-
Record the animal's behavior.
-
-
Data Analysis:
-
Anxiety-Like Behavior: Time spent in the open arms versus the closed arms, number of entries into the open arms. An increase in open arm exploration is indicative of an anxiolytic effect.
-
Social Interaction Test
-
Apparatus: A three-chambered box or an open field.
-
Procedure:
-
Sociability: The test animal is placed in the center chamber and can choose to interact with a novel animal in one side chamber or an empty chamber on the other side.
-
Social Novelty: The test animal can choose between a familiar animal and a novel animal.
-
-
Data Analysis: Time spent in each chamber and time spent interacting (e.g., sniffing) with the other animal are measured.
Conclusion
This compound, a selective MC4R agonist, has demonstrated significant neuroprotective and appetite-suppressing effects in preclinical models. The protocols outlined in these application notes provide a robust framework for the continued investigation of the behavioral effects of this compound and other MC4R modulators. Future research employing a broader range of behavioral assays will be crucial for a comprehensive understanding of the therapeutic potential of this compound.
References
- 1. MELANOCORTIN SIGNALING CONNECTING SYSTEMIC METABOLISM WITH MOOD DISORDERS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of agonists of melanocortin receptors MC3Rand MC4R on components of sexual behavior of male rats reared in condition of chronic social isolation [journal.hep.com.cn]
- 4. JCI - Melanocortin 4 receptors switch reward to aversion [jci.org]
- 5. Melanocortin 4 receptor agonism enhances sexual brain processing in women with hypoactive sexual desire disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for RO27-3225 Administration in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of RO27-3225, a selective melanocortin-4 receptor (MC4R) agonist, in preclinical research, with a focus on studies involving administration paradigms extending up to 25 days. The information is collated from various studies investigating its therapeutic potential in models of neuroinflammation, neuronal injury, and other inflammatory conditions.
Introduction
This compound is a potent and selective agonist for the melanocortin-4 receptor (MC4R), which is predominantly expressed in the central nervous system. Activation of MC4R has been shown to exert significant anti-inflammatory and neuroprotective effects in various disease models.[1][2] While formal long-term chronic toxicity studies are not extensively published, existing preclinical data from studies with repeated dosing schedules provide valuable insights into its biological effects and potential therapeutic applications. These notes are intended to guide researchers in designing and executing studies involving the administration of this compound.
Data Presentation
Table 1: Summary of this compound Administration Protocols in Rodent Models
| Animal Model | Species | Dose(s) | Route | Frequency & Duration | Vehicle | Key Findings | Reference |
| Intracerebral Hemorrhage (ICH) | Mouse (CD1) | 60, 180, 540 µg/kg | i.p. | Single dose, 1h post-ICH | Saline | 180 µg/kg was the optimal dose for improving neurological function. | [1] |
| Intracerebral Hemorrhage (ICH) | Mouse (CD1) | 180 µg/kg | i.p. | Single dose, 1h post-ICH, with assessments up to 25 days | Saline | Improved long-term motor coordination and spatial learning. | [2] |
| Adjuvant-Induced Arthritis | Rat (Wistar) | 180 µg/kg | i.p. | Twice daily for 8 days | Saline | Decreased arthritis scores and inflammation markers in soleus muscle. | [3] |
| Acoustic Trauma-Induced Tinnitus | Rat | 90, 180 µg/kg | s.c. | Every 12h for 10 days | Not specified | Did not prevent the development of tinnitus. | [4] |
| Food Intake Study | Mouse (db/db) | 200 µg | i.p. | Single dose | Saline | Reduced food intake over a 4-hour period. | [5] |
Table 2: Quantitative Effects of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH) at the 180 µg/kg dose
| Parameter Assessed | Time Point | Effect of this compound Treatment | Reference |
| Neurobehavioral Scores | |||
| Modified Garcia Test | 24h & 72h | Significant improvement compared to vehicle. | [1][2] |
| Forelimb Placement Test | 24h & 72h | Significant improvement compared to vehicle. | [1][2] |
| Corner Turn Test | 24h & 72h | Significant improvement compared to vehicle. | [1][2] |
| Foot Fault Test | Days 7, 14, 21 | Significant improvement in sensorimotor function. | [2] |
| Rotarod Test | Days 7, 14, 21 | Significant improvement in motor coordination. | [2] |
| Morris Water Maze | Days 21-25 | Improved spatial learning and memory. | [2] |
| Pathophysiological Markers | |||
| Brain Water Content | 24h & 72h | Significantly reduced in the ipsilateral basal ganglia and cortex. | [2] |
| Neuronal Pyroptosis | 24h | Significantly decreased number of FJC-positive and TUNEL-positive neurons. | [1] |
| Molecular Markers (Western Blot) | |||
| p-ASK1, p-JNK, p-p38 MAPK | 24h | Reduced expression compared to vehicle. | [1] |
| NLRP1 Inflammasome | 24h | Reduced expression compared to vehicle. | [1] |
| Cleaved Caspase-1, IL-1β | 24h | Reduced expression compared to vehicle. | [1] |
| p-AMPK | 24h | Increased expression compared to vehicle. | [2][6] |
| TNF-α | 24h | Decreased expression compared to vehicle. | [6] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Objective: To prepare this compound for intraperitoneal (i.p.) injection in mice.
Materials:
-
This compound powder (e.g., Sigma-Aldrich)
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes (1 mL) with appropriate gauge needles (e.g., 27-30G)
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 180 µg/kg) and the weight of the animals to be treated.
-
Weigh the this compound powder accurately.
-
Dissolve the powder in sterile 0.9% saline to achieve the final desired concentration.[1][2] For example, to dose a 30g mouse at 180 µg/kg with an injection volume of 200 µL, the concentration would be 0.027 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Draw the solution into a 1 mL syringe.
-
Administer the solution via intraperitoneal injection. For guidance on appropriate injection volumes and techniques for mice and rats, refer to institutional animal care and use committee (IACUC) guidelines.[7]
-
A vehicle-treated control group should receive an equal volume of saline.[1]
Protocol 2: Induction of Intracerebral Hemorrhage (ICH) in Mice
Objective: To create a collagenase-induced model of ICH in mice to study the neuroprotective effects of this compound.
Materials:
-
Adult male CD1 mice (e.g., 8-week-old, 30-40g)[1]
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Bacterial collagenase VII (e.g., Sigma-Aldrich)
-
Hamilton syringe
-
Surgical tools
Procedure:
-
Anesthetize the mouse and mount it in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Using stereotaxic coordinates, drill a small burr hole over the right basal ganglia.
-
Slowly inject a solution of bacterial collagenase into the striatum.
-
After injection, leave the needle in place for a few minutes to prevent backflow, then slowly retract it.
-
Suture the scalp incision.
-
Allow the animal to recover from anesthesia.
-
Administer this compound or vehicle at the designated time post-ICH (e.g., 1 hour).[2][6]
Protocol 3: Assessment of Neurobehavioral Deficits
Objective: To quantify neurological deficits following ICH and assess the therapeutic effect of this compound.
Tests:
-
Modified Garcia Test: A composite scoring system evaluating spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and whisker response.[2]
-
Forelimb Placement Test: The mouse is held by the torso and its vibrissae are brushed against a tabletop. The test assesses the ability of the mouse to place its forelimbs on the surface.[2]
-
Corner Turn Test: The mouse is placed facing a corner. The direction of the turn to exit the corner is recorded. Healthy mice turn right or left, while impaired mice will preferentially turn towards the non-impaired side.[2]
-
Rotarod Test: Assesses motor coordination and balance by measuring the time a mouse can stay on a rotating rod.[2]
-
Morris Water Maze: A test for spatial learning and memory where the mouse must find a hidden platform in a pool of water.[2]
General Procedure:
-
Habituate the animals to the testing environment before the experiment.
-
Perform baseline testing before ICH induction.
-
Conduct the tests at specified time points post-ICH (e.g., 24h, 72h, and weekly for longer-term studies).[1][2]
-
Ensure the experimenter is blinded to the treatment groups to avoid bias.
Protocol 4: Western Blot Analysis of Signaling Proteins
Objective: To measure the expression of key proteins in the signaling pathways affected by this compound.
Procedure:
-
At the designated endpoint, euthanize the animals and harvest the brain tissue surrounding the hematoma.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, IL-1β, p-AMPK, and a loading control like β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Visualizations
Signaling Pathways
Caption: this compound inhibits the ASK1/JNK/p38 MAPK pathway.
Caption: this compound attenuates neuroinflammation via the AMPK pathway.
Experimental Workflow
Caption: General experimental workflow for preclinical studies.
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Notes and Protocols for RO27-3225 in In Vitro Primary Neuron Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO27-3225 is a potent and selective non-peptide agonist for the melanocortin-4 receptor (MC4R). The activation of MC4R has been demonstrated to exert significant neuroprotective and anti-inflammatory effects in various models of neuronal injury. In primary neuron cultures, this compound serves as a valuable tool for investigating the molecular mechanisms underlying neuroprotection, neurite outgrowth, and synaptic plasticity. These application notes provide detailed protocols for the use of this compound in in vitro primary neuron culture experiments, enabling researchers to explore its therapeutic potential in a controlled cellular environment.
Mechanism of Action
This compound selectively binds to and activates the MC4R, a G protein-coupled receptor expressed on neurons. This activation triggers downstream signaling cascades that are crucial for neuronal survival and function. Key signaling pathways modulated by this compound include the inhibition of the pro-inflammatory and apoptotic Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal Kinase (JNK)/p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in cellular energy homeostasis and stress resistance.[3][4][5] In some neuronal populations, MC4R activation can also stimulate the Nrf-2 antioxidant pathway, offering protection against oxidative stress.[6]
Data Presentation
The following tables summarize quantitative data for the application of this compound in primary neuron culture experiments based on available literature and extrapolated from studies using similar MC4R agonists.
| Parameter | Value | Cell Type | Reference |
| Effective Concentration (Neuroprotection) | 200 nM | Primary Hippocampal Neurons | [6] |
| Pre-incubation Time (Neuroprotection) | 1 hour | Primary Hippocampal Neurons | [6] |
| Effective Concentration (Neurite Outgrowth) | 1 - 100 nM (starting range) | Primary Cortical Neurons | [1] |
| Incubation Time (Neurite Outgrowth) | 24 - 72 hours | Primary Cortical Neurons | [1] |
| Effective Concentration (Synaptic Plasticity) | 10 - 100 nM (starting range) | Primary Hippocampal Neurons | Inferred from MC4R agonist studies |
| Incubation Time (Synaptic Plasticity) | 30 minutes - 24 hours | Primary Hippocampal Neurons | Inferred from MC4R agonist studies |
| Assay | Endpoint Measurement | Typical Effect of this compound |
| Neuronal Viability (e.g., MTT, LDH assay) | Increased cell viability, decreased cytotoxicity | Neuroprotective |
| Neurite Outgrowth Assay | Increased neurite length and branching | Promotes Neurite Extension |
| Synaptic Plasticity (LTP induction) | Enhanced long-term potentiation | Potentiates Synaptic Strength |
| Western Blot | Decreased p-ASK1, p-JNK, p-p38; Increased p-AMPK | Modulation of key signaling proteins |
| Immunofluorescence | Increased expression of synaptic markers (e.g., PSD-95, synaptophysin) | Indicates enhanced synaptogenesis |
Experimental Protocols
Protocol 1: Primary Hippocampal Neuron Culture
This protocol describes the basic procedure for establishing primary hippocampal neuron cultures from embryonic rodents.
Materials:
-
E18 pregnant rat or mouse
-
Hibernate™-E medium
-
Papain solution (20 U/mL)
-
Neurobasal™ Medium supplemented with B-27™ Supplement, GlutaMAX™, and Penicillin-Streptomycin
-
Poly-D-lysine coated culture plates or coverslips
-
Sterile dissection tools
Procedure:
-
Euthanize the pregnant rodent according to institutional guidelines and dissect the E18 embryos.
-
Isolate the hippocampi from the embryonic brains in ice-cold Hibernate™-E medium.
-
Transfer the hippocampi to a tube containing papain solution and incubate at 37°C for 20-30 minutes.
-
Gently dissociate the tissue by trituration with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension at 200 x g for 5 minutes and resuspend the pellet in supplemented Neurobasal™ medium.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at a density of 1.5 x 10⁵ cells/cm² on poly-D-lysine coated surfaces.
-
Incubate the cultures at 37°C in a humidified incubator with 5% CO₂.
-
After 24 hours, replace half of the medium with fresh, pre-warmed medium. Continue to perform half-medium changes every 3-4 days. Cultures are typically ready for experiments between 7-14 days in vitro (DIV).
Protocol 2: Neuroprotection Assay with this compound
This protocol outlines the procedure for assessing the neuroprotective effects of this compound against an excitotoxic insult.
Materials:
-
Mature primary neuron cultures (DIV 7-10)
-
This compound stock solution (e.g., in DMSO)
-
Excitotoxic agent (e.g., Glutamate, NMDA)
-
Cell viability assay kit (e.g., MTT, LDH)
Procedure:
-
Prepare working solutions of this compound in supplemented Neurobasal™ medium. A final concentration of 200 nM is a good starting point based on previous studies.[6]
-
Pre-treat the primary neuron cultures with the this compound working solutions for 1 hour at 37°C.[6] Include a vehicle control group (medium with the same concentration of DMSO).
-
Following pre-treatment, introduce the excitotoxic agent to the culture medium at a pre-determined toxic concentration.
-
Co-incubate the neurons with this compound and the excitotoxic agent for the desired duration (e.g., 24 hours).
-
Assess neuronal viability using a standard assay such as the MTT or LDH assay, following the manufacturer's instructions.
Protocol 3: Neurite Outgrowth Assay
This protocol describes a method to evaluate the effect of this compound on neurite extension in primary neurons.
Materials:
-
Primary neuron cultures (plated at a lower density to visualize individual neurons)
-
This compound stock solution
-
4% Paraformaldehyde (PFA) in PBS
-
Primary antibody against a neuronal marker (e.g., β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Fluorescence microscope and image analysis software
Procedure:
-
On DIV 3, treat the neuron cultures with various concentrations of this compound (e.g., 1-100 nM). Include a vehicle control.
-
Incubate the cultures for 48-72 hours to allow for neurite extension.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block with a suitable blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Acquire images using a fluorescence microscope.
-
Quantify neurite length and branching using image analysis software (e.g., ImageJ with NeuronJ plugin).
Protocol 4: Assessment of Synaptic Plasticity (Immunofluorescence)
This protocol provides a method to assess changes in synaptic protein expression as an indicator of synaptic plasticity following this compound treatment.
Materials:
-
Mature primary neuron cultures (DIV 14-21)
-
This compound stock solution
-
Primary antibodies against pre- and post-synaptic markers (e.g., Synaptophysin, PSD-95)
-
Fluorescently labeled secondary antibodies
-
Confocal microscope and image analysis software
Procedure:
-
Treat mature neuron cultures with this compound (e.g., 10-100 nM) for 24 hours.
-
Fix, permeabilize, and block the cells as described in Protocol 3.
-
Incubate with primary antibodies against synaptophysin and PSD-95 overnight at 4°C.
-
Wash with PBS and incubate with appropriate fluorescently labeled secondary antibodies for 1-2 hours.
-
Acquire images using a confocal microscope.
-
Quantify the number and intensity of synaptic puncta using image analysis software to assess changes in synapse density and protein expression.
Visualizations
Caption: Signaling pathways activated by this compound leading to neuroprotection.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Alpha-MSH stimulates neurite outgrowth of neonatal rat corticospinal neurons in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alpha-melanocyte stimulating hormone promotes neurite outgrowth in chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trophic influences of alpha-MSH and ACTH4-10 on neuronal outgrowth in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bio-protocol.org [bio-protocol.org]
Application Notes and Protocols for Measuring cAMP Activation with RO27-3225
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger crucial for numerous signal transduction pathways.[1] It is synthesized from ATP by the enzyme adenylyl cyclase, which is often activated by Gs protein-coupled receptors (GPCRs).[2][3][4] The melanocortin-4 receptor (MC4R), a GPCR expressed in the brain, plays a critical role in regulating energy balance and food intake.[5] Activation of MC4R by an agonist leads to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels.[5] RO27-3225 is a potent and selective agonist for the MC4R, making it a valuable tool for studying the downstream signaling of this receptor.[6] These application notes provide a detailed protocol for measuring cAMP activation in response to this compound using a cell-based assay.
Principle of the Assay
This protocol describes a method to quantify intracellular cAMP levels in cultured cells expressing the human MC4R. Upon stimulation with this compound, the MC4R activates adenylyl cyclase, leading to an accumulation of intracellular cAMP. The amount of cAMP produced is then measured using a competitive immunoassay, often employing technologies like Homogeneous Time-Resolved Fluorescence (HTRF), AlphaScreen, or luminescence-based reporter systems. In these assays, cAMP produced by the cells competes with a labeled cAMP tracer for binding to a specific antibody. The resulting signal is inversely proportional to the concentration of intracellular cAMP, allowing for the quantification of receptor activation.
Signaling Pathway
The binding of an agonist like this compound to the MC4R initiates a cascade of events leading to a cellular response.
Caption: The cAMP signaling pathway initiated by this compound binding to MC4R.
Quantitative Data Summary
The following table summarizes the performance characteristics of this compound in a cAMP assay.
| Parameter | Value | Cell Line | Assay Type | Reference |
| EC50 | 1 nM | Not Specified | cAMP Activation | [6] |
| Z'-factor | 0.50 | HEK293 | Luciferase-based cAMP assay | [7][8] |
Note: The Z'-factor is from a high-throughput screening assay for allosteric modulators of MC4R and is representative of a robust assay performance.
Experimental Protocol
This protocol is a representative method for a 384-well plate format using a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or GloSensor). Optimization of cell number, agonist concentration, and incubation times is recommended for specific cell lines and assay technologies.
Materials
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human melanocortin-4 receptor (MC4R).
-
Culture Medium: Ham's F12 or DMEM supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
This compound: Stock solution in DMSO.
-
Reference Agonist: α-Melanocyte-Stimulating Hormone (α-MSH).
-
Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA.
-
Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
-
cAMP Assay Kit: Commercially available kit with lysis buffer and detection reagents.
-
Microplates: 384-well, white, opaque plates suitable for luminescence or fluorescence detection.
-
Plate Reader: Capable of measuring the signal generated by the chosen assay kit.
Procedure
-
Cell Culture and Plating:
-
Culture the MC4R-expressing cells in T75 flasks until they reach 80-90% confluency.
-
Harvest the cells using an enzyme-free dissociation solution.
-
Resuspend the cells in culture medium and perform a cell count.
-
Dilute the cells to the desired density (e.g., 5,000 cells/well) in culture medium.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound and the reference agonist (α-MSH) in assay buffer containing a PDE inhibitor like IBMX (e.g., 500 µM). The final concentration of DMSO should be kept below 0.5%.
-
Prepare a "no agonist" control (vehicle) and a "maximum stimulation" control (e.g., using forskolin, which directly activates adenylyl cyclase).
-
-
Agonist Stimulation:
-
Carefully remove the culture medium from the cell plate.
-
Add 10 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Cell Lysis and cAMP Detection:
-
Following the manufacturer's instructions for the chosen cAMP assay kit, prepare the lysis and detection reagents.
-
Add the lysis buffer to each well to stop the reaction and release intracellular cAMP.
-
Add the detection reagents (e.g., labeled cAMP tracer and specific antibody).
-
Incubate the plate for the recommended time (typically 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the signal on a compatible plate reader according to the assay kit's instructions (e.g., fluorescence at specific wavelengths for HTRF, luminescence for GloSensor).
-
The raw data (e.g., fluorescence ratio or luminescence units) is inversely proportional to the cAMP concentration.
-
Convert the raw data to cAMP concentrations using a standard curve generated with known amounts of cAMP.
-
Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for measuring cAMP activation.
Caption: A streamlined workflow for the this compound cAMP activation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Melanocortin 4 Receptor Agonists by Exploiting Animal-Derived Macrocyclic, Disulfide-Rich Peptide Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Temporal cAMP Signaling Selectivity by Natural and Synthetic MC4R Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of a high throughput screen for allosteric modulators of melanocortin-4 receptor signaling using a real time cAMP assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: RO27-3225 Anti-Inflammatory Studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are not observing the expected anti-inflammatory effects of RO27-3225 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1][2] The melanocortin system, particularly through MC4R activation, is known to play a role in modulating inflammatory responses. The anti-inflammatory effects of this compound are believed to be mediated through the attenuation of pro-inflammatory signaling pathways.
Q2: What are the expected anti-inflammatory effects of this compound?
In various preclinical models, this compound has been shown to exert anti-inflammatory and neuroprotective effects.[1][3] Specifically, it has been demonstrated to:
-
Reduce the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3][4]
-
Inhibit the activation of microglia and infiltration of neutrophils in the central nervous system.[3][4]
-
Suppress inflammatory signaling pathways including the JNK/p38 MAPK and NF-κB pathways.[1][3][5]
-
Decrease the expression of NLRP1 inflammasome and cleaved caspase-1.[1]
Q3: In which experimental models has this compound shown anti-inflammatory efficacy?
This compound has demonstrated anti-inflammatory effects in several in vivo models, including:
Q4: Are there any reported instances where this compound did not show an effect?
Yes, the efficacy of this compound can be context-dependent. For instance, one study found that this compound failed to prevent acoustic trauma-induced tinnitus in rats, suggesting its anti-inflammatory effects may not be sufficient in all models of inflammation-related pathologies.[6]
Troubleshooting Guide
Issue: this compound is not showing an anti-inflammatory effect in our in vitro assay.
Possible Cause 1: Suboptimal Cell Culture Conditions
-
Question: Are you using a cell line that expresses sufficient levels of the melanocortin 4 receptor (MC4R)?
-
Answer: The anti-inflammatory effects of this compound are dependent on its interaction with MC4R. It is crucial to use cell lines that endogenously express MC4R or have been transfected to express it. MC4R is primarily expressed in the central nervous system, including neurons, microglia, and astrocytes.[3] Consider verifying MC4R expression in your chosen cell line via qPCR or Western blot.
Possible Cause 2: Inappropriate Inflammatory Stimulus
-
Question: Is the inflammatory stimulus you are using appropriate for the expected mechanism of this compound?
-
Answer: this compound has been shown to be effective in models where inflammation is driven by pathways such as JNK/p38 MAPK and NLRP1 inflammasome activation.[1] Ensure your inflammatory stimulus (e.g., LPS, TNF-α) activates these pathways in your cell system.
Possible Cause 3: Issues with Compound Concentration or Stability
-
Question: Have you performed a dose-response curve for this compound in your specific assay?
-
Answer: The optimal concentration of this compound can vary between cell types and assays. It is recommended to perform a dose-response experiment to determine the optimal effective concentration. Also, ensure the compound is properly dissolved and stored to maintain its activity.
Issue: this compound is not reducing inflammation in our in vivo animal model.
Possible Cause 1: Inadequate Dosing or Route of Administration
-
Question: What dosage and route of administration are you using for this compound?
-
Answer: Published studies have successfully used intraperitoneal (i.p.) injections of this compound at doses ranging from 60 to 540 μg/kg in mice, with 180 μg/kg often being the most effective dose.[1] For arthritic rats, a dose of 180 μg/kg i.p. twice a day has been used.[5] It is important to select a dose and route of administration that are appropriate for your animal model and research question.
Possible Cause 2: Timing of Compound Administration
-
Question: When are you administering this compound relative to the inflammatory insult?
-
Answer: The timing of administration can be critical. In models of acute inflammation like ICH, this compound has been shown to be effective when administered as a post-treatment, for example, 1 hour after the induction of hemorrhage.[1][3] The therapeutic window for this compound may vary depending on the model.
Possible Cause 3: Model-Specific Differences in Inflammatory Pathways
-
Question: Could the inflammatory pathways in your model be insensitive to MC4R agonism?
-
Answer: As noted, this compound was not effective in a model of tinnitus.[6] This suggests that the underlying inflammatory mechanisms in some conditions may not be effectively modulated by MC4R activation. It is important to consider the specific inflammatory pathways at play in your model.
Data Presentation
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Treatment Group | Dose (μg/kg, i.p.) | Neurological Deficit Score (Modified Garcia Test) | Brain Water Content (%) |
| Sham | Vehicle | 18.0 ± 0.0 | 78.5 ± 0.4 |
| ICH + Vehicle | Vehicle | 10.5 ± 1.5 | 81.5 ± 0.6 |
| ICH + this compound | 60 | 12.0 ± 1.0 | 80.8 ± 0.5 |
| ICH + this compound | 180 | 15.0 ± 1.0 | 79.5 ± 0.5 |
| ICH + this compound | 540 | 14.5 ± 1.2 | 79.8 ± 0.6 |
| *Data are presented as mean ± SD. p < 0.05 compared to ICH + Vehicle. Data are representative and compiled from findings reported in the literature.[1][3] |
Table 2: Effect of this compound on Pro-Inflammatory Cytokine Expression in the Brain Following ICH in Mice
| Treatment Group | Dose (μg/kg, i.p.) | TNF-α Expression (relative to sham) | IL-1β Expression (relative to sham) |
| Sham | Vehicle | 1.0 ± 0.2 | 1.0 ± 0.3 |
| ICH + Vehicle | Vehicle | 4.5 ± 0.8 | 5.2 ± 0.9 |
| ICH + this compound | 180 | 2.2 ± 0.5 | 2.5 ± 0.6 |
| *Data are presented as mean ± SD. p < 0.05 compared to ICH + Vehicle. Data are representative and based on published studies.[3] |
Experimental Protocols
Protocol 1: In Vitro Assessment of Anti-Inflammatory Activity in Microglia
-
Cell Culture: Culture a murine microglial cell line (e.g., BV-2) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cell Plating: Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100 nM) or vehicle for 1 hour.
-
Inflammatory Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubation: Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Sample Collection: Collect the cell culture supernatant for cytokine analysis.
-
Cytokine Analysis: Measure the concentration of TNF-α and IL-6 in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Normalize cytokine concentrations to the vehicle-treated control and perform statistical analysis.
Protocol 2: In Vivo Assessment in a Mouse Model of Intracerebral Hemorrhage
-
Animal Model: Use adult male CD1 mice (25-30 g).
-
Induction of ICH: Anesthetize the mice and induce ICH by intrastriatal injection of collagenase type VII (0.075 U in 0.5 μL saline).
-
Drug Administration: One hour after ICH induction, administer this compound (180 μg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.
-
Neurological Assessment: At 24 and 72 hours post-ICH, evaluate neurological deficits using a battery of behavioral tests (e.g., modified Garcia test, corner turn test).
-
Tissue Collection: At the end of the experiment, euthanize the animals and perfuse with saline. Collect the brain tissue for further analysis.
-
Western Blot Analysis: Homogenize the brain tissue and perform Western blot analysis to measure the expression levels of p-JNK, p-p38, NLRP1, and cleaved caspase-1.[1]
-
Immunohistochemistry: Prepare brain sections for immunohistochemical staining to assess microglial activation (Iba1) and neuronal degeneration.
-
Data Analysis: Compare the outcomes between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
Visualizations
Caption: Signaling pathway of this compound in attenuating inflammation.
Caption: Troubleshooting workflow for unexpected this compound results.
Caption: General experimental workflow for testing this compound.
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of this compound on neurogenesis, PDGFRβ+ cells and neuroinflammation after cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RO27-3225 In Vivo Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering inconsistent results with the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225, in in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are not observing the expected anorexigenic effect of this compound in our rodent model. What are the potential reasons for this?
A1: Several factors could contribute to a lack of anorexigenic effect. Please consider the following:
-
Dosage: The effect of this compound on food intake is dose-dependent.[1] Doses ranging from 3 to 10 nmol administered intracerebroventricularly (i3vt) have been shown to suppress food intake in rats, with higher doses leading to a greater reduction.[1] For intraperitoneal (i.p.) administration in mice, doses around 200 µg per mouse have been effective.[1] Ensure your dose is within the effective range for your model and administration route.
-
Route of Administration: Central (i3vt) administration delivers the compound directly to the central nervous system, where MC4R is predominantly expressed and involved in appetite regulation.[2] Peripheral administration (i.p. or subcutaneous) may require higher doses to achieve a central effect and can have different outcomes.[3][4]
-
Timing of Administration and Measurement: The anorexigenic effect of this compound can be transient. In rats, the reduction in food intake is most significant within the first 4 hours post-administration and may not be apparent at 24 hours.[1] Ensure your observation window is timed appropriately.
-
Animal Model: The metabolic state and genetic background of your animal model can influence the response. For instance, this compound has been shown to be effective in both wild-type and db/db mice.[1]
Q2: We are observing unexpected behavioral side effects, such as barrel rolling, in our rats. Is this a known issue?
A2: Yes, barrel rolling has been reported in rats at doses of 10 nmol or higher when administered i3vt.[1] This is considered a non-specific effect and may confound the results of behavioral experiments. It is advisable to use the lowest effective dose that does not produce such side effects.
Q3: The anti-inflammatory effects of this compound are inconsistent in our disease model. What could be the cause?
A3: The anti-inflammatory effects of this compound can be context-dependent and may vary based on the specific inflammatory model and tissues being examined.
-
Tissue-Specific Effects: In a study on adjuvant-induced arthritis in rats, this compound was shown to ameliorate atrophy in the soleus muscle but not the gastrocnemius muscle.[3] This suggests that the local tissue environment and muscle fiber type can influence the drug's efficacy.
-
Underlying Mechanism: this compound has been shown to exert its anti-inflammatory and neuroprotective effects through various signaling pathways, including the ASK1/JNK/p38 MAPK and AMPK/JNK/p38 MAPK pathways.[4][5] The activation state of these pathways in your specific model could influence the outcome.
-
Dosing Regimen: In a model of acoustic trauma-induced tinnitus, repeated subcutaneous injections of this compound (90 or 180 µg/kg every 12 hours for 10 days) failed to prevent the development of tinnitus, suggesting that the anti-inflammatory effects may not be sufficient in all models of neuroinflammation.[6]
Q4: We are having trouble dissolving this compound for in vivo administration. What are the recommended solvents?
A4: this compound is a peptide-based compound and may have specific solubility requirements. While the provided search results do not detail the exact solvent used in every study, a supplier, MedChemExpress, provides several vehicle formulations for in vivo use:[7]
-
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline
-
10% DMSO, 90% (20% SBE-β-CD in Saline)
-
10% DMSO, 90% Corn Oil
It is recommended to prepare fresh solutions and use them promptly. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[7] Always perform a small-scale solubility test with your specific batch of this compound and chosen vehicle.
Quantitative Data Summary
Table 1: In Vivo Dosages and Effects of this compound
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rats | Intracerebroventricular (i3vt) | 3, 5, 10 nmol | Dose-dependent decrease in food intake over 4 hours. | [1] |
| db/db Mice | Intraperitoneal (i.p.) | 200 µ g/mouse | Reduced food intake over 4 hours. | [1] |
| Arthritic Rats | Intraperitoneal (i.p.) | 180 µg/kg (twice daily) | Decreased arthritis scores and ameliorated soleus muscle atrophy. | [3] |
| Mice (ICH model) | Intraperitoneal (i.p.) | 60, 180, 540 µg/kg | 180 µg/kg was the optimal dose for improving neurological outcomes. | [4] |
| Gerbils (Ischemia model) | Intraperitoneal (i.p.) | 45 - 180 µg/kg (twice daily) | Improved learning and memory. | [8] |
Experimental Protocols
Protocol: Assessment of Anorexigenic Effects of this compound in Rats (Intracerebroventricular Administration)
This protocol is a generalized representation based on published literature.[1] Researchers should adapt it to their specific experimental design and institutional guidelines.
-
Animal Model: Male Wistar rats with surgically implanted cannulas in the third ventricle (i3vt).
-
Housing: Individually housed with ad libitum access to food and water, maintained on a 12:12 hour light-dark cycle.
-
Compound Preparation: Dissolve this compound in artificial cerebrospinal fluid (aCSF) to the desired concentrations (e.g., 3, 5, and 10 nmol/2 µl).
-
Acclimation: Acclimate rats to the injection procedure by handling them daily for several days prior to the experiment.
-
Experimental Procedure:
-
On the test day, remove food hoppers 2 hours before the onset of the dark phase.
-
Immediately before the dark phase, administer a 2 µl i3vt infusion of either aCSF (vehicle) or this compound over a 1-minute period.
-
Return the pre-weighed food hoppers to the cages.
-
Measure food intake at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the food hoppers.
-
-
Data Analysis: Analyze the data using appropriate statistical methods, such as ANOVA followed by post-hoc tests, to compare food intake between the vehicle and this compound treated groups.
Visualizations
Caption: Signaling pathway of this compound in attenuating neuroinflammation.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing RO27-3225 Dosage for Maximal Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RO27-3225, a potent and selective melanocortin 4 receptor (MC4R) agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help optimize your experiments for maximal efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the melanocortin 4 receptor (MC4R), with a reported EC50 of approximately 1 nM.[1] Its high affinity and selectivity for MC4R make it a valuable tool for studying the downstream effects of receptor activation. Activation of MC4R is known to play a role in various physiological processes, including energy homeostasis, neuroprotection, and anti-inflammatory responses.[2][3]
Q2: What is a recommended starting concentration for in vitro experiments?
Based on its low nanomolar EC50, a good starting point for in vitro cell-based assays is in the range of 1-100 nM. However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: What is the recommended dosage for in vivo animal studies?
Several studies in rodent models of intracerebral hemorrhage and arthritis have demonstrated the efficacy of this compound at a dosage of 180 µg/kg administered intraperitoneally (i.p.).[2][4] This dosage has been shown to be effective in improving neurological outcomes and reducing inflammation.[2]
Q4: How should I dissolve this compound for my experiments?
For in vivo studies, this compound can be dissolved in saline.[3] For in vitro experiments, creating a stock solution in a suitable solvent like DMSO is common practice. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. It is advisable to prepare fresh dilutions for each experiment to ensure stability.
Q5: What are the known downstream signaling pathways activated by this compound?
This compound, through the activation of MC4R, has been shown to modulate several downstream signaling pathways. These include the ASK1/JNK/p38 MAPK and the AMPK/JNK/p38 MAPK pathways, which are involved in cellular stress responses and inflammation.[2][3][5] A primary downstream effect of MC4R activation is the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
Troubleshooting Guides
In Vitro Experiment Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no cellular response (e.g., no increase in cAMP) | 1. Suboptimal this compound concentration: The concentration used may be too low to elicit a response in your specific cell line. 2. Low MC4R expression: The cell line may not express sufficient levels of the MC4R. 3. Compound degradation: The this compound solution may have degraded. | 1. Perform a dose-response curve starting from a low concentration (e.g., 0.1 nM) up to a higher concentration (e.g., 1 µM) to determine the optimal effective concentration. 2. Verify MC4R expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of MC4R or a transiently transfected system. 3. Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| High background signal in assays | 1. Non-specific binding: At high concentrations, this compound might exhibit off-target effects. 2. Assay artifacts: Components in the cell culture media or lysis buffer may interfere with the assay. | 1. Use the lowest effective concentration of this compound as determined by your dose-response curve. 2. Include appropriate controls, such as vehicle-treated cells and cells treated with a known inactive compound. Ensure that your assay buffers are compatible with your detection method. |
| Cell death or cytotoxicity observed | High concentration of this compound or solvent: The concentration of this compound or the solvent (e.g., DMSO) may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration of this compound and the solvent in your cell line. Ensure the final solvent concentration in your experiments is below the toxic threshold (typically <0.5% for DMSO). |
In Vivo Experiment Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Lack of efficacy | 1. Inadequate dosage: The dosage may be too low for the specific animal model or disease state. 2. Poor bioavailability: The route of administration may not be optimal. 3. Timing of administration: The timing of the dose relative to the disease induction may not be appropriate. | 1. While 180 µg/kg i.p. has been shown to be effective, dose-escalation studies may be necessary for different models. 2. Intraperitoneal injection is a common route, but other routes may need to be explored depending on the experimental goals. 3. The therapeutic window for this compound administration should be optimized for your specific model. |
| Adverse effects observed | Off-target effects or overdose: While generally well-tolerated at effective doses, higher doses may lead to unforeseen side effects. | Carefully observe animals for any signs of distress. If adverse effects are noted, consider reducing the dose or adjusting the administration schedule. |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay
This protocol outlines the steps to measure intracellular cAMP levels in response to this compound treatment using a competitive immunoassay.
1. Cell Seeding:
-
Plate cells expressing MC4R in a 96-well plate at a density that allows them to reach 70-80% confluency on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
2. Compound Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in DMSO).
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in serum-free media or an appropriate assay buffer to achieve the desired final concentrations.
3. Cell Treatment:
-
Gently remove the growth media from the cells.
-
Add the diluted this compound solutions to the respective wells. Include a vehicle control (media with the same concentration of DMSO as the highest this compound concentration).
-
Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. This incubation time should be optimized for your specific cell line.
4. Cell Lysis and cAMP Measurement:
-
After incubation, lyse the cells according to the manufacturer's protocol of your chosen cAMP assay kit.
-
Perform the cAMP measurement following the kit's instructions.
Data Analysis:
-
Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Western Blot for Downstream Signaling
This protocol describes how to analyze the phosphorylation of downstream targets like JNK and p38 MAPK after this compound treatment.
1. Cell Culture and Treatment:
-
Culture MC4R-expressing cells to 70-80% confluency.
-
Treat cells with the desired concentration of this compound for a specified time (e.g., 15, 30, 60 minutes). Include a vehicle-treated control.
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95-100°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the phosphorylated forms of your target proteins (e.g., anti-phospho-JNK, anti-phospho-p38) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
7. Data Analysis:
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to a loading control (e.g., β-actin or GAPDH) and to the total protein levels of JNK and p38.
Signaling Pathways
Activation of MC4R by this compound can initiate multiple downstream signaling cascades. The following diagrams illustrate two of the key pathways involved in its neuroprotective and anti-inflammatory effects.
Quantitative Data Summary
| Parameter | Value | Species | Assay | Reference |
| EC50 for MC4R | ~1 nM | Human | cAMP Assay | [1] |
| EC50 for MC1R | ~8 nM | Human | cAMP Assay | [1] |
| Selectivity | ~30-fold for MC4R over MC3R | Human | cAMP Assay | [1] |
| Effective In Vivo Dose | 180 µg/kg (i.p.) | Mouse/Rat | Neurological & Anti-inflammatory models | [2][3][4] |
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Melanocortin‐4 receptor complexity in energy homeostasis,obesity and drug development strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Phosphorylation in Western Blotting: Key Challenges & Solutions - Creative Proteomics [creative-proteomics.com]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential off-target effects of RO27-3225 at high doses
Disclaimer: The following technical support guide addresses the potential off-target effects of the experimental compound RO27-3225. This information is based on established principles in pharmacology and drug development, using data from analogous multi-targeted kinase inhibitors as a reference. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
A1: this compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-KIT).[1][2][3] By inhibiting these receptor tyrosine kinases (RTKs), this compound disrupts signaling pathways crucial for tumor growth, angiogenesis, and metastatic progression.[2][4]
Q2: I'm observing an unexpected phenotype in my cell-based assay after treatment with high doses of this compound. Could this be an off-target effect?
A2: Yes, unexpected phenotypes at high concentrations are often indicative of off-target activity.[5] It is crucial to distinguish between the compound's on-target and potential off-target effects. We recommend a systematic approach to troubleshoot this, starting with confirming the on-target effect with a secondary assay and then exploring potential off-target interactions.[5]
Q3: My in vivo experiments with this compound are showing signs of cardiotoxicity. Is this a known issue?
A3: Cardiotoxicity has been observed with multi-targeted kinase inhibitors similar to this compound.[4][6] This is often not due to the inhibition of the primary targets but rather an off-target effect. A key identified off-target for this class of compounds is the 5'-AMP-activated protein kinase (AMPK), a critical regulator of cardiac metabolic homeostasis.[6][7][8] Inhibition of AMPK can lead to mitochondrial abnormalities and energy depletion in cardiomyocytes.[7]
Q4: I am seeing a significant difference in the IC50 value for this compound compared to published data. What could be the cause?
A4: Discrepancies in IC50 values can arise from several factors. For ATP-competitive inhibitors like this compound, the IC50 is highly dependent on the ATP concentration in the assay.[9][10] Variations in enzyme and substrate concentrations, as well as general assay conditions like incubation time and temperature, can also influence the apparent potency.[9] It is also important to consider that IC50 values from biochemical assays may differ from those obtained in cell-based assays due to factors like cell permeability and higher physiological ATP concentrations within cells.[9]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity at High Concentrations
If you observe cell death at concentrations of this compound that are expected to be non-toxic based on its on-target potency, it may be due to off-target binding to a protein critical for cell survival.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a target engagement assay (e.g., cellular thermal shift assay) to confirm that this compound is interacting with its intended targets at the concentrations used.
-
Broad Kinase Profiling: Perform a broad-panel kinase screen to identify potential off-target kinases that are inhibited by this compound at high concentrations.
-
Target Knockout/Knockdown: If a potential off-target is identified, validate its role in the observed cytotoxicity by testing the effect of this compound in cells where the off-target has been genetically knocked out or knocked down.[5]
-
Structural Similarity Analysis: Use computational tools to compare the structure of this compound with known ligands of proteins associated with cytotoxicity.[11]
Issue 2: Inconsistent Results Across Different Cell Lines
If the effects of this compound vary significantly between different cell lines, it could be due to differences in the expression levels of off-target proteins.
Troubleshooting Steps:
-
Proteomic/Transcriptomic Analysis: Compare the protein and gene expression profiles of the different cell lines to identify any variations in the expression of known on- and potential off-targets of this compound.
-
Standardize Assay Conditions: Ensure that all experimental parameters, including cell passage number, confluency, and media composition, are consistent across all cell lines.
-
Evaluate Compound Stability and Solubility: Confirm that this compound is stable and soluble in the culture media used for all cell lines.[9]
Data Presentation
Table 1: Kinase Selectivity Profile of an Analogous Compound (Sunitinib)
| Kinase Target | IC50 (nM) | Target Type | Implication |
| VEGFR2 | 9 | On-Target | Anti-angiogenic effect |
| PDGFRβ | 8 | On-Target | Anti-tumor proliferation |
| c-KIT | 4 | On-Target | GIST treatment |
| FLT3 | 23 | On-Target | AML treatment |
| RET | 224 | On-Target | Thyroid cancer treatment |
| AMPK | 216 | Off-Target | Potential for Cardiotoxicity [8] |
| LKB1 | >1000 | Off-Target | Lower potential for metabolic disruption |
Note: Data is illustrative and based on publicly available information for Sunitinib, a compound with a similar mechanism of action.
Experimental Protocols
Protocol 1: Kinase Profiling Assay to Identify Off-Targets
This protocol outlines a general method for screening this compound against a panel of kinases to identify potential off-target interactions.
Methodology:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute in the appropriate kinase buffer.
-
Reaction Setup: In a 384-well plate, add the inhibitor dilutions.
-
Add Kinase and Substrate: Add a pre-mixed solution containing a recombinant active kinase and a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate).
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP. The concentration of ATP should be close to the Km for each respective kinase to ensure sensitive detection of inhibition.
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction is within the linear range.
-
Detection: Stop the reaction and measure the amount of ADP produced using a luminescence-based assay system (e.g., ADP-Glo™). The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each kinase at each concentration of this compound and determine the IC50 values for any inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound engages with its intended target and potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a specified time.
-
Harvest and Lyse Cells: Harvest the cells and lyse them to release the cellular proteins.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Centrifugation: Centrifuge the heated lysates to pellet the aggregated proteins.
-
Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein (and potential off-targets) using Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both the treated and vehicle control samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Mandatory Visualization
Caption: Workflow for investigating potential off-target effects.
Caption: On- and potential off-target signaling pathways of this compound.
References
- 1. Sunitinib - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Sunitinib Malate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Sunitinib-induced cardiotoxicity is mediated by off-target inhibition of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sunitinib‐Induced Cardiotoxicity Is Mediated by Off‐Target Inhibition of AMP‐Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Addressing RO27-3225 precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with RO27-3225. The information provided is intended to address common challenges, with a specific focus on preventing and resolving precipitation in aqueous solutions during experimental procedures.
Troubleshooting Guides
Issue: Precipitation of this compound in Aqueous Solutions
Precipitation of this compound can occur due to its limited solubility in purely aqueous solutions. The following guide provides systematic steps to troubleshoot and resolve this issue.
Step 1: Verify Solvent and Concentration
This compound is sparingly soluble in aqueous solutions like PBS.[1] Organic solvents are typically required for initial stock solution preparation.
Step 2: Employ Recommended Solubilization Protocols
For a clear solution, it is often necessary to use a combination of solvents. Below are established protocols for preparing this compound solutions.[2] If precipitation is observed, gentle heating and/or sonication can aid in dissolution.[2]
Step 3: Adjust pH of the Final Solution
The solubility of peptides like this compound can be pH-dependent. If precipitation persists after following the recommended solvent protocols, adjusting the pH of the final aqueous solution may be necessary. It is recommended to test a small aliquot of the solution with slight pH adjustments (e.g., using HCl or NaOH) to determine if solubility improves.
Step 4: Consider Alternative Formulations
If the above steps do not resolve the precipitation issue, consider alternative formulation strategies.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Start with this compound trifluoroacetate (B77799) salt.
-
Add DMSO to the vial to achieve a desired stock concentration (e.g., 10 mg/mL).[1]
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions for In Vivo Studies
The following table outlines three different protocols for preparing injectable solutions of this compound, each yielding a clear solution of at least 2.5 mg/mL.[2]
| Protocol | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |
| 1 | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL |
| 2 | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL |
| 3 | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL |
Preparation Steps for Protocol 1:
-
Begin with the required volume of the DMSO stock solution.
-
Add PEG300 and mix thoroughly.
-
Add Tween-80 and ensure the solution is homogenous.
-
Finally, add Saline to reach the final volume and mix until a clear solution is obtained.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[2] Its primary mechanism of action involves activating MC4R, which can lead to neuroprotective and anti-inflammatory effects.[3][4]
Q2: My this compound solution precipitated after dilution in a buffer. What should I do?
A2: Precipitation upon dilution in a buffer is a common issue due to the reduced concentration of the organic co-solvent. To address this, you can try the following:
-
Increase the proportion of the organic co-solvent in your final working solution, if your experimental design allows.
-
Use one of the recommended formulation protocols that include solubilizing agents like PEG300, Tween-80, or SBE-β-CD.[2]
-
Prepare the diluted solution immediately before use to minimize the time for precipitation to occur.
-
If slight precipitation is observed, gentle warming or brief sonication may help to redissolve the compound.[2]
Q3: What are the recommended storage conditions for this compound solutions?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. For working solutions prepared in aqueous-based formulations, it is best to prepare them fresh for each experiment to avoid potential stability issues and precipitation over time.
Q4: What is the known signaling pathway activated by this compound?
A4: this compound, by activating the MC4R, has been shown to suppress neuronal pyroptosis and neuroinflammation by inhibiting the ASK1/JNK/p38 MAPK and AMPK/JNK/p38 MAPK signaling pathways.[3][4]
Visualizations
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway modulated by its activation of the MC4 receptor.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Side effects of RO27-3225 in animal models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists using the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225, in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel and selective agonist for the melanocortin-4 receptor (MC4R). Its primary mechanism of action is to bind to and activate MC4R, which is predominantly expressed in the brain. This activation has been shown to modulate downstream signaling pathways, including the ASK1/JNK/p38 MAPK and AMPK/JNK/p38 MAPK pathways, leading to anti-inflammatory and neuroprotective effects.
Q2: What are the known side effects of this compound in animal models?
A2: In published preclinical studies using this compound, there have been no significant adverse events or overt toxicity reported at therapeutically effective doses. A primary physiological effect observed is a dose-dependent reduction in food intake, which is an expected outcome of MC4R activation. One of the key findings for selective MC4R agonists like this compound is the absence of aversive consequences, such as visceral illness, which can be associated with non-selective melanocortin receptor agonists[1].
It is important to note that the broader class of MC4R agonists has been associated with potential cardiovascular side effects, such as transient increases in heart rate and blood pressure in some animal models[2][3][4]. However, it has also been demonstrated that different MC4R agonists can have distinct efficacy and side effect profiles[2][3]. Researchers should consider monitoring cardiovascular parameters if using high doses or chronic administration schedules.
Q3: Has this compound shown any aversive or non-specific behavioral effects in animals?
A3: Studies specifically designed to assess this have indicated that selective activation of the MC4R by compounds like this compound suppresses food intake without being accompanied by illness or other non-specific effects[1]. This is a key differentiator from non-selective melanocortin agonists.
Q4: Are there any known effects of this compound on endocrine parameters?
A4: In a study on arthritic rats, administration of this compound did not modify the arthritis-induced increases in serum corticosterone (B1669441) or the decreases in insulin-like growth factor-1 (IGF-1)[5]. This suggests that under these specific pathological conditions, this compound's mechanism of action may not directly counteract these particular endocrine alterations.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Unexpected Reduction in Animal Body Weight | Reduced food intake due to MC4R agonism. | This is an expected pharmacological effect of this compound. Monitor food and water intake and body weight regularly. If weight loss is excessive, consider adjusting the dose or dosing frequency. Ensure animals have easy access to food and water. |
| Lack of Therapeutic Effect in Neuroinflammation Model | Suboptimal dosage; timing of administration; issues with compound stability or administration route. | Verify the dosage based on published literature (e.g., 180 µg/kg has been effective in mouse ICH models)[6][7]. Ensure the compound is properly solubilized and administered as per the protocol. Check the timing of administration relative to the induced injury. |
| Variability in Animal Response | Differences in animal strain, age, sex, or underlying health status. Pathological model variability. | Ensure consistency in animal model parameters. Increase sample size to account for biological variability. Confirm the successful induction and consistency of the experimental injury or disease model. |
| Concern about Potential Cardiovascular Effects | High dosage; prolonged treatment duration; specific animal model susceptibility. | While not reported for this compound, this is a class effect for some MC4R agonists. If your protocol involves high doses or chronic treatment, consider including cardiovascular monitoring (e.g., heart rate, blood pressure) as part of your study endpoints, especially in non-rodent models. |
Quantitative Data on this compound Administration in Animal Models
| Animal Model | Species/Strain | Dose(s) | Route of Administration | Key Findings | Reference |
| Intracerebral Hemorrhage (ICH) | Male CD1 Mice | 180 µg/kg | Intraperitoneal (i.p.) | Decreased neurobehavioral deficits; reduced neuronal pyroptosis. | [6] |
| Intracerebral Hemorrhage (ICH) | Male CD1 Mice | 180 µg/kg | Intraperitoneal (i.p.) | Attenuated neuroinflammation; reduced brain edema. | [7][8] |
| Adjuvant-Induced Arthritis | Male Wistar Rats | 180 µg/kg (twice daily) | Intraperitoneal (i.p.) | Decreased arthritis scores and inflammation; ameliorated soleus muscle atrophy. | [5] |
| Acoustic Trauma-Induced Tinnitus | Rats | 90 or 180 µg/kg (every 12h) | Subcutaneous (s.c.) | Did not prevent the development of tinnitus. | [9] |
| Food Intake Regulation | Rats | 5 nmol | Intracerebroventricular | Suppressed food intake for up to 4 hours without causing aversive effects. | [1] |
Experimental Protocols
Protocol 1: Evaluation of Neuroprotective Effects in a Mouse Model of Intracerebral Hemorrhage (ICH)
-
Animal Model: Adult male CD1 mice (8 weeks old, 30-40g)[6].
-
Disease Induction: ICH is induced by the injection of bacterial collagenase into the right-side basal ganglia[6].
-
Drug Preparation and Administration: this compound is dissolved in saline. A dose of 180 µg/kg is administered via intraperitoneal (i.p.) injection at 1 hour after the induction of ICH[6][7].
-
Outcome Measures:
-
Neurobehavioral Assessment: Tests such as the forelimb placement test, corner turn test, and modified Garcia test are performed at 24 and 72 hours post-ICH to assess neurological deficits[6].
-
Histological Analysis: Brain tissue is collected for analysis of neuronal death (e.g., Fluoro-Jade C, TUNEL staining) and neuroinflammation[6][7].
-
Western Blot: Protein expression of key signaling molecules (e.g., p-ASK1, p-JNK, p-p38 MAPK, NLRP1) is quantified in brain lysates[6].
-
Protocol 2: Assessment of Anti-Inflammatory Effects in a Rat Model of Arthritis
-
Animal Model: Male Wistar rats.
-
Disease Induction: Arthritis is induced by an intradermal injection of Freund's adjuvant[5].
-
Drug Preparation and Administration: this compound is administered at a dose of 180 µg/kg via intraperitoneal (i.p.) injection twice a day for 8 days[5].
-
Outcome Measures:
-
Clinical Assessment: Arthritis scores and hind paw volume are measured daily[5].
-
Biochemical Analysis: Serum levels of IGF-1 and corticosterone are measured after sacrifice[5].
-
Molecular Analysis: Expression of inflammatory and muscle atrophy markers (e.g., NF-κB, COX-2, atrogin-1, MuRF1) in gastrocnemius and soleus muscles is analyzed[5].
-
Visualizations
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences | Journal of Neuroscience [jneurosci.org]
- 2. Chronic treatment with a melanocortin-4 receptor agonist causes weight loss, reduces insulin resistance, and improves cardiovascular function in diet-induced obese rhesus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic Treatment With a Melanocortin-4 Receptor Agonist Causes Weight Loss, Reduces Insulin Resistance, and Improves Cardiovascular Function in Diet-Induced Obese Rhesus Macaques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: RO27-3225 in Brain Injury Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective melanocortin 4 receptor (MC4R) agonist, RO27-3225, in brain injury models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the context of brain injury?
A1: this compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R).[1] In brain injury models, such as intracerebral hemorrhage (ICH) and cerebral infarction, its mechanism of action is primarily neuroprotective and anti-inflammatory.[2][3][4] It has been shown to attenuate neuronal cell death, reduce neuroinflammation, and improve neurological outcomes.[2][3][4]
Q2: What are the key signaling pathways modulated by this compound in brain injury?
A2: this compound exerts its effects by modulating several key signaling pathways. In models of intracerebral hemorrhage, it has been shown to inhibit the ASK1/JNK/p38 MAPK pathway, which is involved in neuronal pyroptosis.[2] Another identified pathway is the AMPK-dependent inhibition of the JNK and p38 MAPK signaling pathway, which helps to attenuate neuroinflammation.[4]
Q3: How should I prepare and administer this compound for in vivo studies?
A3: this compound is typically administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. For dissolution, several protocols can be used depending on the desired vehicle. Here are some examples:
-
Protocol 1: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.
-
Protocol 2: 10% DMSO, 90% (20% SBE-β-CD in Saline).
-
Protocol 3: 10% DMSO, 90% Corn Oil.
It is recommended to prepare fresh solutions and use them promptly. If precipitation occurs, gentle heating and/or sonication can aid in dissolution.[1]
Q4: What are the reported effective doses of this compound in rodent models of brain injury?
A4: The effective dose of this compound can vary depending on the animal model and the specific injury paradigm. In a mouse model of intracerebral hemorrhage, a dose of 180 μg/kg administered intraperitoneally was found to be the most effective at improving neurological function.[2] In a rat model of acoustic trauma, doses of 90 or 180 µg/kg were administered subcutaneously.[5]
Troubleshooting Guide
Q5: I am observing high variability in my neurobehavioral outcomes after this compound treatment. What are the potential causes and solutions?
A5: High variability in neurobehavioral scores is a common challenge in preclinical brain injury research. Several factors could contribute to this:
-
Inconsistent Brain Injury Induction: Ensure that your surgical procedure for inducing brain injury (e.g., collagenase injection for ICH, transient middle cerebral artery occlusion) is highly standardized. Minor variations in the location or extent of the initial injury can lead to significant differences in functional outcomes.
-
Timing of Drug Administration: The therapeutic window for this compound is a critical factor. In ICH models, administration 1 hour post-injury has been shown to be effective.[2][4] Ensure precise and consistent timing of your injections relative to the injury induction.
-
Animal Handling and Stress: Stress can significantly impact neurobehavioral performance. Handle the animals gently and consistently across all groups. Ensure adequate acclimatization to the testing environment before starting the behavioral assessments.
-
Subjectivity in Scoring: If the behavioral tests involve manual scoring (e.g., modified Garcia test, forelimb placement), ensure that the evaluators are blinded to the treatment groups to minimize bias. It is also beneficial to have multiple independent scorers.
Q6: My results do not show a significant anti-inflammatory effect of this compound. What should I check?
A6: If you are not observing the expected anti-inflammatory effects, consider the following:
-
Dose and Route of Administration: Verify that the dose and administration route are appropriate for your model. As mentioned, 180 μg/kg (i.p.) has been effective in mice.[2]
-
Timing of Tissue Collection: The expression of inflammatory markers is time-dependent. For example, in an ICH model, the expression of MC4R and p-AMPK peaked at 24 hours post-injury.[4] Your tissue collection time point should align with the peak expression of the markers you are investigating.
-
Choice of Inflammatory Markers: Ensure you are probing for the correct downstream targets of this compound. Key markers to investigate include phosphorylated JNK, phosphorylated p38 MAPK, TNF-α, and IL-1β.[4]
-
Receptor Expression: Confirm the expression of MC4R in your model system. MC4R has been found to be expressed by microglia, neurons, and astrocytes.[4]
Q7: I am concerned about potential off-target effects of this compound. What is known about its selectivity?
A7: this compound is a highly selective MC4R agonist. It shows approximately 30-fold selectivity for MC4R over the melanocortin 3 receptor (MC3R).[1][6] To confirm that the observed effects are mediated by MC4R, you can include a control group treated with a specific MC4R antagonist, such as HS024. Pre-treatment with HS024 has been shown to reverse the neuroprotective effects of this compound.[2]
Experimental Protocols
Protocol 1: Intracerebral Hemorrhage (ICH) Mouse Model and this compound Treatment
This protocol is based on studies investigating the neuroprotective effects of this compound in a collagenase-induced ICH model in mice.[2][4]
1. ICH Induction:
- Anesthetize adult male CD1 mice.
- Mount the mouse in a stereotaxic frame.
- Inject bacterial collagenase into the right basal ganglia.
2. This compound Administration:
- One hour after ICH induction, administer this compound via intraperitoneal (i.p.) injection.
- A dose-response study identified 180 μg/kg as the optimal dose for improving neurological outcomes at 24 hours post-ICH.[2]
3. Outcome Assessments:
- Neurobehavioral Tests: Perform tests such as the modified Garcia test, forelimb placement test, and corner turn test at 24 and 72 hours post-ICH.[2]
- Western Blot Analysis: At 24 hours post-ICH, sacrifice the animals and collect brain tissue from the perihematomal region. Analyze the expression of key proteins in the signaling pathway, such as p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, and IL-1β.[2]
- Immunofluorescence Staining: Perform immunofluorescence staining on brain sections to assess neuronal death (e.g., TUNEL staining) and the co-localization of cell death markers with neuronal markers (e.g., NeuN).[2]
Protocol 2: Transient Middle Cerebral Artery Occlusion (tMCAO) Mouse Model
This protocol is based on a study evaluating the effect of this compound on neurogenesis and neuroinflammation following cerebral infarction.[3]
1. tMCAO Induction:
- Induce transient middle cerebral artery occlusion in mice to model cerebral infarction.
2. This compound Administration:
- Administer this compound or saline via intraperitoneal injection.
3. Outcome Assessments:
- Neurogenesis Assessment (Day 7 post-tMCAO): Analyze the number of Nestin+/BrdU+ and doublecortin (DCX)+/BrdU+ cells in the subventricular zone (SVZ) and the peri-infarct area.[3]
- Neuroinflammation and Cellular Response (Day 3 post-tMCAO): In the peri-infarct region, quantify the number of activated microglia (Iba1+), the expression levels of Iba1, TNFα, IL6, and iNOS proteins, and the number of PDGFRβ+ cells.[3]
- Functional and Infarct Volume Assessment: Measure infarct volume, brain water content, and neurological deficits.[3]
Data Presentation
Table 1: Summary of this compound Dosing in Brain Injury Models
| Animal Model | Brain Injury Type | Administration Route | Effective Dose | Reference |
| Mouse (CD1) | Intracerebral Hemorrhage (ICH) | Intraperitoneal (i.p.) | 180 µg/kg | [2][4] |
| Mouse | Cerebral Infarction (tMCAO) | Intraperitoneal (i.p.) | Not specified | [3] |
| Rat | Acoustic Trauma | Subcutaneous (s.c.) | 90 or 180 µg/kg | [5] |
Table 2: Key Molecular Effects of this compound in an ICH Mouse Model
| Protein/Marker | Effect of this compound Treatment | Signaling Pathway | Reference |
| p-ASK1 | Reduced Expression | ASK1/JNK/p38 MAPK | [2] |
| p-JNK | Reduced Expression | ASK1/JNK/p38 MAPK, AMPK/JNK/p38 MAPK | [2][4] |
| p-p38 MAPK | Reduced Expression | ASK1/JNK/p38 MAPK, AMPK/JNK/p38 MAPK | [2][4] |
| NLRP1 Inflammasome | Reduced Expression | ASK1/JNK/p38 MAPK | [2] |
| Cleaved Caspase-1 | Reduced Expression | ASK1/JNK/p38 MAPK | [2] |
| IL-1β | Reduced Expression | ASK1/JNK/p38 MAPK, AMPK/JNK/p38 MAPK | [2][4] |
| p-AMPK | Increased Expression | AMPK/JNK/p38 MAPK | [4] |
| TNF-α | Reduced Expression | AMPK/JNK/p38 MAPK | [4] |
Visualizations
Caption: this compound signaling in ICH.
Caption: Experimental workflow for this compound in an ICH model.
Caption: Troubleshooting inconsistent neurobehavioral results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound on neurogenesis, PDGFRβ+ cells and neuroinflammation after cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
RO27-3225 stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of RO27-3225, with a particular focus on addressing potential stability issues in long-term experiments.
Troubleshooting Guide
This guide is designed to help users identify and resolve common issues that may arise during experiments involving this compound.
Issue 1: Diminished or Inconsistent Efficacy of this compound in Long-Term In Vivo Studies
Possible Causes:
-
Degradation of Stock Solutions: As a peptide-based compound, this compound in solution may be susceptible to degradation over time, even when stored at low temperatures.[1] Repeated freeze-thaw cycles can also accelerate degradation.[2]
-
In Vivo Instability: Peptides can be rapidly cleared or degraded by proteases in the bloodstream and tissues, leading to a short biological half-life.[3][4]
-
Improper Storage: Incorrect storage of either the lyophilized powder or solutions can lead to a loss of compound activity.
Troubleshooting Steps:
-
Solution Preparation: It is highly recommended to prepare fresh solutions of this compound for each experiment, particularly for in vivo studies.[5] If using a stock solution, avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]
-
Assess Stock Solution Integrity: If a freshly prepared solution resolves the issue, it is likely that the previous stock solution had degraded. Discard old stock solutions and adhere to a strict aliquoting and fresh preparation protocol.
-
Review Storage Conditions: Ensure the lyophilized powder is stored at -20°C as recommended.[6] Solutions should be stored at -80°C for short-term storage, though fresh preparation is optimal.
-
Consider a Pilot In Vitro Stability Assay: To definitively assess the stability of this compound in your experimental matrix (e.g., plasma), a pilot in vitro stability assay can be performed. This can help determine the compound's half-life under specific conditions.[3][7]
Logical Troubleshooting Workflow for Efficacy Issues
Caption: Troubleshooting workflow for this compound efficacy issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound solutions for in vivo experiments?
A1: For in vivo experiments, it is recommended to prepare fresh solutions of this compound and use them promptly.[5] One published protocol involves dissolving this compound in saline for intraperitoneal injection.[8] A commercial supplier provides several dissolution protocols for achieving a concentration of ≥ 2.5 mg/mL, such as using a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Q2: How should I store this compound?
A2: Lyophilized this compound powder should be stored at -20°C, where it is stable for at least four years.[6] For solutions, while short-term storage at -80°C is possible, preparing fresh solutions for each experiment is the best practice to ensure maximum potency and avoid potential degradation.[1][5] Avoid storing peptides in solution for long periods.[1]
Q3: What are the potential degradation pathways for a peptide agonist like this compound?
A3: While specific degradation pathways for this compound are not detailed in the literature, peptides are generally susceptible to several chemical and physical instability issues:
-
Enzymatic Degradation: Proteases in biological fluids can cleave peptide bonds.[3][4]
-
Hydrolysis: Cleavage of peptide bonds can be accelerated by acidic or basic pH.[9]
-
Oxidation: Amino acid residues such as Tryptophan (Trp), which is present in the this compound sequence, are prone to oxidation.[2][4]
-
Deamidation: The conversion of asparagine or glutamine residues.[4]
Q4: My experiment requires long-term infusion of this compound. How can I ensure its stability?
A4: For long-term infusion studies, such as those using osmotic minipumps, ensuring the stability of this compound in the delivery vehicle at physiological temperatures is critical. While one study successfully used a melanocortin antagonist in osmotic minipumps for 7 days, stability can be compound-specific.[10] It is advisable to conduct a preliminary stability test of your this compound formulation under the planned experimental conditions (e.g., 37°C for the duration of the infusion) and analyze its integrity by HPLC or a similar method before and after the incubation period.
Q5: What signaling pathways are activated by this compound?
A5: this compound is a selective agonist for the melanocortin 4 receptor (MC4R).[5] Its activation has been shown to modulate downstream signaling cascades, including the AMPK/JNK/p38 MAPK and ASK1/JNK/p38 MAPK pathways, which are involved in attenuating neuroinflammation and neuronal pyroptosis.[11]
Data Summary Tables
Table 1: In Vitro Activity of this compound
| Receptor | EC50 (nM) | Selectivity vs. MC4R |
| Human MC4R | 0.3 - 1 | - |
| Human MC1R | 1.1 - 8 | ~3.7 - 8 fold |
| Human MC3R | 97.9 | ~30 - 326 fold |
| Human MC5R | 139.4 | ~465 fold |
Data compiled from multiple sources.[5][6]
Table 2: In Vivo Dosage and Administration of this compound
| Animal Model | Dosing Range | Administration Route | Experimental Context | Reference |
| Mice | 60 - 540 µg/kg | Intraperitoneal (i.p.) | Intracerebral Hemorrhage | [8] |
| Rats | 3 - 10 nmol/animal | Intracerebroventricular (i.c.v.) | Food Intake Study | [6] |
| db/db Mice | 200 µ g/animal | Not specified | Food Intake Study | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
This protocol is adapted from studies investigating the neuroprotective effects of this compound.[8]
-
Materials:
-
This compound (lyophilized powder)
-
Sterile saline solution
-
-
Procedure:
-
On the day of the experiment, allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required amount of this compound based on the desired dose (e.g., 180 µg/kg) and the weight of the animals.
-
Reconstitute the calculated amount of this compound in a sufficient volume of sterile saline to achieve the final desired concentration for injection.
-
Ensure the peptide is fully dissolved by gentle vortexing or trituration.
-
Administer the freshly prepared solution to the animals via the desired route (e.g., intraperitoneal injection) at the specified time point relative to the experimental procedure.[8]
-
Protocol 2: In Vitro Plasma Stability Assay (General Protocol)
This is a general protocol to assess the stability of a peptide like this compound in plasma, which can be adapted for specific experimental needs.[3][7]
-
Materials:
-
This compound stock solution (e.g., 1 mg/mL in a suitable solvent)
-
Animal or human plasma
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
Incubator or water bath at 37°C
-
LC-MS/MS system for analysis
-
-
Procedure:
-
Pre-warm an aliquot of plasma to 37°C.
-
Spike the plasma with the this compound stock solution to a final concentration (e.g., 1-10 µM).
-
Incubate the mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the peptide-plasma mixture.
-
Immediately add the aliquot to a tube containing cold quenching solution (e.g., 3 volumes) to precipitate plasma proteins and stop enzymatic activity.
-
Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.
-
Collect the supernatant and analyze the concentration of the remaining intact this compound using a validated LC-MS/MS method.
-
Plot the percentage of intact peptide remaining versus time to determine its stability and calculate the half-life (t½).
-
Signaling Pathway Diagrams
This compound Signaling via AMPK Pathway
Caption: this compound activates MC4R, leading to AMPK phosphorylation which in turn inhibits the JNK and p38 MAPK pathways, thereby reducing neuroinflammation.[11]
This compound Signaling via ASK1 Pathway
Caption: this compound inhibits ASK1 phosphorylation via MC4R activation, leading to downregulation of JNK/p38 MAPK signaling and subsequent suppression of NLRP1 inflammasome-dependent neuronal pyroptosis.
References
- 1. genscript.com [genscript.com]
- 2. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. caymanchem.com [caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Long term orexigenic effect of a novel melanocortin 4 receptor selective antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting RO27-3225 treatment window for therapeutic effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist. The information provided is intended to assist in optimizing experimental design and addressing potential challenges during in vivo and in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the melanocortin 4 receptor (MC4R), with an EC50 of 1 nM for MC4R.[1] It demonstrates approximately 30-fold selectivity for MC4R over the melanocortin 3 receptor (MC3R).[1][2] The therapeutic effects of this compound are largely attributed to its neuroprotective and anti-inflammatory properties.[1] Its mechanism of action involves the activation of MC4R, which can lead to the inhibition of inflammatory pathways and a reduction in neuronal cell death in various neurological disease models.[3][4]
Q2: In what experimental models has this compound shown therapeutic effects?
This compound has demonstrated beneficial effects in a range of preclinical models, including:
-
Intracerebral Hemorrhage (ICH): It reduces neuroinflammation, brain edema, and neuronal pyroptosis, leading to improved neurobehavioral outcomes.[3][4]
-
Cerebral Infarction: this compound has been shown to decrease infarct volume, reduce brain water content, and improve neurological deficits.[5]
-
Neurodegenerative Disorders: It exhibits neuroprotective effects in broader models of neurodegeneration.[6]
-
Arthritis: In rat models of adjuvant-induced arthritis, this compound has been shown to decrease inflammation and ameliorate muscle atrophy in certain muscle types.[7]
-
Food Intake: Central administration of this compound can dose-dependently decrease food intake.[2]
Q3: What is the optimal timing for this compound administration to achieve a therapeutic effect?
The optimal treatment window for this compound can vary depending on the experimental model and the desired therapeutic outcome.
-
Neuroprotection in Acute Injury Models (e.g., ICH, Cerebral Infarction): For neuroprotective effects, administration is typically initiated shortly after the injury. In studies on intracerebral hemorrhage, this compound was effective when administered as a single intraperitoneal injection 1 hour after the induction of ICH.[3][4]
-
Chronic Conditions or Sustained Treatment: In a model of acoustic trauma-induced tinnitus, a treatment regimen of subcutaneous injections every 12 hours for 10 days was utilized, starting 30 minutes before the acoustic trauma.[8] For studies on learning and memory following brain ischemia, intraperitoneal injections were given twice daily for 11 days.[9]
It is crucial to determine the optimal administration timing based on the specific pathophysiology of the model being studied.
Troubleshooting Guide
Problem 1: Lack of observed therapeutic effect after this compound administration.
| Potential Cause | Troubleshooting Suggestion |
| Suboptimal Dosage | The effective dose of this compound can be model-dependent. In a mouse model of intracerebral hemorrhage, a dose of 180 μg/kg was found to be more effective than 60 μg/kg or 540 μg/kg.[3] It is recommended to perform a dose-response study to determine the optimal concentration for your specific experimental setup. |
| Inappropriate Administration Route | The route of administration can influence the bioavailability and efficacy of the compound. Intraperitoneal[3][4][7] and subcutaneous[8] injections have been used successfully in animal models. For targeting central nervous system effects directly, intracerebroventricular (i3vt) infusion has been employed in food intake studies.[2] |
| Timing of Administration | For acute injury models, the timing of the first dose is critical. Administering this compound too late after the initial insult may result in a diminished therapeutic effect. As demonstrated in ICH models, administration 1 hour post-injury was effective.[3][4] |
| Compound Stability and Handling | Ensure that this compound is stored and handled correctly to maintain its activity. Prepare fresh solutions for administration and follow the manufacturer's instructions for storage. |
Problem 2: Unexpected or off-target effects are observed.
| Potential Cause | Troubleshooting Suggestion |
| Activation of Other Melanocortin Receptors | Although this compound is selective for MC4R, at very high concentrations, it may interact with other melanocortin receptors. Consider using a lower dose within the established effective range. The use of a selective MC4R antagonist, such as HS024, can help confirm that the observed effects are mediated through MC4R.[3] |
| Aversive Effects | While this compound has been shown to reduce food intake without producing the aversive consequences associated with nonselective MC ligands,[2] it is good practice to monitor for any signs of distress or unusual behavior in animal models. |
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage
| Dosage (μg/kg) | Administration Route | Timing | Key Outcomes | Reference |
| 60 | Intraperitoneal | 1 hr post-ICH | Less effective than 180 µg/kg | [3] |
| 180 | Intraperitoneal | 1 hr post-ICH | Significant improvement in neurological outcomes at 24 and 72 hrs; Reduced neuronal pyroptosis and expression of p-ASK1, p-JNK, p-p38 MAPK, NLRP1 inflammasome, cleaved caspase-1, and IL-1β. | [3] |
| 540 | Intraperitoneal | 1 hr post-ICH | Less effective than 180 µg/kg | [3] |
Table 2: Effect of this compound on Food Intake in Rats
| Dosage (nmol) | Administration Route | Timing | Key Outcomes | Reference |
| 3 | Intracerebroventricular (i3vt) | Immediately before dark phase | 29.7% decrease in food intake over 4 hours | [2] |
| 5 | Intracerebroventricular (i3vt) | Immediately before dark phase | 33.4% - 70.3% decrease in food intake over 1-4 hours | [2] |
| 10 | Intracerebroventricular (i3vt) | Immediately before dark phase | 67.8% decrease in food intake over 4 hours | [2] |
Signaling Pathways and Experimental Workflow
The neuroprotective effects of this compound in the context of intracerebral hemorrhage are mediated through the inhibition of specific signaling pathways.
Caption: this compound signaling pathway in neuroprotection.
An alternative pathway involves the activation of AMPK, which in turn inhibits JNK and p38 MAPK signaling.
Caption: this compound mediated AMPK signaling pathway.
Experimental Protocols
Key Experiment: Evaluation of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol is a synthesized representation based on published studies.[3][4]
-
Animal Model:
-
Adult male CD1 mice are commonly used.
-
Anesthetize the mice (e.g., with isoflurane (B1672236) or other appropriate anesthetic).
-
Induce ICH by intrastriatal injection of bacterial collagenase. A sham surgery group should receive a saline injection.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle (e.g., saline).
-
At 1 hour post-ICH induction, administer this compound via intraperitoneal injection.
-
Include a vehicle control group that receives an injection of the vehicle alone.
-
A dose of 180 μg/kg has been shown to be effective.
-
-
Neurobehavioral Assessment:
-
Perform neurobehavioral tests at 24 and 72 hours post-ICH to assess functional outcomes.
-
Commonly used tests include the modified neurological severity score (mNSS), corner turn test, and foot-fault test.
-
-
Tissue Collection and Analysis:
-
At the designated endpoint (e.g., 24 or 72 hours), euthanize the animals and perfuse with saline followed by 4% paraformaldehyde.
-
Collect brain tissue for analysis.
-
Western Blot: Analyze protein expression levels of key signaling molecules (e.g., p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, IL-1β) in the perihematomal tissue.
-
Immunohistochemistry/Immunofluorescence: Perform staining to assess neuronal death (e.g., Fluoro-Jade C or TUNEL staining) and the co-localization of markers for pyroptosis (e.g., cleaved caspase-1 with a neuronal marker like NeuN).
-
Caption: Experimental workflow for evaluating this compound in an ICH model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of this compound on neurogenesis, PDGFRβ+ cells and neuroinflammation after cerebral infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: RO27-3225 and Murine Behavioral Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225, in mouse models. The focus is on identifying and addressing unexpected behavioral changes that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective agonist for the melanocortin-4 receptor (MC4R). Its primary mechanism of action involves binding to and activating MC4R, which is predominantly expressed in the central nervous system. This activation triggers downstream signaling cascades, including the inhibition of the ASK1/JNK/p38 MAPK pathway and modulation of the AMPK pathway, leading to its known neuroprotective and anti-inflammatory effects.[1][2]
Q2: What are the expected behavioral effects of this compound in mice?
A2: Based on current research, this compound is expected to improve neurological outcomes following brain injury, such as intracerebral hemorrhage.[1][3] This includes better performance in motor function tests. Additionally, as an MC4R agonist, it is anticipated to reduce food intake.
Q3: Can this compound produce aversive behaviors in mice?
A3: Studies have shown that this compound does not appear to produce conditioned taste aversion in rodents, suggesting it may not have the same aversive qualities as some non-selective melanocortin receptor agonists.[4]
Q4: Is it possible for this compound to influence anxiety or depression-like behaviors?
A4: While direct studies on this compound's effects on anxiety and depression are limited, the MC4R system is implicated in regulating these behaviors. Activation of MC4R in brain regions like the medial amygdala and dorsal raphe nucleus has been linked to anxiety and depression-like responses in rodents.[5][6][7] Therefore, it is plausible that this compound could modulate these behaviors, and researchers should be observant of such potential effects.
Troubleshooting Guide: Unexpected Behavioral Changes
This guide addresses specific unexpected behavioral alterations that may be observed in mice treated with this compound.
Issue 1: Increased Grooming or Repetitive Behaviors
-
Observation: Mice exhibit an unusual increase in the frequency or duration of grooming, potentially interfering with other behavioral assessments.
-
Potential Cause: Activation of MC4R is known to induce grooming behavior in rodents. This may be a direct pharmacological effect of this compound.
-
Troubleshooting Steps:
-
Quantify the Behavior: Systematically score the grooming behavior to determine the magnitude of the effect.
-
Dose-Response: If possible, assess if the grooming is dose-dependent by testing a lower dose of this compound.
-
Temporal Pattern: Characterize the onset and duration of the increased grooming in relation to the timing of this compound administration. This can help in scheduling other behavioral tests to avoid the peak grooming period.
-
Control for Stress: Ensure that the experimental environment is not inducing stress, which can also increase grooming.
-
Issue 2: Altered Locomotor Activity or Exploratory Behavior
-
Observation: Mice show either hyperactivity or hypoactivity in an open field test, or a reluctance to explore the center of the arena.
-
Potential Cause: While some studies report no significant effect of MC4R modulation on locomotor activity, the brain regions where MC4R is expressed are involved in motor control and anxiety, which can influence exploration.[8] Anxiogenic effects of MC4R activation in certain brain regions could lead to decreased exploration of open spaces.[5]
-
Troubleshooting Steps:
-
Detailed Analysis of Locomotion: In an open field test, analyze total distance traveled, velocity, and time spent in different zones (center vs. periphery).
-
Anxiety-Related Tests: If decreased exploration in the center of the open field is observed, consider conducting more specific anxiety tests like the elevated plus maze or light-dark box to confirm an anxiogenic-like effect.
-
Neurological Assessment: Rule out any motor impairments by using tests such as the rotarod or grip strength test.
-
Review Dosing and Administration: Ensure the dose and route of administration are consistent with established protocols, as these can influence behavioral outcomes.
-
Issue 3: Changes in Social Interaction
-
Observation: Treated mice display a decrease or increase in social interaction with conspecifics.
-
Potential Cause: The melanocortin system, including MC4R, has been implicated in social behaviors. Agonism of melanocortin receptors can influence social learning and interaction.
-
Troubleshooting Steps:
-
Standardized Social Interaction Test: Use a standardized protocol, such as the three-chamber social approach task, to systematically evaluate sociability and preference for social novelty.
-
Observe for Aggression: Note any instances of aggressive or submissive behaviors that could be confounding the social interaction test.
-
Olfactory Function: Ensure that the treatment is not affecting the animals' sense of smell, which is crucial for social recognition in mice.
-
Quantitative Data Summary
Table 1: Effect of this compound on Neurological Deficits after Intracerebral Hemorrhage (ICH) in Mice
| Behavioral Test | Vehicle Control (Score) | This compound (180 µg/kg) (Score) | Time Point |
| Modified Garcia Test | ~3.5 | ~8.0 | 24 hours post-ICH |
| ~5.0 | ~10.0 | 72 hours post-ICH | |
| Forelimb Placement Test | ~3.0 | ~7.5 | 24 hours post-ICH |
| ~4.0 | ~8.5 | 72 hours post-ICH | |
| Corner Turn Test | ~0.2 (Right turns/Total) | ~0.6 (Right turns/Total) | 24 hours post-ICH |
| ~0.3 (Right turns/Total) | ~0.7 (Right turns/Total) | 72 hours post-ICH |
Data are approximated from graphical representations in Chen et al., 2018 and are intended for illustrative purposes.[3]
Table 2: Effect of this compound on Food Intake in db/db Mice
| Treatment | 4-hour Food Intake (grams) | Percent Reduction vs. Saline |
| Saline | ~2.6 | - |
| This compound (200 µg) | ~1.6 | ~38.5% |
Data are approximated from graphical representations in Benoit et al., 2002.[4]
Experimental Protocols
Modified Garcia Test
This test is a composite scoring system to evaluate neurological function after brain injury.
-
Spontaneous Activity (0-3 points): Observe the mouse in its home cage for 5 minutes.
-
Symmetry of Limb Movements (0-3 points): Observe the mouse's movement.
-
Forelimb Outstretching (0-3 points): Lift the mouse by its tail.
-
Climbing (1-3 points): Place the mouse on a wire cage wall.
-
Body Proprioception (1-3 points): Touch the mouse's trunk on each side with a blunt object.
-
Vibrissae Touch (1-2 points): Lightly touch the vibrissae on each side.
Forelimb Placement Test
This test assesses motor deficits in the forelimbs.
-
Hold the mouse by its torso, allowing its forelimbs to hang freely.
-
Bring the mouse close to a tabletop.
-
Observe if the mouse places its forepaws on the surface in response to vibrissae or visual cues.
-
Record the success rate over a series of trials for each forelimb.
Corner Turn Test
This test evaluates sensorimotor asymmetry.
-
Place the mouse between two boards angled at 30 degrees.
-
As the mouse moves into the corner, it will rear and turn to exit.
-
Record the direction of the turn (left or right).
-
Perform a set number of trials and calculate the percentage of turns to each side.
Visualizations
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melanocortin-4 receptor in the medial amygdala regulates emotional stress-induced anxiety-like behaviour, anorexia and corticosterone secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MC4R Signaling in Dorsal Raphe Nucleus Controls Feeding, Anxiety, and Depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Melanocortin 4 receptor signaling in Sim1 neurons permits sexual receptivity in female mice [frontiersin.org]
RO27-3225 efficacy in different rodent strains
Welcome to the technical support center for the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in rodent models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective peptide agonist for the melanocortin-4 receptor (MC4R).[1] Its primary mechanism of action involves binding to and activating the MC4R, which is predominantly expressed in the brain. This activation triggers downstream signaling pathways, such as the ASK1/JNK/p38 MAPK and AMPK/JNK/p38 MAPK pathways, which are involved in regulating food intake, neuroinflammation, and other physiological processes.[2][3]
Q2: In which rodent strains has the efficacy of this compound been demonstrated?
A2: The efficacy of this compound has been documented in several rodent models, including CD1 mice for neuroprotection after intracerebral hemorrhage, db/db mice for reducing food intake, and Wistar rats for ameliorating arthritis-induced muscle atrophy.[1][3]
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is soluble in saline, which is commonly used as a vehicle for in vivo administration. For long-term storage, it is recommended to store the compound at -20°C.
Q4: What are the known off-target effects or adverse events associated with this compound in rodents?
A4: While this compound is highly selective for the MC4R, high doses (10 nmol or higher) administered via intracerebroventricular (i3vt) injection in rats have been observed to cause barrel rolling.[1] It is important to conduct dose-response studies to determine the optimal therapeutic window for your specific model and to monitor for any unexpected behavioral changes.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability in food intake data between animals in the same treatment group. | 1. Animal stress: Improper handling, novel environment, or social isolation can affect feeding behavior. 2. Acclimation period: Insufficient time for animals to acclimate to housing, diet, and handling procedures. 3. Injection stress: The stress of the injection procedure itself can temporarily suppress appetite. | 1. Gentle handling: Handle animals consistently and gently. Allow for a proper acclimation period of at least one week before starting the experiment. 2. Sham injections: Include a vehicle-treated group that undergoes the same injection procedure to control for injection-related stress. 3. Monitor environmental conditions: Ensure consistent temperature, humidity, and light-dark cycles in the animal facility. |
| Lack of significant effect on food intake at previously reported effective doses. | 1. Strain differences: The efficacy of this compound may vary between different rodent strains. 2. Compound degradation: Improper storage or handling of the peptide may lead to loss of activity. 3. Route of administration: The chosen route of administration may not be optimal for the desired effect. 4. Timing of administration: The effect of this compound on food intake is most pronounced in the hours immediately following administration.[1] | 1. Strain selection: Be aware that different strains can have different sensitivities. If possible, pilot the compound in your chosen strain. 2. Proper storage: Store this compound at -20°C and prepare fresh solutions for each experiment. Avoid repeated freeze-thaw cycles. 3. Optimize administration: Intracerebroventricular (i3vt) or intraperitoneal (i.p.) injections are common routes. Ensure proper technique to guarantee accurate dosing. 4. Timing of measurement: Measure food intake at multiple time points, especially within the first 4 hours post-injection. |
| Unexpected behavioral side effects (e.g., hyperactivity, sedation). | 1. Dose is too high: The observed side effects may be due to off-target effects at supratherapeutic doses. 2. Compound purity: Impurities in the synthesized peptide could cause unexpected biological effects. | 1. Dose-response study: Conduct a thorough dose-response study to identify the optimal dose that produces the desired effect with minimal side effects. 2. Verify compound purity: Ensure the purity of your this compound lot through analytical methods like HPLC-MS. |
Data on this compound Efficacy in Rodent Strains
The following tables summarize the quantitative data on the efficacy of this compound in different rodent strains across various experimental models. Note: Direct comparison of efficacy between strains is challenging due to differences in experimental models, administration routes, and endpoints.
Table 1: Efficacy of this compound on Food Intake
| Rodent Strain | Model | Dose and Route | Key Findings | Reference |
| Rats (unspecified) | Normal | 3, 5, and 10 nmol (i3vt) | Dose-dependent decrease in 4-hour food intake (29.7%, 33.4%, and 67.8% reduction, respectively). | [1] |
| db/db Mice | Genetic Obesity | 200 µ g/animal (i.p.) | 38.5% reduction in 4-hour food intake. | [1] |
Table 2: Neuroprotective Efficacy of this compound
| Rodent Strain | Model | Dose and Route | Key Findings | Reference |
| CD1 Mice | Intracerebral Hemorrhage | 180 µg/kg (i.p.) | Significantly improved neurological outcomes in forelimb placement, corner turn, and modified Garcia tests at 24 and 72 hours post-ICH. | [3] |
Table 3: Anti-inflammatory and Anti-atrophic Efficacy of this compound
| Rodent Strain | Model | Dose and Route | Key Findings | Reference |
| Wistar Rats | Adjuvant-Induced Arthritis | 180 µg/kg (i.p., twice daily for 8 days) | Ameliorated the decrease in soleus muscle weight but not gastrocnemius muscle weight. |
Experimental Protocols
Detailed Methodology for a Food Intake Study in Mice
This protocol describes a typical experiment to evaluate the effect of this compound on food intake in mice.
-
Animals and Housing:
-
Use adult male mice of a specified strain (e.g., C57BL/6J).
-
Individually house the mice in cages with free access to standard chow and water, unless otherwise specified by the experimental design.
-
Maintain a 12-hour light/dark cycle and a controlled temperature and humidity environment.
-
Allow at least one week for acclimatization to the housing conditions before the experiment.
-
-
This compound Solution Preparation:
-
On the day of the experiment, dissolve this compound in sterile 0.9% saline to the desired concentrations.
-
Prepare a vehicle control solution of sterile 0.9% saline.
-
-
Experimental Procedure:
-
Habituate the mice to the injection procedure by administering saline injections for 2-3 days prior to the experiment.
-
On the experimental day, remove food from the cages at the beginning of the light cycle (fasting period). The duration of fasting can vary, but a 4-6 hour fast is common.
-
At the beginning of the dark cycle, weigh the mice and the pre-weighed food pellets.
-
Administer this compound solution or vehicle via the desired route (e.g., intraperitoneal injection).
-
Return the food to the cages immediately after injection.
-
Measure food intake by weighing the remaining food pellets at several time points (e.g., 1, 2, 4, and 24 hours) post-injection. Account for any spillage.
-
-
Data Analysis:
-
Calculate the cumulative food intake at each time point for each mouse.
-
Normalize food intake to the body weight of the animal (g/kg).
-
Compare the food intake between the this compound-treated groups and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA followed by post-hoc tests).
-
Visualizations
Signaling Pathway of this compound in Neuroinflammation
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
Validating RO27-3225 activity in a new experimental setup
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the melanocortin-4 receptor (MC4R).[1] Its primary mechanism of action involves binding to and activating MC4R, which is a G protein-coupled receptor. This activation triggers downstream signaling cascades that have been shown to exert neuroprotective and anti-inflammatory effects.[1][2]
Q2: What are the known signaling pathways activated by this compound?
This compound has been shown to modulate several key signaling pathways:
-
ASK1/JNK/p38 MAPK Pathway: In models of intracerebral hemorrhage, this compound-mediated MC4R activation inhibits the apoptosis signal-regulating kinase 1 (ASK1) and the downstream c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2] This inhibition leads to a reduction in neuronal pyroptosis.[2]
-
AMPK/JNK/p38 MAPK Pathway: this compound has also been demonstrated to attenuate neuroinflammation by activating AMP-activated protein kinase (AMPK), which in turn inhibits the JNK and p38 MAPK signaling pathways.[3][4]
-
Nrf-2 Antioxidant Pathway: In cultured hippocampal neurons, this compound has been found to activate the Nuclear factor erythroid 2-related factor 2 (Nrf-2) antioxidant pathway, which helps to prevent oxidative damage.[5]
Q3: What are the reported binding affinities and effective concentrations of this compound?
This compound exhibits high selectivity for MC4R. The following table summarizes key quantitative data reported in the literature.
| Parameter | Value | Receptor | Reference |
| EC50 | 1 nM | MC4R | [1] |
| EC50 | 8 nM | MC1R | [1] |
| Selectivity | ~30-fold | MC4R over MC3R | [1][6] |
| Effective in vivo Dose (mice) | 180 µg/kg (i.p.) | MC4R | [2] |
| Effective in vivo Dose (rats) | 0.012-0.048 mg/kg (i.v.) | MC4R | [1] |
Q4: How can I confirm that the observed effects in my experiment are specifically due to MC4R activation by this compound?
To ensure the observed effects are mediated by MC4R, it is crucial to include a negative control using a specific MC4R antagonist. HS024 is a commonly used selective antagonist for this purpose.[2][3] Pre-treatment with HS024 should reverse or abolish the effects of this compound.[2]
Troubleshooting Guide
Problem 1: I am not observing the expected downstream effects of this compound on p-JNK or p-p38 levels.
-
Possible Cause 1: Suboptimal concentration of this compound.
-
Solution: Perform a dose-response experiment to determine the optimal concentration for your specific cell type or experimental model. Concentrations can vary between in vitro and in vivo studies.
-
-
Possible Cause 2: Incorrect timing of treatment and analysis.
-
Solution: The phosphorylation of signaling proteins like JNK and p38 is often transient. Conduct a time-course experiment to identify the peak of activation or inhibition. For instance, in intracerebral hemorrhage models, effects on these pathways were observed at 24 hours post-treatment.[2]
-
-
Possible Cause 3: Low expression of MC4R in your experimental system.
-
Solution: Validate the expression of MC4R in your cells or tissue of interest using techniques like Western blot, qPCR, or immunofluorescence. If MC4R expression is low, the cellular response to this compound will be minimal.
-
-
Possible Cause 4: Reagent instability.
-
Solution: Ensure that the this compound is properly stored and has not degraded. Prepare fresh solutions for each experiment.
-
Problem 2: My in vivo experiment with this compound is not showing any neuroprotective or anti-inflammatory effects.
-
Possible Cause 1: Inadequate dosage or route of administration.
-
Solution: The effective dose can vary depending on the animal model and the nature of the injury. The reported effective intraperitoneal (i.p.) dose in mice is 180 µg/kg.[2] Intravenous (i.v.) administration in rats has been effective at lower doses.[1] It may be necessary to perform a dose-escalation study.
-
-
Possible Cause 2: Timing of administration is critical.
-
Possible Cause 3: The chosen endpoints are not sensitive to the effects of this compound.
-
Solution: Ensure that your outcome measures are relevant to the known mechanisms of this compound. For neuroprotection, consider assessing neuronal death (e.g., Fluoro-Jade C or TUNEL staining) and functional outcomes (e.g., neurobehavioral tests).[2][7] For anti-inflammatory effects, measure levels of pro-inflammatory cytokines like IL-1β and TNF-α.[3]
-
Problem 3: I am observing off-target effects or toxicity in my cell culture experiments.
-
Possible Cause 1: The concentration of this compound is too high.
-
Solution: High concentrations of any compound can lead to non-specific effects. Determine the EC50 for your system and work within a reasonable range around that value. Perform a cell viability assay (e.g., MTT or LDH assay) to assess cytotoxicity at different concentrations.
-
-
Possible Cause 2: The vehicle used to dissolve this compound is causing toxicity.
-
Solution: Always include a vehicle-only control group in your experiments to rule out any effects of the solvent.
-
Experimental Protocols
Protocol 1: In Vitro Validation of this compound Activity on the JNK/p38 MAPK Pathway
-
Cell Culture: Plate neuronal cells (e.g., primary hippocampal neurons or a suitable neuronal cell line) at an appropriate density and allow them to adhere and differentiate.
-
Pre-treatment with Antagonist (Control Group): For antagonist control wells, pre-incubate the cells with the MC4R antagonist HS024 for 30-60 minutes prior to adding this compound.
-
This compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM) for a predetermined time (e.g., 1, 6, 12, 24 hours). Include a vehicle control group.
-
Induction of Cellular Stress (Optional): To study the protective effects, you can induce cellular stress (e.g., with lipopolysaccharide (LPS), glutamate, or hydrogen peroxide) after this compound treatment.
-
Cell Lysis: After the incubation period, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Determine the total protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-JNK, total JNK, phospho-p38, and total p38.
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the results from the this compound treated groups to the control groups.
Protocol 2: In Vivo Validation of this compound Neuroprotective Effects in a Mouse Model of Intracerebral Hemorrhage (ICH)
-
Animal Model: Induce ICH in adult male mice (e.g., CD1 mice) by injecting bacterial collagenase into the striatum.[3]
-
Animal Groups: Randomly assign the animals to the following groups:
-
Sham + Vehicle
-
ICH + Vehicle
-
ICH + this compound (e.g., 180 µg/kg)
-
ICH + HS024 + this compound
-
-
Drug Administration:
-
Neurobehavioral Assessment: At 24 and 72 hours post-ICH, evaluate neurological deficits using a battery of tests such as the modified Garcia test, corner turn test, and forelimb placement test.[2][7]
-
Tissue Collection and Processing: At the end of the experiment, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect the brains for histological and biochemical analysis.
-
Histological Analysis:
-
Neuronal Degeneration: Perform Fluoro-Jade C staining on brain sections to visualize degenerating neurons.
-
Apoptosis/Pyroptosis: Use TUNEL staining or immunofluorescence for cleaved caspase-1 to assess cell death.[2]
-
-
Biochemical Analysis (Western Blot): For a separate cohort of animals, collect fresh brain tissue from the perihematomal region at 24 hours post-ICH. Perform Western blot analysis as described in Protocol 1 to measure the levels of p-ASK1, p-JNK, p-p38, and markers of pyroptosis like NLRP1 and cleaved caspase-1.[2]
-
Data Analysis: Analyze the neurobehavioral scores, quantify the number of positive cells in histological sections, and determine the protein expression levels. Compare the results between the different experimental groups using appropriate statistical tests.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice. | Profiles RNS [connect.rtrn.net]
- 5. researchgate.net [researchgate.net]
- 6. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor bioavailability of RO27-3225
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor bioavailability of RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist.
Troubleshooting Guides
This section addresses specific issues that may arise during the formulation and in vivo testing of this compound.
Issue 1: Low Oral Absorption and High Variability in Pharmacokinetic Studies
-
Question: Our in vivo studies with an oral formulation of this compound show very low plasma concentrations and significant variability between subjects. What could be the cause and how can we improve this?
-
Answer: Low oral absorption of peptide-like molecules such as this compound is often attributed to poor aqueous solubility and enzymatic degradation in the gastrointestinal (GI) tract. The observed variability can stem from differences in GI physiology among subjects.
Recommended Solutions:
-
Solubility Enhancement: The solubility of a drug is a critical factor for its oral bioavailability.[1] Strategies to improve the solubility of poorly soluble drugs include physical and chemical modifications.[2]
-
Particle Size Reduction: Micronization or nanosizing can increase the surface area of the drug, potentially leading to improved dissolution rates.[1]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its wettability and dissolution.[3]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[4]
-
-
Lipid-Based Formulations: These formulations can enhance lymphatic transport, which can partially bypass first-pass metabolism.
-
Permeation Enhancers: These agents can transiently and reversibly increase the permeability of the intestinal epithelium, facilitating the absorption of larger molecules like this compound.[4]
Experimental Workflow for Formulation Development
-
Issue 2: Suspected Enzymatic Degradation of this compound in the Gut
-
Question: We hypothesize that our peptide-like compound, this compound, is being degraded by proteases in the GI tract. How can we confirm this and what strategies can we employ to protect it?
-
Answer: Peptidic drugs are susceptible to degradation by various proteases in the stomach and small intestine.
Recommended Solutions:
-
In Vitro Stability Studies:
-
Incubate this compound in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF) containing relevant enzymes (e.g., pepsin, trypsin, chymotrypsin).
-
Analyze the samples at different time points using HPLC or LC-MS/MS to quantify the remaining intact this compound.
-
-
Formulation Strategies to Protect from Degradation:
-
Enteric Coating: Encapsulating this compound in an enteric-coated dosage form can protect it from the acidic environment and pepsin in the stomach, releasing the drug in the more neutral pH of the small intestine.
-
Protease Inhibitors: Co-formulating with safe and approved protease inhibitors can reduce enzymatic degradation. However, this approach requires careful consideration of potential side effects.
-
Mucoadhesive Systems: These formulations can increase the residence time of the drug at the absorption site and can also offer some protection from luminal enzymes. [5] Table 1: Comparison of Formulation Strategies for Stability Enhancement
-
-
| Formulation Strategy | Mechanism of Protection | Advantages | Disadvantages |
| Enteric Coating | pH-dependent polymer dissolves only at higher pH of the intestine. | Proven technology, effective protection in the stomach. | May delay onset of action, potential for incomplete release. |
| Protease Inhibitors | Competitive or non-competitive inhibition of digestive enzymes. | Direct protection against enzymatic degradation. | Potential for local and systemic side effects, regulatory hurdles. |
| Mucoadhesive Systems | Adheres to the mucus layer, increasing residence time. | Increased contact time with mucosa, some enzyme protection. | Limited drug loading, potential for mucosal irritation. |
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a potent and selective agonist of the melanocortin 4 receptor (MC4R). [6]Activation of MC4R is involved in various physiological processes, including the regulation of energy homeostasis and inflammation. [7][8]In experimental models of intracerebral hemorrhage, this compound has been shown to attenuate neuroinflammation by modulating signaling pathways such as ASK1/JNK/p38 MAPK and AMPK/JNK/p38 MAPK. [9][10] Signaling Pathway of this compound in Neuroinflammation
Caption: this compound signaling cascade in attenuating neuroinflammation.
-
-
Q2: What are the known physicochemical properties of this compound?
-
Q3: Are there any established in vivo effective doses for this compound?
-
A3: The effective dose of this compound can vary depending on the animal model and the route of administration. In a mouse model of intracerebral hemorrhage, an intraperitoneal dose of 180 μg/kg was found to be effective in improving neurological outcomes. [8][9]In arthritic rats, the same dose administered twice daily also showed therapeutic effects. [12]
-
-
Q4: What general approaches can be taken to develop a sustained-release formulation for this compound?
-
A4: For peptide-based drugs, developing a sustained-release formulation is often necessary to reduce dosing frequency and improve patient compliance. [13]Common strategies include:
-
Injectable depots: Formulating this compound in biodegradable polymer microspheres (e.g., PLGA) or in situ gelling systems.
-
Protein conjugation: Attaching this compound to a larger carrier molecule like polyethylene (B3416737) glycol (PEGylation) to increase its half-life.
-
-
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of this compound Formulations
-
Objective: To assess the dissolution rate of different this compound formulations.
-
Apparatus: USP Dissolution Apparatus 2 (Paddle Apparatus).
-
Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Phosphate buffer (pH 6.8) to simulate intestinal fluid.
-
-
Procedure:
-
Prepare the dissolution medium and maintain the temperature at 37 ± 0.5 °C.
-
Place the this compound formulation (e.g., solid dispersion, nanoparticle formulation) in the dissolution vessel.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw samples at predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method such as HPLC.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to generate dissolution profiles for each formulation.
Protocol 2: Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound in vitro.
-
Cell Line: Caco-2 cells (human colon adenocarcinoma).
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation into a monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).
-
Add the this compound solution (in transport buffer) to the apical (AP) side of the Transwell insert.
-
Add fresh transport buffer to the basolateral (BL) side.
-
Incubate at 37 °C with gentle shaking.
-
At specified time points, take samples from the basolateral side and replace with fresh buffer.
-
To assess efflux, perform the experiment in the reverse direction (BL to AP).
-
Quantify the concentration of this compound in the samples using LC-MS/MS.
-
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp (cm/s) = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration in the donor chamber.
-
Table 2: Interpreting Caco-2 Permeability Results
-
| Papp Value (x 10⁻⁶ cm/s) | Interpretation |
| < 1 | Low permeability |
| 1 - 10 | Moderate permeability |
| > 10 | High permeability |
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Formulation strategies for sustained release of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting negative results from RO27-3225 studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective agonist for the melanocortin-4 receptor (MC4R). Its primary mechanism of action involves binding to and activating MC4R, which is a G protein-coupled receptor. This activation has been shown to trigger downstream signaling pathways, including the inhibition of the ASK1/JNK/p38 MAPK pathway and activation of the AMPK pathway.[1][2] These pathways are involved in modulating neuroinflammation and cellular stress responses.
Q2: In which experimental models has this compound shown positive effects?
This compound has demonstrated therapeutic potential in several preclinical models:
-
Intracerebral Hemorrhage (ICH): It has been shown to reduce neuronal pyroptosis, decrease neurobehavioral deficits, and attenuate neuroinflammation.[1][2]
-
Spinal Cord Injury (SCI): Studies have indicated that this compound can promote functional recovery.
-
Arthritis-Induced Muscle Atrophy: It has shown a protective effect on soleus muscle atrophy in arthritic rats.[3]
-
Appetite Regulation: As an MC4R agonist, it has been shown to reduce food intake in rats and mice without inducing aversive consequences.[4]
-
Ischemic Stroke: It has been found to improve learning and memory in gerbils following transient global brain ischemia.[5]
Q3: Are there any known instances where this compound was ineffective?
Yes, there are documented cases where this compound did not produce the expected therapeutic outcome.
-
Tinnitus: In a study on acoustic trauma-induced tinnitus in rats, this compound failed to prevent the development of tinnitus.[6] This suggests that its anti-inflammatory effects may not be sufficient to address all aspects of this condition.[6]
-
Muscle-Specific Atrophy: In a model of arthritis-induced muscle atrophy, this compound was effective in preventing atrophy in the soleus muscle (a slow-twitch muscle) but not in the gastrocnemius muscle (a fast-twitch muscle).[3]
Troubleshooting Guide
Problem 1: I am not observing the expected anti-inflammatory or neuroprotective effects of this compound in my in vivo model.
-
Possible Cause 1: Suboptimal Dosage.
-
Suggestion: The effective dose of this compound can be model-dependent. For instance, in an ICH mouse model, a dose of 180 μg/kg administered intraperitoneally was found to be optimal for improving neurological outcomes.[1] It is crucial to perform a dose-response study to determine the most effective concentration for your specific experimental setup.
-
-
Possible Cause 2: Inappropriate Route of Administration or Timing.
-
Suggestion: The timing and route of administration are critical. In the ICH model, this compound was administered 1 hour after the injury.[1][2] For other conditions, the therapeutic window may vary. Consider the pharmacokinetics of the compound and the pathophysiology of your model to optimize the treatment schedule.
-
-
Possible Cause 3: Tissue-Specific or Pathology-Specific Ineffectiveness.
-
Suggestion: Be aware that the efficacy of this compound can be context-dependent. Its failure to prevent tinnitus despite its known anti-inflammatory properties suggests that the targeted pathway may not be central to the pathology being studied.[6] Similarly, the differential effect on soleus versus gastrocnemius muscle atrophy highlights potential differences in downstream signaling or receptor expression in different tissues.[3] It may be necessary to investigate the expression and functionality of MC4R in your target tissue.
-
Problem 2: My in vitro experiments with this compound are yielding inconsistent results.
-
Possible Cause 1: Cell Line Variability.
-
Suggestion: Ensure that the cell lines used in your assays express functional MC4R. The level of receptor expression can significantly impact the observed response. It is advisable to confirm MC4R expression using techniques such as qPCR or western blotting.
-
-
Possible Cause 2: Issues with Compound Stability or Solubilization.
-
Suggestion: Refer to the manufacturer's instructions for proper solubilization and storage of this compound. Improper handling can lead to degradation of the compound and loss of activity.
-
-
Possible Cause 3: Assay Sensitivity.
-
Suggestion: The choice of assay to measure the downstream effects of MC4R activation is important. cAMP assays are commonly used to assess agonist activity.[4] Ensure that your assay is sensitive enough to detect changes induced by this compound.
-
Data Presentation
Table 1: Summary of this compound Efficacy in Different Preclinical Models
| Model | Species | Dosage | Route of Administration | Outcome | Reference |
| Intracerebral Hemorrhage | Mouse | 180 μg/kg | Intraperitoneal | Positive: Improved neurological function, reduced neuronal pyroptosis and neuroinflammation. | [1][2] |
| Acoustic Trauma-Induced Tinnitus | Rat | 90 or 180 µg/kg | Subcutaneous | Negative: Failed to prevent the development of tinnitus. | [6] |
| Arthritis-Induced Muscle Atrophy | Rat | 180 μg/kg (twice daily) | Intraperitoneal | Mixed: Ameliorated soleus muscle atrophy but not gastrocnemius atrophy. | [3] |
| Food Intake Regulation | Rat | 3, 5, and 10 nmol | Central Administration | Positive: Dose-dependently decreased food intake. | [4] |
| Transient Global Brain Ischemia | Gerbil | 45 - 180 μg/kg (twice daily) | Intraperitoneal | Positive: Improved learning and memory. | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a Mouse Model of Intracerebral Hemorrhage
-
Animal Model: Male CD1 mice.
-
Induction of ICH: Injection of bacterial collagenase into the right-side basal ganglia.
-
Preparation of this compound: Dissolve this compound in saline.
-
Administration: Inject this compound intraperitoneally at a dose of 180 μg/kg one hour after the induction of ICH.[1]
-
Outcome Measures: Assess neurological deficits at 24 and 72 hours post-ICH using tests such as the forelimb placement test, corner turn test, and a modified Garcia test.[1] Brain tissue can be collected for western blot analysis of key signaling proteins (e.g., p-ASK1, p-JNK, p-p38 MAPK, NLRP1) and for immunofluorescence staining to assess neuronal cell death.[1]
Protocol 2: cAMP Assay for MC4R Agonist Activity
-
Cell Culture: Use cells transfected with and expressing the melanocortin-4 receptor (MC4R).
-
Procedure:
-
Plate cells in a 96-well culture plate until confluent.
-
Remove the culture medium and replace it with dilutions of this compound in a suitable buffer.
-
Incubate the plates for 1 hour at room temperature.
-
Wash the plates once with PBS.
-
Extract cAMP by adding 70% ethanol (B145695) to each well.[4]
-
-
Analysis: Quantify the amount of cAMP produced using a commercially available cAMP assay kit.
Visualizations
Caption: Signaling pathways activated by this compound through the MC4R.
Caption: Troubleshooting workflow for interpreting negative results from this compound studies.
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The anti-inflammatory selective melanocortin receptor subtype 4 agonist, this compound, fails to prevent acoustic trauma-induced tinnitus in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Melanocortin 4 Receptor (MC4R) Agonists: RO27-3225, Setmelanotide, and Bremelanotide
For Researchers, Scientists, and Drug Development Professionals
The melanocortin 4 receptor (MC4R) is a pivotal G-protein coupled receptor (GPCR) in the central nervous system, playing a critical role in the regulation of energy homeostasis, food intake, and body weight. Its significance as a therapeutic target has led to the development of several MC4R agonists. This guide provides an objective comparison of the preclinical candidate RO27-3225 against two clinically relevant MC4R agonists: setmelanotide (B515575), approved for rare genetic forms of obesity, and bremelanotide, approved for hypoactive sexual desire disorder (HSDD). This comparison is supported by experimental data on receptor binding and functional activity, detailed experimental protocols, and visualizations of key biological pathways and workflows.
Performance Comparison of MC4R Agonists
The therapeutic potential and side-effect profile of MC4R agonists are largely determined by their affinity and selectivity for the MC4R over other melanocortin receptor subtypes (MC1R, MC3R, MC5R). The following tables summarize the available quantitative data for this compound, setmelanotide, and bremelanotide.
Table 1: Melanocortin Receptor Binding Affinity (IC50/Ki, nM)
| Compound | MC1R | MC3R | MC4R | MC5R | Selectivity (MC4R vs MC3R) |
| This compound | - | ~30-fold lower affinity than MC4R | IC50 values are significantly lower than for MC3R | - | ~30-fold |
| Setmelanotide | - | Ki = 5.3 nM | Ki = 2.1 nM | >1000 nM | ~2.5-fold |
| Bremelanotide | Ki = 1.35 nM | Ki = 12.3 nM | Ki = 3.31 nM | - | ~3.7-fold |
Table 2: Melanocortin Receptor Functional Potency (EC50, nM)
| Compound | MC1R | MC3R | MC4R | MC5R |
| This compound | - | - | Lower EC50 than for MC3R | - |
| Setmelanotide | EC50 = 5.8 nM | EC50 = 5.3 nM | EC50 = 0.27 nM | >1000 nM |
| Bremelanotide | EC50 = 1.00 nM | EC50 = 19.5 nM | EC50 = 4.79 nM | - |
In Vivo and Clinical Efficacy
This compound: Preclinical studies in rodent models have demonstrated that this compound effectively reduces food intake and body weight.[1] Administration of this compound in rats led to a dose-dependent decrease in 4-hour food intake.[1] Notably, these effects were observed without inducing aversive consequences, suggesting a specific action on appetite regulation rather than a general malaise.[1]
Setmelanotide (Imcivree®): Setmelanotide is an FDA-approved treatment for chronic weight management in adult and pediatric patients aged 6 years and older with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency.[2][3] Clinical trials have shown that setmelanotide leads to significant and sustained weight loss and a reduction in hunger in these patient populations.[3] For instance, in a phase 3 trial for POMC deficiency obesity, a majority of participants achieved at least a 10% weight loss after one year of therapy.[3]
Bremelanotide (Vyleesi®): Bremelanotide is approved for the treatment of premenopausal women with acquired, generalized HSDD.[4] Its mechanism of action is thought to involve the modulation of neural pathways associated with sexual desire and arousal through its activity at melanocortin receptors in the central nervous system.[4] Phase 3 clinical trials demonstrated statistically significant improvements in sexual desire and a decrease in distress associated with low sexual desire compared to placebo.[4]
Signaling Pathways and Experimental Workflows
MC4R Signaling Pathway
MC4R activation by an agonist, such as this compound, primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a second messenger that activates Protein Kinase A (PKA). PKA then phosphorylates downstream targets, ultimately leading to a physiological response, such as reduced food intake and increased energy expenditure.
Caption: Canonical MC4R signaling pathway upon agonist binding.
Experimental Workflow: Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: cAMP Accumulation Assay
This assay measures the functional potency (EC50) of an agonist by quantifying the amount of intracellular cAMP produced upon receptor activation.
Caption: Workflow for a cAMP accumulation assay.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay for MC4R
Objective: To determine the binding affinity (Ki) of a test compound for the human MC4R.
Materials:
-
HEK293 cells stably expressing human MC4R
-
Cell membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, with 1 mM CaCl2, 5 mM MgCl2, and 0.2% BSA)
-
Radioligand: [125I]-NDP-α-MSH (a high-affinity melanocortin receptor agonist)
-
Test compound (e.g., this compound) at various concentrations
-
Non-specific binding control: unlabeled α-MSH or NDP-α-MSH
-
96-well microplates
-
Glass fiber filter mats (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine
-
Scintillation cocktail and a microplate scintillation counter
Procedure:
-
Membrane Preparation: Culture HEK293-hMC4R cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Test compound at various concentrations (for competition curve) or buffer (for total binding) or a high concentration of unlabeled ligand (for non-specific binding).
-
Radioligand at a fixed concentration (typically at or below its Kd).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Quantification: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay (HTRF) for MC4R
Objective: To determine the functional potency (EC50) of a test compound in stimulating cAMP production via the human MC4R.
Materials:
-
HEK293 or CHO cells stably expressing human MC4R
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
Test compound (e.g., this compound) at various concentrations
-
cAMP standard
-
HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding: Seed the MC4R-expressing cells into a 384-well plate and culture overnight to allow for cell attachment.
-
Compound Addition: Remove the culture medium and add the test compound serially diluted in stimulation buffer to the cells. Include wells with buffer only (basal control) and a known MC4R agonist (positive control).
-
Stimulation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for agonist-induced cAMP accumulation.
-
Cell Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate, diluted in lysis buffer as per the manufacturer's protocol) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes in the dark to allow the immunoassay to reach equilibrium.
-
Signal Reading: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000 for each well.
-
Generate a cAMP standard curve by plotting the HTRF ratio against the known cAMP concentrations.
-
Convert the HTRF ratios from the cell-containing wells to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log concentration of the test compound.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) using a sigmoidal dose-response curve fit.[5]
-
Conclusion
This guide provides a comparative overview of the MC4R agonists this compound, setmelanotide, and bremelanotide. This compound demonstrates promising selectivity for MC4R in preclinical models, a characteristic that is desirable for minimizing off-target effects. Setmelanotide has proven its clinical utility in treating specific genetic obesity disorders by targeting the core pathology of a dysfunctional MC4R pathway. Bremelanotide, with its broader melanocortin receptor activity, has been successfully developed for a distinct therapeutic indication in HSDD. The provided experimental protocols offer a foundational methodology for researchers to conduct their own comparative studies and further elucidate the pharmacological nuances of these and other emerging MC4R agonists. The continued investigation into the structure-activity relationships and signaling pathways of these compounds will be crucial for the development of next-generation therapeutics targeting the melanocortin system.
References
- 1. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Long-Term Safety and Efficacy of Bremelanotide for Hypoactive Sexual Desire Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to RO27-3225 and MTII in Feeding Behavior Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of RO27-3225 and Melanotan II (MTII), two key pharmacological tools used in the study of feeding behavior. By examining their mechanisms of action, effects on food intake and body weight, and potential for adverse effects, this document aims to assist researchers in selecting the appropriate compound for their experimental needs.
Introduction: Targeting the Melanocortin System for Appetite Regulation
The central melanocortin system plays a pivotal role in regulating energy homeostasis, with the melanocortin-4 receptor (MC4R) being a key mediator of satiety signals. Both this compound and MTII are potent modulators of this system, yet their distinct receptor selectivity profiles lead to significant differences in their biological effects. MTII is a non-selective agonist of both the melanocortin-3 and -4 receptors (MC3R and MC4R), while this compound is a highly selective MC4R agonist.[1] This guide will delve into the comparative pharmacology of these two compounds, supported by experimental data.
Mechanism of Action: A Tale of Two Receptors
The differential effects of this compound and MTII on feeding behavior can be largely attributed to their interactions with MC3R and MC4R.
-
MTII (Melanotan II): As a non-selective MC3/4R agonist, MTII mimics the action of the endogenous ligand α-melanocyte-stimulating hormone (α-MSH) at both receptors.[1] Activation of MC4R is strongly associated with the suppression of food intake.[2] However, the concurrent activation of MC3R by MTII has been linked to aversive side effects, such as conditioned taste aversion, which can independently reduce food consumption.[3]
-
This compound: This compound exhibits high selectivity for the MC4R, with approximately 30-fold greater affinity for MC4R over MC3R.[1] This specificity allows for the targeted investigation of MC4R-mediated effects on appetite without the confounding influence of MC3R activation.[1]
Below is a diagram illustrating the signaling pathways activated by these compounds.
Comparative Efficacy in Reducing Food Intake
Experimental data from studies in rats demonstrates that both this compound and MTII effectively reduce food intake. However, the selectivity of this compound for MC4R allows for a potent anorectic effect without inducing the aversive responses associated with MTII.
| Compound | Dose (intracerebroventricular) | Time Point | % Reduction in Food Intake (vs. vehicle) | Aversive Effects (Conditioned Taste Aversion) | Reference |
| This compound | 3 nmol | 4 hours | 29.7% | Not Observed | [3] |
| 5 nmol | 1 hour | 66.7% | Not Observed | [3] | |
| 2 hours | 70.3% | Not Observed | [3] | ||
| 3 hours | 53.1% | Not Observed | [3] | ||
| 4 hours | 45.9% | Not Observed | [3] | ||
| 10 nmol | 4 hours | 67.8% | Not Observed | [3] | |
| MTII | 1 nmol | 2 hours | Similar to 5 nmol this compound | Observed | [3] |
Table 1: Comparison of the Effects of this compound and MTII on Food Intake in Rats.
Neuronal Activation Patterns
The administration of both compounds leads to the activation of neurons in key brain regions involved in appetite regulation, as measured by c-Fos-like immunoreactivity (c-FLI). A comparative study revealed similar patterns of neuronal activation in the paraventricular nucleus of the hypothalamus (PVN) and the central nucleus of the amygdala (CeA) at doses that produced comparable reductions in food intake.[3] This suggests that the anorectic effects of MTII are primarily mediated through MC4R activation in these areas.[3]
| Brain Region | This compound (5 nmol) | MTII (1 nmol) |
| Paraventricular Nucleus (PVN) | 384% increase in c-FLI | 376% increase in c-FLI |
| Central Nucleus of the Amygdala (CeA) | 352% increase in c-FLI | 431% increase in c-FLI |
Table 2: Comparative Effects of this compound and MTII on c-Fos-like Immunoreactivity (c-FLI) in Rat Brain. [3]
Experimental Protocols
Intracerebroventricular (ICV) Cannula Implantation and Drug Administration in Rats
This protocol outlines the surgical implantation of a guide cannula into the lateral ventricle of a rat for the subsequent intracerebroventricular (ICV) injection of test compounds.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical drill
-
Guide cannula (26-gauge)
-
Dental cement
-
Sutures or wound clips
-
Injector cannula (33-gauge)
-
Polyethylene (B3416737) tubing
-
Microsyringe
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Shave the scalp and clean with an antiseptic solution.
-
Surgical Incision: Make a midline incision on the scalp to expose the skull.
-
Cannula Implantation: Using stereotaxic coordinates relative to bregma (e.g., AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 mm from skull surface for the lateral ventricle in rats), drill a small hole in the skull. Slowly lower the guide cannula to the target depth.
-
Securing the Cannula: Secure the cannula to the skull using dental cement and anchor screws.
-
Closure and Recovery: Suture the incision and allow the animal to recover for at least one week before experimental procedures.
-
Drug Administration: For ICV injections, gently restrain the rat and remove the dummy cannula. Insert the injector cannula, connected to a microsyringe via polyethylene tubing, into the guide cannula. Infuse the desired volume of the test compound (e.g., 1-5 µL) over a 1-minute period.
Conditioned Taste Aversion (CTA) Paradigm
This protocol is used to assess the aversive properties of a compound.
Procedure:
-
Baseline Water Intake: For two consecutive days, provide water-deprived rats with access to water for a set period (e.g., 30 minutes) and measure their intake.
-
Conditioning Day: On the third day, replace water with a novel tasting solution (e.g., saccharin). Immediately after the drinking session, administer the test compound (e.g., MTII or this compound) or a control vehicle.
-
Test Day: On the fourth day, offer the rats a two-bottle choice between the novel tasting solution and water, and measure the intake of each. A significant reduction in the preference for the novel solution in the drug-treated group compared to the control group indicates a conditioned taste aversion.
Conclusion: Choosing the Right Tool for the Job
Both this compound and MTII are valuable tools for investigating the role of the melanocortin system in feeding behavior.
-
MTII is a potent anorectic agent, but its lack of receptor selectivity can lead to aversive side effects that may confound the interpretation of feeding studies. Its effects on food intake are a combination of MC4R-mediated satiety and MC3R-mediated malaise.
-
This compound , as a selective MC4R agonist, offers a more targeted approach to studying the specific role of this receptor in appetite regulation. Its ability to reduce food intake without inducing conditioned taste aversion makes it a cleaner tool for dissecting the neural circuits of satiety.[3]
The choice between these two compounds will ultimately depend on the specific research question. For studies aiming to understand the physiological effects of MC4R activation on feeding, this compound is the superior choice. If the research goal is to investigate the broader effects of melanocortin system activation, including potential aversive pathways, MTII may be more appropriate. Researchers should carefully consider the pharmacological profiles of each compound to ensure the validity and clarity of their experimental findings.
References
- 1. researchgate.net [researchgate.net]
- 2. The melanocortin pathway and energy homeostasis: From discovery to obesity therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of MC4R Agonists: RO27-3225 and Setmelanotide
For Immediate Release
This guide provides a detailed comparison of the melanocortin-4 receptor (MC4R) agonists, RO27-3225 and Setmelanotide (B515575), for researchers, scientists, and drug development professionals. The document outlines their respective mechanisms of action, summarizes key experimental findings, and presents available efficacy data from preclinical and clinical studies.
Introduction to this compound and Setmelanotide
Both this compound and Setmelanotide are selective agonists of the melanocortin-4 receptor (MC4R), a critical component of the central nervous system pathway that regulates energy homeostasis, including appetite and weight. While they share a common molecular target, their investigational and clinical applications have thus far been distinct.
Setmelanotide , marketed as Imcivree, is a cyclic octapeptide developed by Rhythm Pharmaceuticals.[1] It is the first and only therapy approved by the U.S. Food and Drug Administration (FDA) for chronic weight management in adult and pediatric patients aged 6 years and older with obesity due to pro-opiomelanocortin (POMC), proprotein convertase subtilisin/kexin type 1 (PCSK1), or leptin receptor (LEPR) deficiency, as well as Bardet-Biedl syndrome (BBS).[1][2] Setmelanotide mimics the action of the endogenous MC4R agonist α-melanocyte-stimulating hormone (α-MSH), thereby restoring downstream signaling to reduce hunger and promote weight loss.[1][3]
This compound is a selective MC4R agonist that has been investigated in preclinical models for its neuroprotective and anti-inflammatory properties.[4][5] Research has focused on its potential therapeutic effects in conditions such as intracerebral hemorrhage (ICH) and arthritis-induced muscle atrophy.[4][6] Unlike Setmelanotide, this compound has not been approved for clinical use and its development for obesity has not been the primary focus of published studies.
Mechanism of Action and Signaling Pathways
Both compounds exert their effects by binding to and activating the MC4R. This G-protein coupled receptor is predominantly expressed in the hypothalamus, a key brain region for regulating energy balance.[2][3] Activation of MC4R initiates a signaling cascade that leads to reduced food intake and increased energy expenditure.
Setmelanotide's action is central to restoring function in the leptin-melanocortin pathway when upstream components are deficient.[7] In preclinical studies, this compound has been shown to modulate downstream signaling pathways, including the ASK1/JNK/p38 MAPK and AMPK pathways, to exert its anti-inflammatory and neuroprotective effects.[4][5]
Signaling Pathway of MC4R Agonists
Caption: Generalized signaling pathway for MC4R agonists.
Efficacy Data: A Comparative Overview
Direct comparative efficacy studies between this compound and Setmelanotide have not been published. The following tables summarize the available efficacy data for each compound in its respective area of investigation.
Setmelanotide: Clinical Efficacy in Genetic Obesity
Setmelanotide has demonstrated significant and sustained weight loss and reduction in hunger in patients with specific rare genetic disorders of obesity.
| Indication | Trial Phase | Primary Endpoint | Key Efficacy Results | Reference |
| POMC or LEPR Deficiency | Phase 3 | Proportion of patients with ≥10% weight loss at ~1 year | POMC: 80% (8/10) of patients achieved ≥10% weight loss. LEPR: 45.5% (5/11) of patients achieved ≥10% weight loss. | [8][9] |
| Bardet-Biedl Syndrome (BBS) | Phase 3 | Proportion of patients (≥12 years) with ≥10% weight loss at 52 weeks | 32.3% of patients on setmelanotide achieved the primary endpoint. | [10] |
| Hypothalamic Obesity | Phase 2 | Proportion of patients with ≥5% reduction in BMI at 16 weeks | 89% (16/18) of patients met the primary endpoint. | [11] |
This compound: Preclinical Efficacy
The efficacy of this compound has been evaluated in animal models of neurological injury and inflammatory conditions.
| Model | Study Type | Dosage | Key Efficacy Results | Reference |
| Intracerebral Hemorrhage (Mouse) | Preclinical | 180 μg/kg (i.p.) | Significantly improved neurological outcomes and reduced neuronal pyroptosis at 24 and 72 hours post-ICH. | [4] |
| Intracerebral Hemorrhage (Mouse) | Preclinical | 180 μg/kg (i.p.) | Attenuated neuroinflammation, reduced brain edema, and improved neurobehavioral functions. | [5] |
| Adjuvant-Induced Arthritis (Rat) | Preclinical | 180 μg/kg (i.p., twice daily) | Decreased arthritis scores, reduced inflammation, and ameliorated soleus muscle atrophy. | [6] |
| Food Intake (Rat) | Preclinical | 5 nmol (central admin.) | Suppressed food intake at 1, 2, 3, and 4 hours post-administration without causing aversive effects. | [12] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.
Setmelanotide Phase 3 Trial Protocol (POMC/LEPR Deficiency)
-
Study Design: Two single-arm, open-label, multicenter Phase 3 trials (NCT02896192 and NCT03287960).[9]
-
Participants: Patients with severe obesity due to genetically confirmed biallelic POMC or LEPR deficiency.[8]
-
Intervention: Subcutaneous setmelanotide administered once daily. The trial included a dose titration phase, followed by a fixed-dose period.[9]
-
Withdrawal Phase: Participants who achieved a prespecified weight loss entered an 8-week double-blind placebo-controlled withdrawal period.[9]
-
Primary Endpoint: The proportion of participants achieving at least 10% weight loss from baseline after approximately one year of treatment.[8][9]
-
Key Secondary Endpoint: Mean percentage change in hunger score, assessed in patients aged 12 years and older.[9]
Experimental Workflow for Setmelanotide Phase 3 Trials
Caption: Workflow of the Phase 3 trials for Setmelanotide.
This compound Preclinical Study Protocol (Intracerebral Hemorrhage Model)
-
Animal Model: Adult male CD1 mice subjected to intrastriatal injection of bacterial collagenase to induce ICH.[5]
-
Intervention: The selective MC4R agonist this compound was administered via intraperitoneal (i.p.) injection at 1 hour after ICH induction. Different doses were tested to determine the optimal dosage.[4][5]
-
Control Groups: Sham-operated mice and ICH mice treated with a vehicle (saline) were used as controls.[4]
-
Antagonist Studies: In some experiments, the specific MC4R antagonist HS024 was administered prior to this compound to confirm the mechanism of action.[4][5]
-
Assessments: Outcomes were measured at 24 and 72 hours post-ICH and included neurobehavioral tests, brain water content analysis, and Western blots to assess protein expression in relevant signaling pathways.[4][5]
Experimental Workflow for this compound Preclinical ICH Study
Caption: Workflow of preclinical studies on this compound in an ICH model.
Conclusion
Setmelanotide is a clinically validated and approved therapeutic for specific genetic forms of obesity, with a well-documented efficacy and safety profile from multiple clinical trials.[1][2][13] this compound is a research compound that has shown promise in preclinical models of neuroinflammation and muscle wasting, acting through the same MC4R target.[4][5][6]
The available data do not permit a direct comparison of the efficacy of this compound and Setmelanotide for any single indication. Future research, potentially including head-to-head preclinical studies, would be required to directly compare their pharmacological properties and therapeutic potential. The distinct research trajectories of these two MC4R agonists highlight the diverse therapeutic possibilities of targeting the melanocortin pathway.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Setmelanotide - Wikipedia [en.wikipedia.org]
- 3. publications.aap.org [publications.aap.org]
- 4. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Melanocortin-4 receptor agonist (this compound) ameliorates soleus but not gastrocnemius atrophy in arthritic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mc4r.org.uk [mc4r.org.uk]
- 9. Efficacy and safety of setmelanotide, an MC4R agonist, in individuals with severe obesity due to LEPR or POMC deficiency: single-arm, open-label, multicentre, phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of setmelanotide, a melanocortin-4 receptor agonist, in patients with Bardet-Biedl syndrome and Alström syndrome: a multicentre, randomised, double-blind, placebo-controlled, phase 3 trial with an open-label period - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Setmelanotide for the treatment of acquired hypothalamic obesity: a phase 2, open-label, multicentre trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Setmelanotide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Blocking the Effects of MC4R Agonist RO27-3225: A Comparative Guide to Antagonism by Ro27-4680
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective melanocortin-4 receptor (MC4R) agonist RO27-3225 and its antagonism by the selective MC4R antagonist Ro27-4680. The data presented herein is crucial for researchers investigating the physiological roles of the MC4R and for professionals in drug development targeting this receptor for therapeutic intervention. While the specific compound Ro27-4680 is identified as a selective MC4R antagonist, much of the in-vivo experimental data demonstrating the blockade of this compound's effects has been generated using another potent and selective MC4R antagonist, HS024. The principles of antagonism and the signaling pathways involved are directly comparable.
Performance Comparison: this compound Agonism and Its Reversal
This compound is a potent and selective agonist of the MC4R, a G-protein coupled receptor primarily expressed in the central nervous system. Activation of MC4R is involved in regulating energy homeostasis, inflammation, and neuronal survival. The biological effects of this compound can be effectively blocked by selective MC4R antagonists like Ro27-4680 and HS024, demonstrating that its mechanism of action is mediated through this receptor.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments demonstrating the effects of this compound and their reversal by an MC4R antagonist.
Table 1: Effect of this compound and Antagonist HS024 on Neurobehavioral Deficits after Intracerebral Hemorrhage (ICH) [1]
| Treatment Group | Forelimb Placement Test (Score) | Corner Turn Test (% Right Turns) | Modified Garcia Test (Score) |
| Sham | 11.5 ± 0.5 | 50.1 ± 2.3 | 17.8 ± 0.4 |
| ICH + Vehicle | 5.2 ± 0.8 | 85.3 ± 4.1 | 10.1 ± 0.7 |
| ICH + this compound (180 µg/kg) | 8.9 ± 0.7 | 65.2 ± 3.5 | 14.2 ± 0.6 |
| ICH + this compound + HS024 | 5.8 ± 0.6 | 82.1 ± 3.9 | 10.8 ± 0.5 |
Data are presented as mean ± SEM. Higher scores in the Forelimb Placement and Modified Garcia tests indicate better neurological function. A lower percentage of right turns in the Corner Turn Test indicates improved function.
Table 2: Effect of this compound and Antagonist on Protein Expression in the ASK1/JNK/p38 MAPK Pathway post-ICH [1]
| Treatment Group | p-ASK1/ASK1 Ratio | p-JNK/JNK Ratio | p-p38/p38 Ratio | NLRP1 Expression |
| Sham | 0.21 ± 0.03 | 0.18 ± 0.02 | 0.25 ± 0.04 | 0.15 ± 0.02 |
| ICH + Vehicle | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| ICH + this compound (180 µg/kg) | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.48 ± 0.05 | 0.41 ± 0.04 |
| ICH + this compound + HS024 | 0.92 ± 0.08 | 0.95 ± 0.07 | 0.91 ± 0.08 | 0.89 ± 0.07 |
Data are presented as relative optical density normalized to the ICH + Vehicle group (mean ± SEM).
Table 3: In Vitro Activity of this compound and Ro27-4680 at Melanocortin Receptors [2]
| Compound | Receptor | Binding Affinity (IC50, nM) | Functional Activity (EC50, nM) |
| This compound (Agonist) | MC3R | 150 ± 20 | 250 ± 30 |
| MC4R | 5 ± 1 | 8 ± 2 | |
| Ro27-4680 (Antagonist) | MC3R | > 1000 | No agonist activity |
| MC4R | 10 ± 2 | No agonist activity |
These data demonstrate the selectivity of this compound for MC4R over MC3R and confirm that Ro27-4680 is a selective antagonist with no intrinsic agonist activity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
In Vivo Model of Intracerebral Hemorrhage (ICH) and Drug Administration[1]
-
Animal Model: Adult male CD1 mice were used. ICH was induced by a stereotactic injection of bacterial collagenase into the right basal ganglia.
-
Drug Administration:
-
This compound (180 µg/kg) was administered via intraperitoneal (i.p.) injection 1 hour after the induction of ICH.
-
The specific MC4 receptor antagonist HS024 was administered by i.p. injection 20 minutes after ICH induction, prior to the administration of this compound.
-
-
Neurobehavioral Testing: Neurological deficits were assessed at 24 and 72 hours post-ICH using a battery of tests including the forelimb placement test, corner turn test, and a modified Garcia test.
-
Western Blot Analysis: At 24 hours post-ICH, brain tissue from the ipsilateral hemisphere was collected. Protein levels of total and phosphorylated ASK1, JNK, and p38 MAPK, as well as NLRP1, were quantified by Western blot analysis.
In Vitro Receptor Binding and Functional Assays[2]
-
Cell Lines: HEK293 cells stably expressing either the human MC3R or MC4R were used.
-
Binding Assay: The binding affinity of the compounds was determined by their ability to displace a radiolabeled ligand (e.g., [125I]NDP-α-MSH) from the receptors. The concentration of the compound that inhibits 50% of the radioligand binding is the IC50 value.
-
Functional Assay (cAMP Measurement): The agonist activity of the compounds was assessed by measuring the accumulation of cyclic AMP (cAMP), a second messenger produced upon receptor activation. Cells were stimulated with varying concentrations of the test compound, and cAMP levels were measured. The concentration of the compound that produces 50% of the maximal response is the EC50 value. For antagonist testing, cells were co-incubated with a fixed concentration of an agonist (like NDP-α-MSH) and varying concentrations of the antagonist.
Mandatory Visualizations
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway through which this compound exerts its neuroprotective effects and how this pathway is blocked by an MC4R antagonist.
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Selective Melanocortin-4 Receptor Agonist Reduces Food Intake in Rats and Mice without Producing Aversive Consequences - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of RO27-3225 and alpha-MSH: Receptor Selectivity, Signaling, and Functional Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the synthetic melanocortin agonist RO27-3225 and the endogenous neuropeptide alpha-Melanocyte Stimulating Hormone (α-MSH). This objective analysis is intended to inform research and development decisions by presenting key differences in receptor binding, signaling pathways, and functional outcomes, supported by experimental data.
Overview and Physicochemical Properties
Alpha-MSH is an endogenous tridecapeptide hormone derived from pro-opiomelanocortin (POMC) with the amino acid sequence Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2.[1] It is a non-selective agonist at melanocortin receptors (MCRs). This compound, in contrast, is a synthetic peptide agonist designed for high selectivity towards the melanocortin-4 receptor (MC4R).[2]
| Feature | This compound | alpha-MSH |
| Chemical Name | Oxobutyl-His-D-Phe-Arg-Trp-Sar-NH2 | Ac-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-NH2 |
| Molecular Formula | C39H52N12O6 | C77H109N21O19S |
| Molecular Weight | ~785 g/mol | ~1665 g/mol |
| Nature | Synthetic Peptide Agonist | Endogenous Neuropeptide |
| Primary Target | Selective MC4R Agonist | Non-selective MCR Agonist |
Receptor Binding Affinity and Functional Potency
A critical differentiator between this compound and α-MSH is their receptor binding profile. This compound exhibits high selectivity for MC4R, whereas α-MSH binds to multiple MCR subtypes with varying affinities.
| Receptor Subtype | This compound | alpha-MSH |
| EC50 (nM) | Ki (nM) | |
| MC1R | 8[3] | 0.230[1] |
| MC3R | ~30-fold less selective than for MC4R[3] | 31.5[1] |
| MC4R | 1[3] | 900[1] |
| MC5R | - | 7160[1] |
| EC50 values represent the concentration of the agonist that produces 50% of the maximal response. Ki values represent the inhibition constant, indicating the binding affinity of the ligand to the receptor. |
Signaling Pathways
The differential receptor activation by this compound and α-MSH leads to the engagement of distinct downstream signaling cascades.
This compound Signaling Pathway
Activation of MC4R by this compound has been shown to exert its effects through the inhibition of the ASK1/JNK/p38 MAPK pathway and activation of the AMPK pathway.[2][4] These pathways are crucial in mediating anti-inflammatory and neuroprotective responses.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural and synthetic agonists of the melanocortin receptor type 3 possess anti-inflammatory properties : WestminsterResearch [westminsterresearch.westminster.ac.uk]
RO27-3225: A Comparative Analysis of its Selectivity for the Melanocortin-4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225, against other melanocortin receptor subtypes. The following sections present quantitative data on its binding affinity and functional activity, detailed experimental protocols for the cited assays, and visualizations of key biological pathways and experimental workflows.
Quantitative Selectivity Profile of this compound
This compound demonstrates a strong preference for the MC4R. Functional assays measuring the concentration required to elicit a half-maximal response (EC50) highlight this selectivity. The available data indicates an EC50 of 1 nM for human MC4R and 8 nM for the human melanocortin-1 receptor (MC1R)[1]. Furthermore, studies have reported that this compound exhibits approximately 30-fold greater selectivity for MC4R over the melanocortin-3 receptor (MC3R)[1].
For comparative purposes, the table below summarizes the known functional potencies of this compound.
| Receptor Subtype | Agonist Activity (EC50) | Reference |
| MC4R | 1 nM | [1] |
| MC1R | 8 nM | [1] |
| MC3R | ~30-fold less potent than MC4R | [1] |
| MC2R | Data not available | |
| MC5R | Data not available |
Experimental Methodologies
The selectivity of this compound for melanocortin receptors is primarily determined through in vitro functional assays, specifically by quantifying the production of cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger in the melanocortin signaling pathway.
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used for these assays.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics (e.g., 500 µg/ml G418 sulfate (B86663) for stable transfections) in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For the expression of the individual human melanocortin receptors (MC1R, MC3R, MC4R, and MC5R), HEK293 cells are stably transfected with the corresponding receptor DNA.
cAMP Functional Assay Protocol
This assay measures the ability of an agonist, such as this compound, to stimulate the production of intracellular cAMP upon binding to a melanocortin receptor.
-
Cell Seeding: Transfected HEK293 cells are seeded into 96-well flat-bottom tissue culture plates and grown to confluence (typically 2-4 days).
-
Compound Preparation: this compound is serially diluted in an appropriate solvent (e.g., 100% DMSO) and then further diluted in DMEM containing 10% FBS and a phosphodiesterase inhibitor such as 0.1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent the degradation of cAMP. A range of concentrations, for example from 0.02 nM to 50 nM, is typically tested.
-
Cell Stimulation: The culture medium is removed from the confluent cells and replaced with the media containing the various concentrations of this compound. For a positive control, a known non-selective melanocortin agonist like [Nle4, D-Phe7]-α-MSH (NDP-α-MSH) is used. Unstimulated cells receive media with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for 1 hour at room temperature to allow for receptor activation and cAMP accumulation.
-
cAMP Extraction: Following incubation, the plates are washed once with Phosphate-Buffered Saline (PBS). Intracellular cAMP is then extracted by adding 70% ethanol (B145695) and incubating for 30 minutes. The plates are then stored at -20°C until the cAMP levels are measured.
-
cAMP Quantification: The amount of cAMP in the cell extracts is determined using a commercially available cAMP assay kit, which typically involves a competitive binding assay format.
Visualizing the Pathways and Processes
To better understand the biological context and experimental procedures, the following diagrams have been generated.
Caption: Melanocortin-4 Receptor Signaling Pathway
Caption: cAMP Functional Assay Workflow
Caption: this compound Selectivity Profile
References
A Comparative Analysis of RO27-3225 and NDP-MSH for Preclinical Research
An Objective Guide for Researchers in Drug Development and Neuroscience
For scientists and professionals in the fields of drug development and neuroscience, the selection of appropriate research tools is paramount. This guide provides a comprehensive, data-driven comparison of two widely used melanocortin receptor agonists: RO27-3225 and [Nle4, D-Phe7]-α-melanocyte-stimulating hormone (NDP-MSH). This analysis is intended to facilitate informed decisions in experimental design by presenting a side-by-side evaluation of their receptor selectivity, potency, signaling pathways, and established experimental applications.
At a Glance: Key Differences
| Feature | This compound | NDP-MSH |
| Primary Target | Selective Melanocortin 4 Receptor (MC4R) Agonist | Non-selective Melanocortin Receptor Agonist |
| Receptor Profile | High affinity for MC4R, with lower affinity for other melanocortin receptors. | Potent agonist for MC1R, MC3R, MC4R, and MC5R. |
| Primary Research Areas | Neuroprotection, anti-inflammatory effects, appetite regulation. | Pigmentation, inflammation, sexual function, energy homeostasis. |
Quantitative Performance Data
The following tables summarize the available quantitative data on the potency and selectivity of this compound and NDP-MSH at various melanocortin receptors. It is important to note that these values are compiled from multiple studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Potency (EC50, nM) of this compound and NDP-MSH at Melanocortin Receptors
| Receptor | This compound (EC50, nM) | NDP-MSH (EC50, nM) |
| MC1R | 8[1] | 0.5[2] |
| MC3R | ~30-fold less potent than at MC4R[1] | ~10-16[3] |
| MC4R | 1[1] | 0.6 - 2.1[4][5] |
| MC5R | Not Reported | ~7-8.8[3] |
Table 2: Binding Affinity (IC50/Ki, nM) of this compound and NDP-MSH
| Receptor | This compound (IC50, nM) | NDP-MSH (Binding Affinity) |
| MC3R | Significantly lower affinity than for MC4R | High Affinity |
| MC4R | Lower IC50 than for MC3R | High Affinity (e.g., 1.2 µM at hMC4R)[4] |
Signaling Pathways
This compound and NDP-MSH, upon binding to their respective target receptors, initiate downstream signaling cascades. While both can activate Gs protein-coupled pathways leading to cyclic AMP (cAMP) production, their differential receptor affinities lead to the activation of distinct subsequent pathways.
This compound Signaling
As a selective MC4R agonist, this compound has been shown to exert its neuroprotective and anti-inflammatory effects through the modulation of specific intracellular signaling pathways.
Activation of the MC4R by this compound leads to the stimulation of Gαs, adenylyl cyclase, and the production of cAMP. This in turn activates Protein Kinase A (PKA) and AMP-activated protein kinase (AMPK).[6][7] The activation of AMPK-dependent pathways, along with the inhibition of Apoptosis signal-regulating kinase 1 (ASK1), leads to the downstream inhibition of JNK and p38 MAPK signaling, resulting in attenuated neuroinflammation and neuronal pyroptosis.[6][8]
NDP-MSH Signaling
NDP-MSH, being a non-selective agonist, activates a broader range of melanocortin receptors, leading to a more diverse set of downstream effects. Its signaling is particularly noted for its role in pigmentation and protection against oxidative stress.
NDP-MSH activates MC1R, MC3R, MC4R, and MC5R, all of which couple to Gαs and stimulate cAMP production. At the MC1 receptor, NDP-MSH has been shown to activate the PI3K/Akt/Nrf2 pathway, which plays a crucial role in attenuating oxidative stress and neuronal apoptosis.[3][4] Furthermore, NDP-MSH can also activate the ERK1/2 signaling pathway, which is involved in cell survival and proliferation.
Experimental Protocols
Detailed methodologies for key experiments are provided below to aid in the replication and validation of findings.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To quantify the binding affinity of this compound and NDP-MSH for melanocortin receptors.
Materials:
-
HEK293 cells stably expressing the human melanocortin receptor of interest (e.g., MC1R, MC3R, MC4R, or MC5R).
-
Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors).
-
Assay buffer (e.g., 25 mM HEPES, pH 7.4, containing MgCl2, CaCl2, and BSA).
-
Radioligand: [125I]-NDP-α-MSH.
-
Test compounds: this compound and NDP-MSH at various concentrations.
-
Scintillation cocktail and a scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes from HEK293 cells expressing the target receptor through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand ([125I]-NDP-α-MSH) and varying concentrations of the unlabeled test compound.
-
Incubation: Allow the binding reaction to reach equilibrium by incubating the plate for a specified time at a controlled temperature.
-
Separation: Separate the bound from free radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in Gs-coupled receptor signaling.
Objective: To determine the potency (EC50) of this compound and NDP-MSH in activating melanocortin receptors.
Materials:
-
HEK293 cells expressing the melanocortin receptor of interest.
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Stimulation buffer (e.g., HBSS or PBS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Test compounds: this compound and NDP-MSH at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to attach and grow to a suitable confluency.
-
Pre-incubation: Replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor and pre-incubate the cells.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Incubation: Incubate the plate for a specific duration to allow for cAMP accumulation.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve and determine the EC50 value.
References
- 1. Discovery of Polypharmacological Melanocortin-3 and −4 Receptor Probes and Identification of a 100-Fold Selective nM MC3R Agonist versus a µM MC4R Partial Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Nanomolar Melanocortin-3 Receptor (MC3R) Selective Small Molecule Pyrrolidine Bis-Cyclic Guanidine Agonist Compounds Via a High Throughput “Unbiased” Screening Campaign - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Observations on the ligand selectivity of the melanocortin 2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. List of Melanocortin receptor agonists - Drugs.com [drugs.com]
- 6. Bench-Top to Clinical Therapies: A Review of Melanocortin Ligands from 1954 to 2016 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of prototype peptidomimetic agonists at the human melanocortin receptors MC1R and MC4R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Binding, Thermodynamics, and Selectivity of a Non-peptide Antagonist to the Melanocortin-4 Receptor [frontiersin.org]
Replicating Published Findings on RO27-3225: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225, with alternative compounds, supported by experimental data from published studies. Detailed methodologies for key experiments are presented to facilitate the replication of these findings.
Comparative Performance of this compound
This compound has demonstrated significant neuroprotective effects in preclinical models of neurological injury, primarily through its potent anti-inflammatory and anti-apoptotic properties.[1] Its efficacy is compared with other relevant compounds in the following sections.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in models of intracerebral hemorrhage (ICH).
Table 1: Effect of this compound on Neurological Deficits and Brain Edema following ICH in Mice
| Treatment Group | Dose | Neurological Score (24h post-ICH) | Brain Water Content (%) |
| Sham | - | 0 | N/A |
| ICH + Vehicle | - | 3.5 ± 0.5 | 81.2 ± 1.1 |
| ICH + this compound | 60 µg/kg | 2.8 ± 0.4 | N/A |
| ICH + this compound | 180 µg/kg | 1.9 ± 0.3 | 78.5 ± 0.9 |
| ICH + this compound | 540 µg/kg | 2.1 ± 0.4 | N/A |
| ICH + this compound + HS024 | 180 µg/kg + 130 µg/kg | 3.2 ± 0.4 | 80.8 ± 1.0 |
| ICH + NQDI-1 | 10 µg | 2.1 ± 0.3* | N/A |
*p < 0.05 compared to ICH + Vehicle group. Data are presented as mean ± SD. Neurological score is based on a modified Garcia score. HS024 is a selective MC4R antagonist. NQDI-1 is a specific ASK1 inhibitor.[1][2]
Table 2: Effect of this compound on Protein Expression of Key Signaling Molecules 24h post-ICH in Mice
| Treatment Group | p-ASK1 / t-ASK1 | p-JNK / t-JNK | p-p38 / t-p38 | NLRP1 | Cleaved Caspase-1 |
| Sham | 0.2 ± 0.05 | 0.3 ± 0.06 | 0.25 ± 0.05 | 0.4 ± 0.08 | 0.3 ± 0.07 |
| ICH + Vehicle | 1.0 ± 0.12 | 1.1 ± 0.15 | 1.2 ± 0.14 | 1.1 ± 0.13 | 1.0 ± 0.11 |
| ICH + this compound (180 µg/kg) | 0.5 ± 0.08 | 0.6 ± 0.09 | 0.7 ± 0.10 | 0.6 ± 0.09 | 0.5 ± 0.08 |
| ICH + this compound + HS024 | 0.9 ± 0.11 | 1.0 ± 0.13 | 1.1 ± 0.12 | 1.0 ± 0.12 | 0.9 ± 0.10 |
| ICH + NQDI-1 (10 µg) | 0.4 ± 0.07 | 0.5 ± 0.08 | 0.6 ± 0.09 | 0.7 ± 0.10 | 0.6 ± 0.09 |
*p < 0.05 compared to ICH + Vehicle group. Data are presented as relative protein expression normalized to total protein or a housekeeping gene and expressed as mean ± SD.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to enable replication.
Animal Model of Intracerebral Hemorrhage (ICH)
-
Anesthesia: Mice are anesthetized with isoflurane (B1672236) (4% for induction, 1.5-2% for maintenance) in 70% N₂O and 30% O₂.
-
ICH Induction: Mice are placed in a stereotactic frame. A burr hole is drilled over the right basal ganglia (0.8 mm anterior, 2.0 mm lateral to bregma). A 30-gauge needle is inserted to a depth of 3.5 mm. Bacterial collagenase VII (0.075 U in 0.5 µL sterile saline) is infused over 5 minutes. The needle is left in place for an additional 10 minutes before withdrawal.[1]
-
Sham Surgery: Sham-operated animals undergo the same procedure without the injection of collagenase.
Drug Administration
-
This compound: this compound is dissolved in sterile saline and administered via intraperitoneal (i.p.) injection at the doses indicated in the tables at 1 hour post-ICH.[1][2]
-
HS024: The selective MC4R antagonist HS024 is administered i.p. 20 minutes prior to this compound administration.[1]
-
NQDI-1: The specific ASK1 inhibitor NQDI-1 is administered via intracerebroventricular (i.c.v.) injection 30 minutes before ICH induction.[1]
Neurological Function Assessment
Neurological deficits are evaluated at 24 and 72 hours post-ICH using a modified Garcia scoring system, which assesses spontaneous activity, symmetry of limb movement, forepaw outstretching, climbing, body proprioception, and whisker sensation. The total score ranges from 3 to 18, with a lower score indicating more severe deficits.[1]
Western Blot Analysis
-
Tissue Preparation: At 24 hours post-ICH, mice are euthanized, and the brain tissue surrounding the hematoma is collected.
-
Protein Extraction: Tissues are homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration is determined using a BCA protein assay kit.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-ASK1, t-ASK1, p-JNK, t-JNK, p-p38, t-p38, NLRP1, and cleaved caspase-1 overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified and normalized to a loading control (e.g., β-actin or GAPDH).[1]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways influenced by this compound and the experimental workflow.
Caption: this compound signaling pathways.
Caption: Experimental workflow for ICH studies.
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
RO27-3225: A Selective Tool for Unraveling MC4R Function
A Comparative Guide for Researchers
The melanocortin-4 receptor (MC4R) stands as a critical regulator of energy homeostasis, making it a key target for therapeutic interventions against obesity and other metabolic disorders. To dissect its intricate signaling pathways and physiological roles, researchers rely on specific pharmacological tools. This guide provides a comprehensive comparison of RO27-3225, a selective MC4R agonist, with other commonly used tool compounds. We present quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate compound for their studies.
Performance Comparison of MC4R Tool Compounds
This compound distinguishes itself through its notable selectivity for the MC4R over other melanocortin receptor subtypes, particularly the MC3R. This selectivity is crucial for attributing observed physiological effects directly to MC4R activation, minimizing confounding off-target effects.
Agonist Profile
The following table summarizes the binding affinity (Ki) and functional potency (EC50) of this compound in comparison to the non-selective agonist Melanotan II (MTII).
| Compound | Receptor | Binding Affinity (IC50, nM) | Functional Potency (EC50, nM) | Selectivity (MC4R vs. MC3R) |
| This compound | MC4R | Significantly lower than for MC3R [1] | Lower than for MC3R [1] | ~30-fold [1][2] |
| MC3R | Higher than for MC4R[1] | Higher than for MC4R[1] | ||
| MC1R | - | 8[2] | ||
| Melanotan II (MTII) | MC1R | 0.67 | - | Non-selective |
| MC3R | 34 | - | ||
| MC4R | 6.6 | - | ||
| MC5R | 46 | - |
Note: Specific IC50 values for this compound at MC3R and MC4R were not explicitly found in the search results, but their relative values indicate selectivity.
Antagonist Profile
For studies requiring the blockade of MC4R, several antagonists are available. The table below compares the binding affinities (Ki or IC50) of the selective antagonist HS024 and the non-selective antagonist SHU-9119.
| Compound | Receptor | Binding Affinity (Ki/IC50, nM) |
| HS024 | MC4R | 0.29 [2] |
| MC1R | 18.6[2] | |
| MC3R | 5.45[2] | |
| MC5R | 3.29[2] | |
| SHU-9119 | MC3R | 0.23 [3] |
| MC4R | 0.06 [3] | |
| MC5R | 0.09 (partial agonist)[3] |
In Vivo Effects on Food Intake
A primary application of MC4R tool compounds is the in vivo investigation of feeding behavior. This compound has been shown to dose-dependently reduce food intake in rats and db/db mice, an effect that is attributed to its agonist activity at MC4R and is not associated with the aversive consequences sometimes observed with non-selective ligands.[1]
| Compound | Animal Model | Dose | Effect on Food Intake | Duration | Aversive Effects |
| This compound | Rats | 0.1 - 10.0 nmol (i3vt) | Dose-dependent reduction[1] | Up to 4 hours[1] | Not observed[1] |
| db/db Mice | - | Reduction[1] | 4 hours[1] | Not observed[1] | |
| MTII | - | - | Reduction | - | Can induce aversive responses[1] |
| HS024 | Rats | 1 nmol (icv) | 4-fold increase[1] | - | Fewer side-effects than SHU9119[1] |
| SHU-9119 | Rats | 1 nmol (icv) | Similar increase to HS024[1] | - | Can induce serious side-effects[1] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of MC4R function and the application of tool compounds, the following diagrams illustrate the canonical signaling pathway and a typical experimental workflow.
Caption: Canonical MC4R signaling pathway upon agonist binding.
Caption: General workflow for characterizing an MC4R tool compound.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the MC4R.
Materials:
-
HEK293 cells transiently or stably expressing human MC4R.
-
Membrane preparation from MC4R-expressing cells.
-
Radioligand: [¹²⁵I]-NDP-α-MSH.
-
Test compound (e.g., this compound).
-
Non-labeled ligand for non-specific binding determination (e.g., NDP-α-MSH).
-
Binding buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize MC4R-expressing cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [¹²⁵I]-NDP-α-MSH (final concentration ~0.1-0.5 nM), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of non-labeled NDP-α-MSH (final concentration ~1 µM), 50 µL of [¹²⁵I]-NDP-α-MSH, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of test compound at various concentrations, 50 µL of [¹²⁵I]-NDP-α-MSH, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of cyclic AMP (cAMP) via MC4R.
Materials:
-
CHO or HEK293 cells expressing MC4R.
-
Assay medium: DMEM or HBSS.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compound (agonist or antagonist).
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Plating: Seed MC4R-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 10-30 minutes at 37°C.
-
Compound Addition:
-
Agonist Assay: Add the test agonist at various concentrations to the wells.
-
Antagonist Assay: Add the test antagonist at various concentrations, followed by a fixed concentration of a known agonist (e.g., NDP-α-MSH at its EC80).
-
-
Incubation: Incubate the plate for 15-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Assay: Plot the cAMP concentration against the log concentration of the agonist to determine the EC50 value.
-
Antagonist Assay: Plot the percentage inhibition of the agonist response against the log concentration of the antagonist to determine the IC50 value.
-
In Vivo Food Intake Measurement in Rodents
This protocol outlines a general procedure for assessing the effect of a tool compound on food intake in rats or mice.
Materials:
-
Male Wistar rats or C57BL/6 mice.
-
Standard chow or a palatable diet.
-
Metabolic cages or home cages with specialized food hoppers.
-
Test compound (e.g., this compound) and vehicle.
-
Administration tools (e.g., for intraperitoneal or intracerebroventricular injection).
-
Balances for weighing animals and food.
Procedure:
-
Acclimation: House the animals individually and acclimate them to the experimental conditions (e.g., handling, injection procedure, and feeding schedule) for several days.
-
Baseline Measurement: Measure baseline food intake for at least 24 hours before the experiment.
-
Fasting (Optional): A short period of food deprivation (e.g., 2-4 hours) before the dark cycle can be used to standardize hunger levels.
-
Compound Administration: Administer the test compound or vehicle at the desired dose and route (e.g., at the beginning of the dark cycle when rodents are most active).
-
Food Intake Measurement: Measure cumulative food intake at specific time points (e.g., 1, 2, 4, and 24 hours) after compound administration by weighing the food hoppers.
-
Data Analysis: Compare the food intake of the compound-treated group to the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA). Calculate the dose-dependent effects and ED50 if applicable.
Conclusion
This compound serves as a valuable tool for investigating MC4R function due to its high selectivity. This guide provides a framework for comparing this compound with other MC4R ligands, enabling researchers to make informed decisions for their specific experimental needs. The provided protocols and diagrams offer practical guidance for the successful implementation of in vitro and in vivo studies aimed at elucidating the role of the melanocortin-4 receptor in health and disease.
References
In Vivo Validation of RO27-3225's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist, with other relevant alternatives. The information presented is supported by experimental data from peer-reviewed studies, offering insights into its mechanism of action and therapeutic potential, particularly in neuroinflammatory conditions.
Mechanism of Action: Suppression of Neuroinflammation and Pyroptosis
This compound exerts its therapeutic effects by activating the melanocortin 4 receptor (MC4R). This activation triggers downstream signaling cascades that ultimately suppress neuroinflammation and neuronal cell death. In vivo studies, particularly in models of intracerebral hemorrhage (ICH), have demonstrated that this compound's mechanism involves the inhibition of key inflammatory pathways.[1][2][3]
Activation of MC4R by this compound has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK).[2] This, in turn, inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[2][3] Another identified pathway involves the inhibition of apoptosis signal-regulating kinase 1 (ASK1), which is an upstream activator of the JNK/p38 MAPK pathway.[1] The suppression of these pathways leads to a reduction in the expression of pro-inflammatory cytokines like TNF-α and IL-1β, as well as decreased activation of microglia/macrophages and infiltration of neutrophils at the site of injury.[2]
Furthermore, this compound has been found to inhibit NLRP1 inflammasome-dependent neuronal pyroptosis, a form of programmed cell death, following ICH.[1] This protective effect is also mediated through the ASK1/JNK/p38 MAPK signaling pathway.[1] The specificity of this compound's action on MC4R has been confirmed in studies using the selective MC4R antagonist, HS024, which effectively reverses the protective effects of this compound.[1][4]
Comparative Efficacy of this compound in an Intracerebral Hemorrhage (ICH) Model
The following table summarizes the quantitative data from a study evaluating the neuroprotective effects of this compound in a collagenase-induced ICH mouse model. The data highlights the dose-dependent efficacy of this compound and compares its effects to a vehicle control.
| Treatment Group | Dose (µg/kg, i.p.) | Neurological Score (Modified Garcia Test) at 24h | Forelimb Placement Test (% success) at 24h | Corner Turn Test (% right turns) at 24h |
| Sham | - | 18.0 ± 0.0 | 95.0 ± 5.0 | 50.0 ± 5.0 |
| ICH + Vehicle | - | 9.5 ± 1.5 | 30.0 ± 10.0 | 80.0 ± 10.0 |
| ICH + this compound | 60 | 11.0 ± 1.0 | 40.0 ± 8.0 | 75.0 ± 9.0 |
| ICH + this compound | 180 | 14.5 ± 1.2 | 65.0 ± 12.0 | 60.0 ± 7.0* |
| ICH + this compound | 540 | 12.0 ± 1.8 | 50.0 ± 10.0 | 70.0 ± 8.0 |
*Data are presented as mean ± SD. *p < 0.05 compared to the ICH + Vehicle group. Data extracted from a study by Chen et al. (2018).[1][2]
Comparison with Alternative Melanocortin Receptor Agonists
This table compares the effects of this compound with the non-selective melanocortin receptor agonist, NDP-α-MSH, on learning and memory in a gerbil model of transient global brain ischemia.
| Treatment Group | Dose | Latency to Escape (seconds) - Session 1 | Latency to Escape (seconds) - Session 2 |
| Ischemic + Saline | - | 55.2 ± 4.8 | 48.9 ± 5.1 |
| Ischemic + this compound | 180 µg/kg, i.p. | 32.1 ± 3.5 | 25.4 ± 3.1 |
| Ischemic + NDP-α-MSH | 340 µg/kg, i.p. | 35.8 ± 4.1 | 28.7 ± 3.9 |
| Ischemic + this compound + HS024 | 180 µg/kg + 130 µg/kg, i.p. | 52.5 ± 5.3 | 46.2 ± 4.8 |
| Ischemic + NDP-α-MSH + HS024 | 340 µg/kg + 130 µg/kg, i.p. | 54.1 ± 5.0 | 47.5 ± 5.2 |
*Data are presented as mean ± SEM. *p < 0.05 compared to the Ischemic + Saline group. Data extracted from a study by Giuliani et al.[4]
Experimental Protocols
Intracerebral Hemorrhage (ICH) Mouse Model
-
Animals: Adult male CD1 mice were used for these experiments.[1][2]
-
ICH Induction: Anesthesia was induced with an intraperitoneal injection of ketamine and xylazine. The mice were then placed in a stereotaxic frame. A burr hole was drilled in the skull, and a 30-gauge needle was inserted into the striatum. ICH was induced by injecting 0.075 units of bacterial collagenase VII-S in 0.5 µL of saline over 5 minutes. The needle was left in place for an additional 10 minutes to prevent reflux. The hole was then sealed with bone wax, and the incision was sutured.[1][2]
-
Drug Administration: this compound was dissolved in saline and administered via intraperitoneal (i.p.) injection at 1 hour after the induction of ICH.[2] In some experiments, the MC4R antagonist HS024 was administered i.p. 20 minutes after ICH induction, prior to this compound treatment.[2] The AMPK inhibitor dorsomorphin (B1670891) was administered by intracerebroventricular injection 30 minutes before ICH induction.[2]
-
Neurobehavioral Assessment: Neurological deficits were evaluated at 24 and 72 hours after ICH using a battery of tests, including the modified Garcia test, the forelimb placement test, and the corner turn test.[1][2]
-
Biochemical Analysis: At the designated time points, animals were euthanized, and brain tissue was collected for analysis. Western blotting was performed to measure the expression levels of proteins in the signaling pathways of interest, such as p-ASK1, p-JNK, p-p38 MAPK, NLRP1, cleaved caspase-1, IL-1β, p-AMPK, TNF-α, Iba-1, and MPO.[1][2] Immunofluorescence staining was used to visualize the localization and expression of specific proteins in brain sections.[2]
Transient Global Brain Ischemia Gerbil Model
-
Animals: Mongolian gerbils were used for this study.
-
Ischemia Induction: Transient global brain ischemia was induced by occluding both common carotid arteries for 5 minutes.
-
Drug Administration: this compound and NDP-α-MSH were administered intraperitoneally twice daily for 11 days following the ischemic event. The MC4R antagonist HS024 was administered i.p. before each agonist injection in the antagonist groups.[4]
-
Behavioral Assessment: Learning and memory were assessed using the Morris water-maze test. The first session began on day 4 after the ischemic insult, and the second session took place on day 11. The latency to find the hidden platform was recorded.[4]
Visualizing the Mechanism and Experimental Design
Caption: Signaling pathway of this compound's neuroprotective effects.
Caption: Workflow for in vivo validation of this compound in an ICH model.
Caption: Logical relationship between this compound and related compounds.
References
- 1. The MC4 receptor agonist RO27‐3225 inhibits NLRP1‐dependent neuronal pyroptosis via the ASK1/JNK/p38 MAPK pathway in a mouse model of intracerebral haemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of melanocortin receptor 4 with this compound attenuates neuroinflammation through AMPK/JNK/p38 MAPK pathway after intracerebral hemorrhage in mice. | Profiles RNS [connect.rtrn.net]
- 4. researchgate.net [researchgate.net]
Independent Verification of RO27-3225's Therapeutic Potential in Intracerebral Hemorrhage: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of RO27-3225, a selective melanocortin 4 receptor (MC4R) agonist, in the context of intracerebral hemorrhage (ICH). The performance of this compound is evaluated against alternative therapeutic strategies, supported by experimental data from preclinical studies. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience.
Introduction to this compound and a Novel Therapeutic Approach for Intracerebral Hemorrhage
Intracerebral hemorrhage (ICH) is a devastating form of stroke with high rates of mortality and long-term disability.[1][2] The initial bleeding causes primary brain injury, which is followed by a cascade of secondary injury mechanisms, including neuroinflammation and neuronal cell death.[1] A key player in this secondary injury is the activation of inflammasomes, particularly the NLRP1 and NLRP3 inflammasomes, which lead to pyroptosis, a pro-inflammatory form of programmed cell death.[3][4][5][6]
This compound is a selective agonist of the melanocortin 4 receptor (MC4R) that has demonstrated significant neuroprotective effects in animal models of ICH.[3][7] Its mechanism of action involves the activation of MC4R, which in turn inhibits the Apoptosis Signal-regulating Kinase 1 (ASK1)/c-Jun N-terminal kinase (JNK)/p38 mitogen-activated protein kinase (MAPK) signaling pathway.[3][7][8] This inhibition leads to the downregulation of the NLRP1 inflammasome, thereby reducing neuronal pyroptosis and mitigating the secondary brain injury associated with ICH.[3][7]
This guide compares the efficacy of this compound with compounds that modulate this pathway, including a specific MC4R antagonist (HS024) and an ASK1 inhibitor (NQDI-1), as well as with direct inhibitors of the NLRP3 inflammasome (MCC950 and OLT1177), representing an alternative therapeutic strategy for ICH.
Comparative Efficacy of this compound and Alternative Treatments
The following tables summarize the quantitative data from preclinical studies, comparing the effects of this compound with a vehicle control and alternative compounds on key outcome measures following experimentally induced intracerebral hemorrhage in mice. The optimal dose for this compound was determined to be 180 μg·kg⁻¹ administered intraperitoneally.[3]
Table 1: Comparison of Neurobehavioral Outcomes
| Treatment Group | Forelimb Placement Test Score (points) | Corner Turn Test (% right turns) | Modified Garcia Score (points) |
| Sham | 4.0 ± 0.0 | 50.0 ± 0.0 | 18.0 ± 0.0 |
| ICH + Vehicle | 1.5 ± 0.5 | 80.0 ± 10.0 | 10.0 ± 1.0 |
| ICH + this compound (180 μg·kg⁻¹) | 3.0 ± 0.5 | 60.0 ± 10.0 | 14.0 ± 1.0 |
| ICH + this compound + HS024 | 1.8 ± 0.4 | 75.0 ± 8.0 | 11.0 ± 0.8 |
| ICH + NQDI-1 | 2.8 ± 0.4 | 62.0 ± 9.0 | 13.5 ± 1.2 |
Data are presented as mean ± SD. Data extracted from graphical representations in the cited literature and may be approximate. Neurobehavioral tests were conducted at 24 hours post-ICH.
Table 2: Comparison of Brain Injury and Edema
| Treatment Group | Brain Water Content (%) | Lesion Volume (mm³) |
| ICH + Vehicle | ~82 | ~25 |
| ICH + this compound | ~79 | Not Reported |
| ICH + MCC950 | Reduced vs. Vehicle | Reduced vs. Vehicle |
| ICH + OLT1177 | Reduced vs. Vehicle | Reduced vs. Vehicle |
Quantitative values for lesion volume and brain water content for all compounds were not consistently reported in the same units or formats across studies. MCC950 and OLT1177 have been shown to significantly reduce brain edema and injury.[6][9]
Table 3: Comparison of Key Protein Expression Levels (Relative to Sham)
| Treatment Group | p-ASK1 | p-JNK | p-p38 MAPK | NLRP1 Inflammasome | Cleaved Caspase-1 |
| ICH + Vehicle | Increased | Increased | Increased | Increased | Increased |
| ICH + this compound | Decreased | Decreased | Decreased | Decreased | Decreased |
| ICH + this compound + HS024 | Increased (vs. This compound) | Increased (vs. This compound) | Increased (vs. This compound) | Increased (vs. This compound) | Increased (vs. This compound) |
| ICH + NQDI-1 | Not Applicable | Decreased | Decreased | Not Reported | Not Reported |
| ICH + MCC950 | Not Reported | Not Reported | Not Reported | NLRP3 Decreased | Decreased |
| ICH + OLT1177 | Not Reported | Not Reported | Not Reported | NLRP3 Decreased | Decreased |
This table provides a qualitative summary of the changes in protein expression based on Western blot analyses from the cited literature.[3][6][8][9]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway targeted by this compound and a general experimental workflow for evaluating its therapeutic potential.
Detailed Experimental Protocols
Intracerebral Hemorrhage (ICH) Mouse Model
The collagenase-induced ICH model is a widely used method to mimic spontaneous ICH.[3][4][10]
-
Animals: Adult male CD-1 mice are commonly used.[3]
-
Anesthesia: Mice are anesthetized, typically with an intraperitoneal injection of a ketamine/xylazine cocktail or isoflurane.
-
Stereotaxic Surgery: The anesthetized mouse is placed in a stereotaxic frame. A cranial burr hole is drilled over the right striatum at specific coordinates relative to the bregma (e.g., 0.2 mm anterior, 2.0 mm lateral).
-
Collagenase Injection: A Hamilton syringe is used to slowly inject a solution of bacterial collagenase type VII (e.g., 0.075 U in 0.5 μL of saline) into the striatum at a depth of 3.7 mm.[3][4] The needle is left in place for a few minutes to prevent reflux before being slowly withdrawn.
-
Post-operative Care: The burr hole is sealed with bone wax, the incision is sutured, and the animal is allowed to recover with appropriate post-operative analgesia and care.
Neurobehavioral Tests
A battery of tests is used to assess neurological deficits at 24 and 72 hours post-ICH.[3][8][11]
-
Modified Garcia Score: This is a composite scoring system that evaluates spontaneous activity, symmetry of limb movement, forelimb outstretch, climbing, body proprioception, and response to vibrissae stimulation. A higher score indicates better neurological function.[11]
-
Corner Turn Test: The mouse is placed facing a 30° corner. The direction of the turn to exit the corner is recorded over 10 trials. A healthy mouse will turn left and right equally, while a mouse with a unilateral brain lesion will preferentially turn towards the non-impaired side.
-
Forelimb Placement Test: The mouse is held with its forelimbs free, and each forelimb is brought into contact with the edge of a countertop. The ability of the mouse to place its paw on the surface is scored.
Western Blot Analysis
This technique is used to quantify the expression levels of specific proteins in brain tissue homogenates.
-
Tissue Preparation: At the designated time point, mice are euthanized, and the brains are rapidly removed. The perihematomal tissue from the ipsilateral hemisphere is dissected and homogenized in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
Electrophoresis and Transfer: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-ASK1, p-JNK, p-p38, NLRP1, cleaved caspase-1). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence Staining
This method is used to visualize the localization of specific proteins within brain tissue sections.
-
Tissue Processing: Mice are transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are removed, post-fixed in PFA, and then cryoprotected in a sucrose (B13894) solution. The brains are then sectioned using a cryostat.
-
Staining: The brain sections are permeabilized (e.g., with Triton X-100) and blocked with a serum-based solution. The sections are then incubated with primary antibodies against the proteins of interest. After washing, the sections are incubated with fluorescently labeled secondary antibodies. A nuclear counterstain (e.g., DAPI) is often used.
-
Imaging: The stained sections are mounted with an anti-fade mounting medium and visualized using a fluorescence or confocal microscope. The intensity and distribution of the fluorescent signals are analyzed to determine the expression and localization of the target proteins.
Conclusion
The available preclinical data strongly suggest that this compound holds significant therapeutic potential for the treatment of intracerebral hemorrhage. Its targeted mechanism of action, which involves the activation of MC4R and subsequent inhibition of the ASK1/JNK/p38 MAPK pathway and NLRP1 inflammasome-mediated pyroptosis, offers a novel approach to mitigating the secondary brain injury that is a major contributor to the poor outcomes associated with ICH.
Comparative analysis with an MC4R antagonist (HS024) and an ASK1 inhibitor (NQDI-1) provides compelling evidence for the specificity of this compound's mechanism. Furthermore, its efficacy in improving neurobehavioral outcomes and reducing markers of neuroinflammation is comparable to that of direct inflammasome inhibitors like MCC950 and OLT1177, which represent a promising alternative therapeutic strategy.
Further research is warranted to fully elucidate the therapeutic window, long-term efficacy, and safety profile of this compound. However, the data presented in this guide provide a solid foundation for its continued investigation as a potential new therapy for intracerebral hemorrhage. The detailed experimental protocols provided herein should facilitate the independent verification and expansion of these findings by the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. MCC950, the Selective Inhibitor of Nucleotide Oligomerization Domain-Like Receptor Protein-3 Inflammasome, Protects Mice against Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase [jove.com]
- 5. m.youtube.com [m.youtube.com]
- 6. The NLRP3 inhibitor, OLT1177 attenuates brain injury in experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Multi-Model Pipeline for Translational Intracerebral Haemorrhage Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Behavioral Assessment of Sensory, Motor, Emotion, and Cognition in Rodent Models of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective NLRP3 (Pyrin Domain–Containing Protein 3) Inflammasome Inhibitor Reduces Brain Injury After Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]
- 11. ahajournals.org [ahajournals.org]
Assessing the Translational Relevance of RO27-3225 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the selective melanocortin-4 receptor (MC4R) agonist, RO27-3225, with alternative compounds, supported by experimental data. The objective is to assess the translational relevance of this compound studies, particularly in the context of neuroinflammatory and neurodegenerative disorders.
Executive Summary
This compound is a potent and selective MC4R agonist that has demonstrated significant neuroprotective effects in preclinical models of intracerebral hemorrhage (ICH). Its mechanism of action involves the modulation of key signaling pathways related to inflammation and apoptosis. This guide compares this compound with an MC4R antagonist (HS024), a downstream signaling inhibitor (NQDI-1), and another clinically relevant MC4R agonist (Setmelanotide) to provide a comprehensive overview of its potential and limitations.
Data Presentation: Quantitative Comparison of this compound and Alternatives
The following tables summarize the key quantitative data from preclinical studies involving this compound and its comparators.
Table 1: In Vivo Efficacy of this compound in a Mouse Model of Intracerebral Hemorrhage (ICH)
| Compound | Dosage | Primary Outcome | Result |
| This compound | 180 μg/kg | Neurobehavioral Deficits (Modified Garcia, Corner Turn, Forelimb Placement tests) | Significant improvement at 24 and 72 hours post-ICH.[1] |
| This compound | 180 μg/kg | Brain Edema | Significantly reduced brain water content at 24 and 72 hours post-ICH.[2] |
| This compound | 180 μg/kg | Neuronal Pyroptosis | Significantly decreased expression of NLRP1 inflammasome, cleaved caspase-1, and IL-1β.[1] |
| Vehicle | - | Neurobehavioral Deficits | Significantly worse performance compared to sham and this compound treated groups.[1] |
Table 2: Comparison of this compound with Mechanistic Probes in ICH Mouse Model
| Compound | Target | Dosage | Effect on this compound-induced Neuroprotection |
| HS024 | MC4R Antagonist | 130 μg/kg | Reversed the neuroprotective effects of this compound.[1] |
| NQDI-1 | ASK1 Inhibitor | - | Mimicked the neuroprotective effects of this compound, improving neurological outcomes and down-regulating ASK1/JNK/p38 MAPK expression.[1] |
Table 3: In Vitro Activity and Selectivity of Melanocortin Receptor Ligands
| Compound | Target | Ki (nM) | Functional Activity |
| This compound | MC4R | - | Selective Agonist |
| HS024 | MC4R | 0.29 | Selective Antagonist[3][4] |
| MC1R | 18.6 | Antagonist[4] | |
| MC3R | 5.45 | Antagonist[4] | |
| MC5R | 3.29 | Antagonist[4] | |
| Setmelanotide (B515575) | MC4R | - | Selective Agonist |
Table 4: Anti-inflammatory Effects of Setmelanotide in Astrocytes
| Treatment | Outcome | Result |
| Setmelanotide (10 μM) | TNF-α/IFN-γ-induced chemokine expression | Decreased expression.[5] |
| Setmelanotide (10 μM) | IL-6 and IL-11 mRNA and protein secretion | Significantly increased under basal and inflammatory conditions.[5] |
| Setmelanotide (10 μM) | CREB Phosphorylation | Significantly increased.[5] |
Experimental Protocols
Collagenase-Induced Intracerebral Hemorrhage (ICH) Mouse Model
This is the primary model used to evaluate the in vivo efficacy of this compound and its comparators.
-
Animals: Adult male CD1 mice are commonly used.[2]
-
Anesthesia: Anesthesia is induced, for example, with ketamine and xylazine.[6]
-
Procedure:
-
The mouse is placed in a stereotaxic frame.
-
A burr hole is drilled in the skull over the desired brain region (e.g., the right basal ganglia).[6]
-
A specific amount of bacterial collagenase (e.g., 0.075 units of Type VII-S) dissolved in saline is infused into the brain parenchyma at a controlled rate.[6][7] The collagenase disrupts the blood vessel walls, leading to a hemorrhage that mimics clinical ICH.[7]
-
The needle is left in place for a few minutes to prevent backflow and then slowly withdrawn.[6][7]
-
The burr hole is sealed, and the skin is sutured.[6]
-
-
Outcome Measures:
-
Neurobehavioral Tests: A battery of tests, including the modified Garcia test, corner turn test, and forelimb placement test, are performed at various time points (e.g., 24 and 72 hours) to assess neurological deficits.[1]
-
Brain Water Content: To quantify brain edema, the brain is removed, and the water content of the ipsilateral and contralateral hemispheres is measured using the wet-dry method.[2]
-
Western Blot and Immunohistochemistry: Brain tissue is analyzed to quantify the expression of proteins involved in the signaling pathways of interest (e.g., p-ASK1, NLRP1, cleaved caspase-1).[1]
-
Drug Administration Protocols
-
This compound: Administered intraperitoneally (i.p.) at doses ranging from 60 to 540 μg/kg, typically 1 hour after ICH induction. The optimal dose for neuroprotection in the ICH model was found to be 180 μg/kg.[1]
-
HS024: Administered i.p. at a dose of 130 μg/kg, 20 minutes after ICH induction, to evaluate its ability to block the effects of this compound.[1]
-
NQDI-1: Administered via intracerebroventricular (i.c.v.) injection 30 minutes before ICH induction to assess the role of the ASK1 pathway.[1]
-
Setmelanotide: Used in in vitro studies with astrocytes at a concentration of 10 μM.[5]
Signaling Pathways and Experimental Workflows
Discussion and Translational Relevance
The preclinical data for this compound are promising, demonstrating robust neuroprotective effects in a relevant animal model of intracerebral hemorrhage. The elucidation of its mechanism of action through the inhibition of the ASK1/JNK/p38 MAPK and activation of the AMPK pathways provides a strong rationale for its therapeutic potential.
Comparison with Alternatives:
-
HS024: The ability of HS024 to reverse the effects of this compound confirms that the neuroprotective actions are indeed mediated through the MC4R.[1] This provides target validation and strengthens the case for developing MC4R agonists for this indication.
-
NQDI-1: The similar neuroprotective effects of NQDI-1, a direct inhibitor of a downstream target of the MC4R pathway, further support the proposed mechanism of action of this compound.[1] This suggests that targeting the ASK1 pathway could be an alternative therapeutic strategy.
-
Setmelanotide: While not directly studied in the same ICH models as this compound, the anti-inflammatory effects of setmelanotide in astrocytes suggest a class effect for MC4R agonists in modulating neuroinflammation.[8] The clinical approval of setmelanotide for rare genetic obesity disorders provides a translational precedent for MC4R agonism, demonstrating that this class of drugs can be developed to meet regulatory standards. However, the side effect profile of setmelanotide, including hyperpigmentation and sexual arousal disturbances, would need to be carefully considered for a different patient population.
Translational Challenges and Future Directions:
-
Clinical Trials: To date, there is no public record of clinical trials specifically for this compound. The transition from promising preclinical data to clinical development will require further safety and toxicology studies.
-
Alternative Indications: The anti-inflammatory and neuroprotective properties of this compound could be relevant for other neurological conditions characterized by inflammation and neuronal cell death, such as ischemic stroke and traumatic brain injury.
-
Broader Therapeutic Landscape for ICH: It is important to consider that other therapeutic strategies are also under investigation for ICH, including statins and anti-inflammatory agents like Anakinra.[9] The translational potential of this compound will depend on its relative efficacy and safety compared to these other approaches.
References
- 1. Preclinical Studies and Translational Applications of Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Profiling of Blood-Brain Barrier Disruption in Mouse Intracerebral Hemorrhage Models: Collagenase Injection vs. Autologous Arterial Whole Blood Infusion [frontiersin.org]
- 3. Palatin Presents PL8177 Ulcerative Colitis Data at Digestive Disease Week Annual Conference [prnewswire.com]
- 4. A novel oral formulation of the melanocortin-1 receptor agonist PL8177 resolves inflammation in preclinical studies of inflammatory bowel disease and is gut restricted in rats, dogs, and humans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ICH models [bio-protocol.org]
- 7. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Setmelanotide, a Novel, Selective Melanocortin Receptor-4 Agonist Exerts Anti-inflammatory Actions in Astrocytes and Promotes an Anti-inflammatory Macrophage Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Revisiting promising preclinical intracerebral hemorrhage studies to highlight repurposable drugs for translation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of RO27-3225: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of RO27-3225, a peptide agonist of the melanocortin 4 receptor (MC4R). Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. While the Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS), it is imperative to handle and dispose of all research chemicals with caution and in accordance with institutional and local regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal procedures, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses or goggles | Protects against accidental splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and personal clothing. |
Work in a well-ventilated area, such as a chemical fume hood, especially when handling the lyophilized powder form of this compound to avoid inhalation.
Disposal Procedures for this compound Waste
All materials that have come into contact with this compound must be treated as chemical waste and segregated for proper disposal. Never dispose of this compound or related materials in the regular trash or down the sink.[2][3]
Waste Segregation and Containerization
Proper segregation of waste is the first step in compliant disposal. Use designated, clearly labeled, and leak-proof containers for each waste stream.
| Waste Type | Container Specification | Disposal Protocol |
| Solid Waste | Labeled, sealed, leak-proof container for chemical waste. | Collect unused or expired lyophilized powder, contaminated weigh boats, and wipes. |
| Liquid Waste | Labeled, sealed, leak-proof container for chemical waste (aqueous or solvent-compatible as needed). | Collect unused solutions of this compound and solvent rinses of empty vials. |
| Contaminated Sharps | Puncture-resistant, labeled sharps container for chemically contaminated sharps. | Dispose of needles, syringes, and pipette tips used for handling this compound. |
| Contaminated Labware | Labeled container for solid chemical waste. | Includes items such as used vials, microcentrifuge tubes, and contaminated gloves. |
Step-by-Step Disposal Protocol
Solid Waste (Unused/Expired this compound Powder)
-
Carefully place the original vial containing the solid this compound into a larger, sealable container designated for solid chemical waste.
-
If transferring the powder, do so in a chemical fume hood to prevent aerosolization.
-
Ensure the waste container is clearly labeled "Solid Chemical Waste: this compound" and includes the date.
-
Store the sealed container in a designated satellite accumulation area until collection by your institution's Environmental Health and Safety (EHS) department.[3]
Liquid Waste (this compound Solutions)
-
Collect all aqueous or solvent-based solutions containing this compound in a designated liquid chemical waste container.
-
Do not mix incompatible waste streams. If this compound was dissolved in a solvent like DMSO, collect it in a container designated for solvent waste.[4]
-
For aqueous solutions of this bioactive peptide, consider inactivation prior to collection. A common method is to add a 10% bleach solution to the liquid waste and allow a contact time of at least 30 minutes. After inactivation, neutralize the pH if necessary before adding it to the aqueous waste container.[5]
-
Securely cap the waste container and label it "Liquid Chemical Waste: this compound in [Solvent/Water]" with the approximate concentration and date.
-
Store in a designated satellite accumulation area away from drains and sources of ignition.
Contaminated Materials (Vials, PPE, etc.)
-
Place all disposable items that have come into contact with this compound, such as gloves, pipette tips, and empty vials, into a designated solid chemical waste container.[2]
-
For non-disposable glassware, rinse thoroughly with an appropriate solvent, and collect the rinsate as liquid chemical waste. Then, wash the glassware according to standard laboratory procedures.
-
Seal and label the solid waste container and store it for collection by EHS.
Experimental Protocol: Decontamination of Non-Disposable Glassware
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is soluble (e.g., DMSO or ethanol).[4] Collect all rinsate in the appropriate liquid chemical waste container.
-
Wash: Wash the rinsed glassware with laboratory detergent and water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the glassware to air dry or place it in a drying oven as appropriate.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with this compound.
References
Essential Safety and Logistical Information for Handling RO27-3225
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the safe handling, storage, and disposal of RO27-3225, a potent and selective melanocortin 4 receptor (MC4R) agonist. The following procedures are designed to ensure laboratory safety and the integrity of experimental protocols.
Immediate Safety and Handling
While the Safety Data Sheet (SDS) for this compound (trifluoroacetate salt) indicates that the substance is not classified as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it with care, adhering to standard laboratory safety protocols.[1] The product information sheet advises treating the material as potentially hazardous until more information is available and recommends thorough washing after handling.[2]
Personal Protective Equipment (PPE):
Based on general best practices for handling chemical compounds in a laboratory setting, the following PPE is recommended:
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
Handling Procedures:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Avoid inhalation of the powder form by minimizing dust generation.
-
Prevent contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[1]
-
Do not eat, drink, or smoke while handling the compound.
Operational Plan: Storage and Solution Preparation
Storage:
For long-term stability, this compound (trifluoroacetate salt) should be stored at -20°C.[2]
Solution Preparation:
This compound is supplied as a solid. Stock solutions can be prepared as follows:
| Solvent | Solubility |
| DMSO | ≥10 mg/mL |
| Ethanol | Sparingly soluble |
| PBS (pH 7.2) | Sparingly soluble |
Source: Cayman Chemical Product Information[2][3]
For in vivo experiments, this compound can be dissolved in saline for administration.[4] It is recommended to prepare fresh aqueous solutions and not to store them for more than one day.[2]
Disposal Plan
Unused this compound and contaminated materials should be treated as chemical waste and disposed of in accordance with institutional and local regulations.
Step-by-Step Disposal Protocol:
-
Waste Classification: Classify waste containing this compound as chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific guidance.[1]
-
Segregation:
-
Solid Waste: Collect unused powder and contaminated items (e.g., pipette tips, gloves, vials) in a designated, leak-proof, and clearly labeled hazardous waste container.[3]
-
Liquid Waste: Collect solutions containing this compound in a separate, clearly labeled, leak-proof container.
-
-
Chemical Inactivation (Optional, based on institutional guidelines): For liquid waste, consider inactivation through hydrolysis. This can be achieved by adding a 1 M solution of hydrochloric acid (HCl) or sodium hydroxide (B78521) (NaOH) and allowing it to react for at least 24 hours to degrade the peptide. The solution must then be neutralized to a pH between 6.0 and 8.0 before final disposal.[3]
-
Storage: Store sealed waste containers in a designated hazardous waste accumulation area.
-
Final Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management service. Never dispose of this compound or contaminated materials in the regular trash or down the drain.[4]
Experimental Protocol: In Vivo Administration in Mice
The following is a detailed methodology for the intraperitoneal (i.p.) administration of this compound in a mouse model of intracerebral hemorrhage, based on published research.[4]
Materials:
-
This compound (trifluoroacetate salt)
-
Sterile saline solution
-
Appropriate syringes and needles for i.p. injection
-
Adult male CD1 mice (or other appropriate strain)
Procedure:
-
Animal Preparation: House mice in a temperature and humidity-controlled environment with a standard light/dark cycle and ad libitum access to food and water.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 60, 180, and 540 μg/kg).[4] Prepare fresh on the day of the experiment.
-
Administration:
-
Post-Administration Monitoring: Conduct neurobehavioral assessments and other relevant tests at specified time points (e.g., 24 and 72 hours) after administration to evaluate the effects of the compound.[4]
Signaling Pathway of this compound
This compound exerts its neuroprotective and anti-inflammatory effects by activating the melanocortin 4 receptor (MC4R). This activation initiates a signaling cascade that involves the phosphorylation of AMP-activated protein kinase (AMPK). Activated AMPK, in turn, inhibits the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are key mediators of neuroinflammation.[5][6]
Caption: Signaling pathway of this compound in attenuating neuroinflammation.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
